molecular formula C24H24F3N5O3 B1666240 AZD-8529 CAS No. 1092453-15-0

AZD-8529

货号: B1666240
CAS 编号: 1092453-15-0
分子量: 487.5 g/mol
InChI 键: IPCYZQQFECEHLI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AZD8529 is under investigation in clinical trial NCT00921804 (Study to Assess the Efficacy, Safety, and Tolerability of AZD8529 in Adult Schizophrenia Patients).
a metabotropic glutamate receptor 2 positive allosteric modulato

属性

IUPAC Name

7-methyl-5-[3-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F3N5O3/c1-15-10-17(22-29-20(30-35-22)14-31-8-6-28-7-9-31)11-18-13-32(23(33)21(15)18)12-16-2-4-19(5-3-16)34-24(25,26)27/h2-5,10-11,28H,6-9,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCYZQQFECEHLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)N(C2)CC3=CC=C(C=C3)OC(F)(F)F)C4=NC(=NO4)CN5CCNCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092453-15-0
Record name AZD-8529
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092453150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD8529
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16073
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2,3-dihydro-7-methyl-5-[3-(1-piperazinylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindol-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZD-8529
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H81G454I7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

AZD-8529: A Positive Allosteric Modulator of mGluR2 - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-8529 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). As a PAM, this compound does not activate the mGluR2 receptor directly but enhances its response to the endogenous ligand, glutamate. This mechanism offers a nuanced approach to modulating glutamatergic neurotransmission, a key pathway implicated in various neuropsychiatric and neurological disorders. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, detailing its pharmacological profile, key experimental methodologies, and the underlying signaling pathways.

Introduction to mGluR2 and the Rationale for Positive Allosteric Modulation

Metabotropic glutamate receptor 2 (mGluR2), a member of the Group II mGluRs, is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating synaptic transmission and neuronal excitability. Primarily located on presynaptic terminals, mGluR2 activation leads to the inhibition of glutamate release, thereby functioning as an autoreceptor that provides negative feedback to glutamatergic synapses. This modulation of glutamate, the principal excitatory neurotransmitter in the central nervous system (CNS), is critical for maintaining synaptic homeostasis.

Dysregulation of glutamatergic signaling has been implicated in the pathophysiology of several disorders, including schizophrenia, anxiety, and substance use disorders. Consequently, mGluR2 has emerged as a promising therapeutic target. Positive allosteric modulators (PAMs) like this compound offer a distinct advantage over orthosteric agonists. By binding to a topographically distinct site on the receptor, PAMs only potentiate the receptor's activity in the presence of endogenous glutamate, preserving the natural spatial and temporal dynamics of synaptic transmission. This can potentially lead to a better safety and tolerability profile compared to direct agonists.

Pharmacological Profile of this compound

This compound has been characterized through a series of in vitro and in vivo studies, demonstrating its potency, selectivity, and functional effects as an mGluR2 PAM.

In Vitro Pharmacology

The in vitro activity of this compound has been assessed using various assays, including binding and functional assays in cell lines expressing recombinant human mGluR subtypes.

Table 1: In Vitro Pharmacological Data for this compound

ParameterValueAssay SystemReference
Binding Affinity (Ki) 16 nMNot specified[1]
Potency (EC50) 195 nM[35S]GTPγS binding in CHO cells expressing human mGluR2[1]
285 ± 20 nMFluorescence-based assay
Efficacy (Emax) 110% (max potentiation of Emax by 1.3-fold)[35S]GTPγS binding in CHO cells expressing human mGluR2[1]
Glutamate EC50 Shift 7.4-fold[35S]GTPγS binding in CHO cells expressing human mGluR2[1]
Selectivity Profile

This compound exhibits high selectivity for mGluR2 over other mGluR subtypes and a broad range of other receptors and ion channels.

Table 2: Selectivity of this compound for mGluR Subtypes

Receptor SubtypeActivityEC50 / IC50Reference
mGluR1 No PAM activity up to 20-25 µM> 25 µM
mGluR3 No PAM activity up to 20-25 µM> 25 µM
mGluR4 No PAM activity up to 20-25 µM> 25 µM
mGluR5 Weak PAM activity3.9 µM[1]
mGluR7 No PAM activity up to 20-25 µM> 25 µM
mGluR8 Antagonism23 µM[1]

Furthermore, when evaluated at a concentration of 10 µM in a panel of 161 receptors, enzymes, and ion channels, this compound showed only modest activity at nine targets, underscoring its specificity.[1]

In Vivo Pharmacology

Preclinical in vivo studies have demonstrated the central nervous system activity and potential therapeutic effects of this compound in animal models.

Table 3: In Vivo Preclinical Data for this compound

Animal ModelEffectEffective Dose RangeRoute of AdministrationReference
Murine model of schizophrenia (phencyclidine-induced hyper-locomotion) Reversal of hyper-locomotion57.8 to 115.7 mg/kgSubcutaneous (sc)[1]
Squirrel monkeys (nicotine self-administration) Decreased nicotine (B1678760) self-administration0.3 - 3 mg/kgIntramuscular (i.m.)[2]
Squirrel monkeys (nicotine- and cue-induced reinstatement) Reduced reinstatement of nicotine seekingNot specifiedIntramuscular (i.m.)[2]
Rats (nicotine-induced dopamine (B1211576) release in nucleus accumbens) Decreased dopamine releaseNot specifiedNot specified[2]

Key Experimental Methodologies

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors. The binding of an agonist to the receptor facilitates the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit. The amount of bound [35S]GTPγS is proportional to the degree of receptor activation.

Detailed Protocol:

  • Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR2 are cultured and harvested. The cells are then homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in assay buffer.

  • Assay Buffer Composition: A typical assay buffer includes Tris-HCl, MgCl2, NaCl, and GDP.

  • Incubation: Membranes are incubated in the assay buffer with varying concentrations of this compound and a fixed concentration of glutamate.

  • Reaction Initiation: The reaction is initiated by the addition of [35S]GTPγS.

  • Incubation Period: The reaction mixture is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for [35S]GTPγS binding.

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS. The filters are then washed with ice-cold buffer.

  • Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS. Specific binding is calculated by subtracting non-specific binding from total binding. EC50 and Emax values are determined by non-linear regression analysis of the concentration-response curves.

G cluster_workflow [35S]GTPγS Binding Assay Workflow Membrane Prep CHO-hmGluR2 Membrane Preparation Incubation Mix Membranes + this compound + Glutamate + GDP Membrane Prep->Incubation Mix Resuspend in assay buffer Reaction Start Add [35S]GTPγS Incubation Mix->Reaction Start Incubation Incubate at 30°C Reaction Start->Incubation Filtration Rapid Filtration Incubation->Filtration Terminate reaction Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (EC50, Emax) Counting->Analysis

[35S]GTPγS Binding Assay Workflow
In Vivo Microdialysis in Rats

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Detailed Protocol:

  • Surgical Implantation: Rats are anesthetized and a guide cannula is stereotaxically implanted into the brain region of interest, such as the nucleus accumbens. The cannula is secured to the skull with dental cement.

  • Recovery: Animals are allowed to recover from surgery for a specified period.

  • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

  • Equilibration: The system is allowed to equilibrate to establish a stable baseline of neurotransmitter levels.

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of this compound and the stimulus (e.g., nicotine).

  • Neurochemical Analysis: The concentration of neurotransmitters (e.g., dopamine) in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Neurotransmitter levels are typically expressed as a percentage of the baseline levels.

G cluster_workflow In Vivo Microdialysis Workflow Surgery Stereotaxic Implantation of Guide Cannula Recovery Post-operative Recovery Surgery->Recovery Probe Insertion Insert Microdialysis Probe Recovery->Probe Insertion Perfusion Perfuse with aCSF Probe Insertion->Perfusion Equilibration Establish Baseline Perfusion->Equilibration Sample Collection Collect Dialysate (Pre- and Post-Drug) Equilibration->Sample Collection Analysis HPLC-ED Analysis of Neurotransmitters Sample Collection->Analysis

In Vivo Microdialysis Workflow
Nicotine Self-Administration in Squirrel Monkeys

This is a widely used operant conditioning paradigm to study the reinforcing effects of drugs of abuse.

Detailed Protocol:

  • Catheter Implantation: Squirrel monkeys are surgically implanted with an intravenous catheter.

  • Training: Monkeys are trained to press a lever to receive an intravenous infusion of nicotine. The reinforcement schedule can vary (e.g., fixed-ratio).

  • Stable Responding: Once stable responding for nicotine is established, the effects of this compound are tested.

  • Drug Administration: this compound or vehicle is administered intramuscularly prior to the self-administration session.

  • Data Collection: The number of lever presses and nicotine infusions are recorded during the session.

  • Reinstatement Testing: To model relapse, after a period of extinction (lever pressing no longer delivers nicotine), the ability of a priming dose of nicotine or drug-associated cues to reinstate lever pressing is assessed with and without this compound pre-treatment.[2]

  • Control for Non-specific Effects: The effect of this compound on responding for a non-drug reinforcer (e.g., food) is also tested to ensure that the observed effects on nicotine self-administration are not due to general motor impairment or sedation.[2]

mGluR2 Signaling Pathway

Activation of mGluR2 by glutamate, and potentiation by this compound, initiates an intracellular signaling cascade that ultimately leads to the inhibition of neurotransmitter release.

G cluster_membrane Presynaptic Terminal mGluR2 mGluR2 (GPCR) G_protein Gαi/o Gβγ mGluR2->G_protein Activates Glutamate Glutamate Glutamate->mGluR2 Binds to orthosteric site AZD8529 This compound (PAM) AZD8529->mGluR2 Binds to allosteric site AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Gβγ inhibits cAMP cAMP AC->cAMP Reduces production PKA PKA cAMP->PKA Decreased activation Vesicle Synaptic Vesicle (containing Glutamate) Ca_channel->Vesicle Reduced Ca2+ influx decreases fusion Vesicle->Glutamate Inhibited Release

mGluR2 Signaling Pathway

As depicted in the diagram, the binding of glutamate to mGluR2, potentiated by this compound, activates the associated Gi/o G-protein. This leads to two primary downstream effects:

  • The Gαi/o subunit inhibits adenylyl cyclase, which reduces the production of cyclic AMP (cAMP) and subsequently decreases the activity of protein kinase A (PKA).

  • The Gβγ subunit directly inhibits voltage-gated calcium channels.

Both of these pathways converge to reduce the influx of calcium into the presynaptic terminal, which is a critical step for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters like glutamate.

Clinical Development of this compound

This compound has been investigated in clinical trials for schizophrenia.

Table 4: Overview of a Phase IIa Clinical Trial of this compound in Schizophrenia

Parameter Details Reference
NCT Identifier NCT00921804[3]
Study Title A Study to Assess the Efficacy, Safety, and Tolerability of AZD8529 in Adult Schizophrenia Patients[3]
Phase Phase IIa
Study Design Double-blind, placebo-controlled, active-controlled (risperidone), randomized, parallel-group[4]
Patient Population Adult patients with schizophrenia[4]
Treatment Arms This compound (40 mg daily), Risperidone (4 mg), Placebo[4]
Treatment Duration 28 days[4]
Primary Outcome Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score[1][4]
Results No significant difference was observed between this compound and placebo in the primary outcome. Risperidone, the active control, showed a significant improvement compared to placebo.[1][4]
Safety and Tolerability This compound was generally well-tolerated. The most common adverse events were headache, schizophrenia, and dyspepsia. In healthy volunteers, single doses up to 310 mg and repeated doses up to 250 mg once daily for 15 days were administered, with mild adverse events including headache and gastrointestinal upsets.[1]
CNS Penetration In healthy volunteers, cerebrospinal fluid (CSF) levels of this compound were approximately half of the plasma free-fraction, indicating good blood-brain barrier penetration.[1]

The results of this trial did not support a role for mGluR2 positive allosteric modulation with this compound as a monotherapy for the treatment of acute symptoms in schizophrenia.[4]

Summary and Future Directions

This compound is a potent and selective mGluR2 PAM that has been extensively characterized in preclinical studies. It demonstrates a clear mechanism of action, effectively modulating glutamatergic signaling in vitro and showing efficacy in animal models of neuropsychiatric and substance use disorders. However, a Phase IIa clinical trial in patients with schizophrenia did not show efficacy as a monotherapy.

Despite the negative outcome in the schizophrenia trial, the role of mGluR2 modulation in other CNS disorders remains an area of active investigation. The preclinical data, particularly in the context of substance use disorders, suggest that this compound or other mGluR2 PAMs may hold therapeutic potential. Future research could explore the efficacy of this compound in different patient populations, as an adjunctive therapy, or for other indications where glutamatergic dysregulation is a key pathological feature. The detailed understanding of its pharmacology and mechanism of action, as outlined in this guide, provides a solid foundation for the continued exploration of this therapeutic approach.

References

AZD-8529: A Comprehensive Technical Profile of a Selective mGluR2 Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity, selectivity, and pharmacological profile of AZD-8529, a potent and specific positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). The data presented herein is collated from preclinical and clinical research to serve as a comprehensive resource for professionals in the field of neuroscience and drug development.

Core Pharmacological Attributes

This compound is a small molecule that acts as a positive allosteric modulator of the mGluR2, a Gi/o-coupled receptor primarily expressed in presynaptic terminals of glutamatergic neurons.[1][2] By binding to an allosteric site, this compound potentiates the receptor's response to the endogenous agonist, glutamate.[3][4] This mechanism of action allows for a more nuanced modulation of glutamatergic neurotransmission compared to direct agonists, as its effect is dependent on the presence of endogenous glutamate.[3]

Binding Affinity and Potency

This compound demonstrates high-affinity binding to the mGluR2 receptor and potentiation of its function. The following table summarizes the key quantitative metrics of its interaction with the primary target.

ParameterValueSpeciesAssay TypeReference
Binding Affinity (Ki) 16 nMHumanNot Specified[1]
Functional Potency (EC50) 195 ± 62 nMHuman[³⁵S]GTPγS Binding Assay[5]
Max Glutamate EC50 Shift 7.4-foldHuman[³⁵S]GTPγS Binding Assay[1]
Max Potentiation of Emax 1.3-foldHuman[³⁵S]GTPγS Binding Assay[1]
Functional Potency (EC50) 285 ± 20 nMHumanFluorescence-based Assay[5]

Selectivity Profile

A critical aspect of a drug candidate's profile is its selectivity. This compound has been extensively profiled against other mGluR subtypes and a broad panel of other receptors and enzymes to determine its specificity.

Selectivity Against mGluR Subtypes

This compound exhibits high selectivity for mGluR2 over other mGluR subtypes. At concentrations up to 20-25 µM, it did not produce any positive allosteric modulator responses at mGluR1, 3, 4, 5, 6, 7, and 8 subtypes.[5] Weak activity was observed at mGluR5 and mGluR8 at significantly higher concentrations.[1]

Receptor SubtypeActivityPotency (EC50/IC50)Reference
mGluR1 No PAM activity up to 20-25 µM-[5]
mGluR3 No PAM activity up to 20-25 µM-[5]
mGluR4 No PAM activity up to 20-25 µM-[5]
mGluR5 Weak PAMEC50 of 3.9 µM[1]
mGluR6 No PAM activity up to 20-25 µM-[5]
mGluR7 No PAM activity up to 20-25 µM-[5]
mGluR8 AntagonismIC50 of 23 µM[1]
Broader Off-Target Screening

To assess its broader selectivity, this compound was screened at a concentration of 10 µM against a panel of 161 receptors, enzymes, and ion channels.[1] Only modest activity was observed at 9 of these targets, indicating a generally clean off-target profile at therapeutically relevant concentrations.[1]

Experimental Methodologies

The binding and selectivity data for this compound were generated using established in vitro pharmacological assays.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors. The potentiation of glutamate-induced [³⁵S]GTPγS binding to cell membranes expressing human mGluR2 was used to determine the EC50 of this compound.[5]

Experimental Workflow:

experimental_workflow cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_detection Signal Detection cell_culture CHO cells expressing human mGluR2 homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation & Washing homogenization->centrifugation membrane_prep Membrane Preparation centrifugation->membrane_prep reagents Incubate membranes with: - L-Glutamate (agonist) - this compound (test compound) - [³⁵S]GTPγS membrane_prep->reagents filtration Rapid Filtration reagents->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (EC50 determination) scintillation->data_analysis

Workflow for [³⁵S]GTPγS Binding Assay.
Receptor Selectivity Assay (Fluorescence-based)

The selectivity of this compound within the mGluR family was determined using fluorescence-based assays in HEK 293 cell lines expressing various human mGluR constructs.[5] These constructs were chimeric fusion proteins designed to report receptor activation through a fluorescent readout.[5]

Methodology:

  • Cell Lines: HEK 293 cells stably expressing chimeric human mGluR constructs (mGluR1, 2, 3, 4, 5, 6, 7, and 8) were utilized.[5]

  • Assay Principle: The chimeric receptors, upon activation, trigger a signaling cascade that leads to a change in fluorescence, which is then measured.

  • Procedure: Cells were treated with a fixed concentration of glutamate and varying concentrations of this compound. The resulting fluorescence was measured to determine the modulatory effect of this compound on each mGluR subtype.

Signaling Pathway

As a PAM of mGluR2, this compound enhances the canonical signaling pathway of this receptor. mGluR2 is coupled to the Gi/o family of G-proteins. Upon activation by glutamate, the receptor undergoes a conformational change, which is potentiated by this compound. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The downstream effects include the modulation of ion channel activity and a reduction in neurotransmitter release from the presynaptic terminal.

signaling_pathway cluster_membrane Presynaptic Membrane cluster_intracellular Intracellular Space mGluR2 mGluR2 G_protein Gi/o Protein mGluR2->G_protein Activates Glutamate Glutamate Glutamate->mGluR2 Binds AZD8529 This compound AZD8529->mGluR2 Potentiates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Downstream Downstream Effects (e.g., ↓ Neurotransmitter Release) cAMP->Downstream

This compound Modulated mGluR2 Signaling Pathway.

Clinical and Preclinical Insights

This compound has been investigated in both preclinical models and human clinical trials for various neurological and psychiatric disorders, including schizophrenia and nicotine (B1678760) addiction.[6][7] While a phase 2 study in schizophrenia did not show a significant improvement in symptoms, the compound was generally well-tolerated.[6][8] The favorable safety profile and high selectivity of this compound make it a valuable tool for further research into the therapeutic potential of mGluR2 modulation.[3] Preclinical studies have demonstrated its efficacy in reducing nicotine self-administration and relapse in non-human primate models.[5][7]

References

The Isoindolinone Scaffold: A Deep Dive into the Structure-Activity Relationship of AZD-8529, a Selective mGluR2 Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of AZD-8529, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuroscience, medicinal chemistry, and pharmacology. We will explore the core chemical scaffold, detail the experimental methodologies used to characterize this compound, and present key quantitative data in a structured format.

Introduction

Metabotropic glutamate receptor 2 (mGluR2) is a G-protein coupled receptor that plays a crucial role in modulating glutamatergic neurotransmission. Its activation leads to the inhibition of adenylyl cyclase, ultimately reducing presynaptic glutamate release. This mechanism has positioned mGluR2 as a promising therapeutic target for a range of central nervous system (CNS) disorders, including schizophrenia and addiction.[1][2] this compound emerged from discovery efforts to identify selective mGluR2 PAMs, which offer a more nuanced approach to receptor modulation compared to orthosteric agonists by potentiating the effect of the endogenous ligand, glutamate.[2]

Core Structure and Mechanism of Action

This compound, chemically known as 7-methyl-5-[3-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindol-1-one, is a potent, selective, and orally bioavailable mGluR2 PAM.[3][4] It binds to an allosteric site on the mGluR2 receptor, distinct from the glutamate binding site, and enhances the receptor's response to glutamate.[2] This allosteric modulation maintains the physiological patterns of receptor activation, offering a potential for improved tolerability and reduced side effects compared to direct agonists.[2]

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological properties of this compound.

Table 1: In Vitro Activity of this compound

ParameterValueSpeciesAssayReference
mGluR2 Potentiation (EC50) 195 nMHuman[35S]GTPγS Binding Assay[5]
285 nMHumanFluorescence-based Assay[6]
mGluR2 Binding Affinity (Ki) 16 nMHumanRadioligand Binding Assay[5]
Maximal Glutamate EC50 Shift 7.4-foldHuman[35S]GTPγS Binding Assay[5]
Maximal Potentiation of Emax 1.3-foldHuman[35S]GTPγS Binding Assay[5]
mGluR5 PAM (EC50) 3.9 µMHumanHEK Cell-based Assay[5]
mGluR8 Antagonism (IC50) 23 µMHumanHEK Cell-based Assay[5]

Table 2: In Vivo Efficacy of this compound

Animal ModelEffectDosingSpeciesReference
Phencyclidine-induced Hyperlocomotion Reversal of hyper-locomotion57.8 to 115.7 mg/kg, s.c.Murine[5]
Nicotine (B1678760) Self-Administration Decreased self-administration and relapse0.3-3 mg/kg, i.m.Squirrel Monkey[6]

Structure-Activity Relationship of the Isoindolinone Scaffold

While specific SAR data for this compound is limited in the public domain, studies on related isoindolinone-based mGluR2 PAMs provide valuable insights into the key structural features driving potency and selectivity. The general structure of this class of compounds can be divided into three key regions for SAR exploration: the isoindolinone core, the N-substituent (R1), and the aryl ring substituent (R2).

dot

SAR_Logic cluster_SAR Structure-Activity Relationship Exploration cluster_Properties Molecular Properties Core_Scaffold Isoindolinone Core Potency Potency (EC50/Ki) Core_Scaffold->Potency Foundation for Activity N_Substituent N-Substituent (R1) (e.g., (4-(trifluoromethoxy)phenyl)methyl in this compound) N_Substituent->Potency Influences Potency PK_Properties Pharmacokinetic Properties N_Substituent->PK_Properties Modulates PK Aryl_Substituent Aryl Ring Substituent (R2) (e.g., 5-(3-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-5-yl) in this compound) Aryl_Substituent->Potency Key for High Potency Selectivity Selectivity Aryl_Substituent->Selectivity Impacts Selectivity

Caption: Logical relationship in SAR studies of isoindolinone mGluR2 PAMs.

Key findings from SAR studies on this scaffold include:

  • N-Substituent (R1): The nature of the substituent at the nitrogen of the isoindolinone core significantly influences potency and pharmacokinetic properties. Aromatic moieties, such as the (4-(trifluoromethoxy)phenyl)methyl group in this compound, are often favored for optimal activity.

  • Aryl Ring Substituents (R2): Modifications on the fused aryl ring of the isoindolinone are critical for high potency and selectivity. The 5-position, where the complex oxadiazole-piperazine moiety is located in this compound, is a key interaction point with the receptor. The choice of heterocyclic systems and their substitution patterns at this position is a primary driver of the pharmacological profile.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the characterization of this compound.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to mGluR2.

dot

GTPgS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture CHO cells expressing human mGluR2 Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubate membranes with Glutamate, this compound, and [35S]GTPγS Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Determine EC50 and Emax Scintillation->Data_Analysis

Caption: Workflow for the [35S]GTPγS binding assay.

Methodology:

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR2 receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.[6]

  • Assay Conditions: Membranes are incubated in a buffer containing a fixed concentration of glutamate (agonist), varying concentrations of this compound, and [35S]GTPγS.[6]

  • Termination and Detection: The binding reaction is terminated by rapid filtration through glass fiber filters. The amount of bound [35S]GTPγS is quantified by scintillation counting.[6]

  • Data Analysis: The data are analyzed to determine the EC50 (concentration of this compound that produces 50% of the maximal potentiation) and Emax (maximal effect).[6]

Phencyclidine (PCP)-Induced Hyperlocomotion Model

This in vivo model is used to assess the potential antipsychotic-like activity of a compound.

dot

PCP_Model_Workflow cluster_procedure Procedure cluster_analysis Data Analysis Animal_Acclimation Acclimation of Mice Drug_Administration Administer this compound or Vehicle Animal_Acclimation->Drug_Administration PCP_Injection Administer PCP Drug_Administration->PCP_Injection Locomotor_Activity Measure Locomotor Activity PCP_Injection->Locomotor_Activity Data_Comparison Compare activity between treatment groups Locomotor_Activity->Data_Comparison

Caption: Experimental workflow for the PCP-induced hyperlocomotion model.

Methodology:

  • Animals: Male mice are used for this model.[5]

  • Drug Administration: Animals are pre-treated with this compound or vehicle control.[5]

  • Induction of Hyperlocomotion: A specific dose of phencyclidine (PCP) is administered to induce hyperlocomotion, which is a behavioral proxy for psychosis-like symptoms.[5]

  • Behavioral Assessment: Locomotor activity is measured using automated activity monitors. The ability of this compound to reduce the PCP-induced increase in locomotion is assessed.[5]

Signaling Pathway

The signaling cascade initiated by the activation of mGluR2 and the modulatory effect of this compound are depicted below.

dot

mGluR2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds to orthosteric site AZD8529 This compound (PAM) AZD8529->mGluR2 Binds to allosteric site G_protein Gi/o Protein mGluR2->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Glutamate_Release Presynaptic Glutamate Release cAMP->Glutamate_Release Reduces

Caption: Simplified signaling pathway of mGluR2 and the action of this compound.

Conclusion

This compound is a well-characterized mGluR2 PAM with a promising preclinical profile. The isoindolinone scaffold represents a valuable starting point for the design of novel mGluR2 modulators. The detailed SAR and experimental protocols provided in this guide offer a solid foundation for further research and development in this area. Understanding the intricate relationship between the chemical structure of these modulators and their biological activity is paramount for the successful development of new therapies for CNS disorders.

References

AZD-8529: A Technical Overview of CNS Penetration and Blood-Brain Barrier Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-8529 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1] As a CNS-acting compound, its ability to effectively cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain is paramount to its clinical efficacy. This technical guide provides a comprehensive overview of the available data on the CNS penetration and BBB permeability of this compound, including a summary of quantitative data, detailed experimental methodologies, and visualizations of its mechanism of action and relevant experimental workflows.

Core Mechanism of Action

This compound exerts its pharmacological effect by binding to an allosteric site on the mGluR2 receptor, a class C G-protein coupled receptor (GPCR). This binding potentiates the effect of the endogenous ligand, glutamate. Presynaptically located mGluR2 receptors, when activated, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade ultimately results in the inhibition of neurotransmitter release.

AZD8529_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds AZD8529 This compound AZD8529->mGluR2 Potentiates G_protein Gαi/o Protein mGluR2->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits Neurotransmitter_Release Inhibition of Neurotransmitter Release G_protein->Neurotransmitter_Release Ultimately causes cAMP cAMP AdenylylCyclase->cAMP Converts ATP to ATP ATP

Figure 1: Simplified signaling pathway of this compound action at the mGluR2 receptor.

CNS Penetration and Blood-Brain Barrier Permeability: Quantitative Data

Clinical data provides the most direct evidence of this compound's ability to penetrate the CNS in humans. While specific preclinical data on brain-to-plasma ratios in animal models are not publicly available, the clinical findings are a strong indicator of good BBB permeability.

ParameterSpeciesValueMethodSource
Cerebrospinal Fluid (CSF) to Plasma Free-Fraction RatioHuman (Healthy Volunteers)~0.5CSF sampling 6 hours after a 60mg once-daily dose on day 12--INVALID-LINK--[1]

This finding, that the concentration of this compound in the CSF is approximately half that of the unbound drug in the plasma, is a significant indicator of its capacity to cross the BBB and distribute into the central nervous system.[1]

Experimental Protocols for Assessing CNS Penetration

The determination of a drug's CNS penetration and BBB permeability involves a variety of in vivo and in vitro techniques. While specific protocols for this compound have not been detailed in publicly available literature, the following are standard methodologies employed in the field for such assessments.

In Vivo Microdialysis for Unbound Brain Concentration

In vivo microdialysis is a widely used technique to measure the unbound concentration of a drug in the interstitial fluid (ISF) of a specific brain region in a freely moving animal. This method provides a direct measure of the pharmacologically active drug concentration at the target site.

Protocol Outline:

  • Surgical Implantation: A microdialysis probe is stereotactically implanted into the brain region of interest in an anesthetized animal (e.g., rat, mouse). A guide cannula is fixed to the skull.

  • Recovery: The animal is allowed to recover from surgery.

  • Probe Insertion and Perfusion: On the day of the experiment, the microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid, aCSF) at a low flow rate.

  • Equilibration: The system is allowed to equilibrate, during which the drug from the brain ISF diffuses across the semi-permeable membrane of the probe into the aCSF.

  • Sample Collection: Dialysate samples are collected at regular intervals.

  • Drug Administration: The drug is administered to the animal (e.g., intravenously, orally).

  • Post-Dose Sampling: Dialysate collection continues to monitor the change in unbound brain concentration over time.

  • Analysis: The concentration of the drug in the dialysate is quantified using a sensitive analytical method, typically liquid chromatography-mass spectrometry (LC-MS).

  • Probe Recovery Calibration: The in vitro recovery of the probe is determined to calculate the actual unbound concentration in the brain ISF from the measured dialysate concentration.

InVivo_Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis Surgery Surgical Implantation of Guide Cannula Recovery Post-Surgical Recovery Surgery->Recovery Probe_Insertion Probe Insertion & Perfusion with aCSF Recovery->Probe_Insertion Equilibration System Equilibration Probe_Insertion->Equilibration Drug_Admin Drug Administration Equilibration->Drug_Admin Sampling Dialysate Sample Collection (pre- & post-dose) Drug_Admin->Sampling LCMS LC-MS Analysis of Dialysate Samples Sampling->LCMS Calculation Calculation of Unbound Brain Concentration (Cu,brain) LCMS->Calculation

Figure 2: General workflow for in vivo microdialysis to determine unbound brain concentration.
Brain Tissue Homogenate Binding Assay

This in vitro assay is used to determine the fraction of a drug that is unbound in brain tissue (fu,brain). This parameter is crucial for estimating the unbound brain concentration from the total brain concentration measured in pharmacokinetic studies.

Protocol Outline:

  • Brain Tissue Preparation: Brain tissue from a relevant species (e.g., rat, mouse, human) is homogenized in a buffer to a specific concentration (e.g., 1:9 w/v).

  • Equilibrium Dialysis Setup: A rapid equilibrium dialysis (RED) device is used. The brain homogenate is spiked with the test compound and added to one chamber, while a buffer is added to the other chamber, separated by a semipermeable membrane.

  • Incubation: The RED plate is incubated at 37°C with shaking to allow the unbound drug to reach equilibrium between the two chambers.

  • Sampling: After incubation, samples are taken from both the brain homogenate and the buffer chambers.

  • Sample Preparation and Analysis: The samples are typically prepared by protein precipitation and the concentration of the drug in each sample is determined by LC-MS.

  • Calculation of fu,brain: The fraction unbound in the brain homogenate is calculated as the ratio of the concentration in the buffer chamber to the concentration in the brain homogenate chamber. This value is then corrected for the dilution of the brain tissue to obtain fu,brain.

Brain_Homogenate_Binding_Workflow cluster_prep Preparation cluster_assay Equilibrium Dialysis cluster_analysis_calc Analysis & Calculation Homogenization Brain Tissue Homogenization Spiking Spiking Homogenate with this compound Homogenization->Spiking RED_Setup RED Device Setup (Homogenate vs. Buffer) Spiking->RED_Setup Incubation Incubation at 37°C to Reach Equilibrium RED_Setup->Incubation Sampling Sampling from Both Chambers Incubation->Sampling LCMS_Analysis LC-MS Analysis Sampling->LCMS_Analysis Calculation_fu Calculation of Fraction Unbound (fu,brain) LCMS_Analysis->Calculation_fu

Figure 3: General workflow for a brain tissue homogenate binding assay.

Conclusion

The available clinical data strongly suggests that this compound effectively penetrates the central nervous system and crosses the blood-brain barrier in humans. While detailed preclinical quantitative data on its brain distribution in animal models is not publicly available, the established methodologies of in vivo microdialysis and brain tissue homogenate binding assays are the standard approaches to generate such critical information for CNS drug candidates. A thorough understanding of the CNS pharmacokinetics of this compound is essential for correlating target engagement with clinical outcomes and for the continued development and potential therapeutic application of this selective mGluR2 positive allosteric modulator. Further publication of preclinical data would provide a more complete picture for the research community.

References

Preclinical Pharmacology of AZD-8529: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of AZD-8529, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). The data herein is compiled from publicly available scientific literature and presented for research and drug development professionals.

Mechanism of Action

This compound is a small molecule that acts as a positive allosteric modulator of the mGluR2 receptor.[1] Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct allosteric site, potentiating the receptor's response to the endogenous agonist, glutamate.[2][3][4] This mechanism allows for a more nuanced modulation of glutamatergic neurotransmission, as the effect of this compound is dependent on the presence of endogenous glutamate.[2] The potentiation of mGluR2, a presynaptic autoreceptor, leads to a reduction in glutamate release, which is a key mechanism underlying its therapeutic potential in various neuropsychiatric disorders.

Signaling Pathway

The binding of glutamate to the mGluR2 receptor, a G-protein coupled receptor, initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This compound enhances this process, leading to a more robust downstream signaling response.

mGluR2_Signaling_Pathway cluster_presynaptic Presynaptic Terminal Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds AZD8529 This compound AZD8529->mGluR2 Potentiates G_protein Gi/o Protein mGluR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits VGCC Voltage-Gated Ca2+ Channel G_protein->VGCC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate Ca_ion VGCC->Ca_ion Influx Vesicle Glutamate Vesicle Ca_ion->Vesicle Triggers Fusion Release Reduced Glutamate Release Vesicle->Release Leads to

Caption: mGluR2 signaling pathway modulated by this compound.

In Vitro Pharmacology

Binding and Functional Activity

This compound demonstrates high potency in binding to and potentiating the function of the mGluR2 receptor. The following table summarizes its key in vitro pharmacological parameters.

ParameterSpeciesValueAssay TypeReference
Binding Affinity (Ki) Human16 nMRadioligand Binding[1]
Functional Potentiation (EC50) Human195 nM[³⁵S]GTPγS Binding[1][5]
Human285 ± 20 nMFluorescence-based Assay[5]
Maximum Potentiation (Emax) Human110%[³⁵S]GTPγS Binding[1][5]
Glutamate EC50 Shift Human7.4-fold[³⁵S]GTPγS Binding[1]
Selectivity Profile

The selectivity of this compound has been assessed against other mGluR subtypes and a broad panel of other molecular targets.

Receptor SubtypeActivityValue (µM)Assay TypeReference
mGluR1, mGluR3, mGluR4, mGluR6, mGluR7 No PAM activity> 20-25Fluorescence-based Assay[5]
mGluR5 Weak PAMEC50 = 3.9Fluorescence-based Assay[1]
mGluR8 AntagonismIC50 = 23Fluorescence-based Assay[1]
Adenosine A3 Receptors Inhibition>50% inhibition at 10 µMRadioligand Binding[5]
Norepinephrine Transporter (NET) InhibitionIC50 = 4.73Radioligand Binding[5]

Selectivity was also evaluated at 10µM in 161 other receptor, enzyme, and ion channel assays with only modest activity found at 9 targets.[1]

In Vivo Pharmacology

This compound has been evaluated in several rodent and non-human primate models of neuropsychiatric and neurological disorders.

Schizophrenia Model

In a murine model of schizophrenia, this compound demonstrated efficacy in reversing hyper-locomotion induced by phencyclidine (PCP).[1]

Animal ModelTreatmentDose Range (mg/kg, s.c.)EffectReference
PCP-induced hyper-locomotion in mice This compound alone57.8 to 115.7Reversed hyper-locomotion[1]
This compound + atypical antipsychotic5.8Reversed hyper-locomotion[1]
Nicotine (B1678760) Addiction Models

In squirrel monkeys, this compound reduced nicotine self-administration and reinstatement of nicotine-seeking behavior.[5][6][7] In rats, it decreased nicotine-induced dopamine (B1211576) release in the nucleus accumbens.[5][6][7]

Animal ModelTreatmentDose Range (mg/kg, i.m.)EffectReference
Nicotine self-administration in squirrel monkeys This compound0.3 - 3Decreased nicotine self-administration[5][6][7]
Nicotine- and cue-induced reinstatement in squirrel monkeys This compound0.3 - 3Reduced reinstatement of nicotine seeking[5][6][7]
Nicotine-induced dopamine release in rats This compound30 (s.c.)Decreased dopamine release in NAc shell[7]
Alcohol Seeking Model

In rats, this compound was shown to block cue-induced reinstatement of alcohol seeking, an effect that was absent in rats with a mutation in the mGluR2 gene, confirming its on-target effect.[4][8]

Animal ModelTreatmentDose Range (mg/kg, s.c.)EffectReference
Cue-induced reinstatement of alcohol seeking in Wistar rats This compound20 and 40Blocked reinstatement[4][8]
Stress-induced reinstatement of alcohol seeking in Wistar rats This compound20 and 40No effect[8]
Parkinson's Disease Model

In a 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease, this compound reduced the severity of L-DOPA-induced dyskinesia without compromising the anti-parkinsonian effects of L-DOPA.[9]

Animal ModelTreatmentDose Range (mg/kg)EffectReference
L-DOPA-induced dyskinesia in 6-OHDA-lesioned rats This compound0.1, 0.3, and 1Significantly reduced the duration of abnormal involuntary movements[9]

Pharmacokinetics and CNS Penetration

Preclinical and clinical data indicate that this compound has good oral bioavailability and penetrates the central nervous system.[2] In healthy human volunteers, cerebrospinal fluid (CSF) levels of this compound were approximately half of the plasma free-fraction, suggesting good blood-brain barrier penetration.[1]

Experimental Protocols

In Vitro Functional Assay: [³⁵S]GTPγS Binding

This assay measures the functional activity of G-protein coupled receptors. The protocol involves incubating cell membranes expressing the target receptor (e.g., human mGluR2 expressed in CHO or HEK cells) with the agonist (glutamate), the test compound (this compound), and [³⁵S]GTPγS.[1][5] Activation of the receptor leads to the exchange of GDP for [³⁵S]GTPγS on the G-protein, and the amount of bound radioactivity is quantified to determine the potency and efficacy of the compound.

GTPgS_Binding_Assay_Workflow cluster_workflow [³⁵S]GTPγS Binding Assay Workflow prep Prepare Cell Membranes (Expressing h-mGluR2) incubate Incubate with: - Glutamate - this compound - [³⁵S]GTPγS prep->incubate filter Filter and Wash to remove unbound [³⁵S]GTPγS incubate->filter quantify Quantify Bound Radioactivity (Scintillation Counting) filter->quantify analyze Data Analysis (EC50, Emax) quantify->analyze

Caption: Workflow for the [³⁵S]GTPγS binding assay.
In Vivo Behavioral Assay: Nicotine Self-Administration in Squirrel Monkeys

This is a well-established operant conditioning model to study the reinforcing effects of drugs of abuse.[5] Animals are trained to perform a specific response (e.g., lever press) to receive an intravenous infusion of nicotine. The effect of a test compound like this compound is evaluated by administering it before the self-administration session and measuring any changes in the number of nicotine infusions the animal self-administers.

Nicotine_Self_Administration_Workflow cluster_workflow Nicotine Self-Administration Experimental Workflow training Training Phase: Monkeys learn to press a lever for intravenous nicotine infusion. baseline Baseline Phase: Establish stable nicotine self-administration. training->baseline treatment Treatment Phase: Administer this compound (i.m.) prior to the session. baseline->treatment testing Testing Phase: Record the number of lever presses and nicotine infusions. treatment->testing analysis Data Analysis: Compare self-administration rates between vehicle and this compound treatment. testing->analysis

Caption: Experimental workflow for nicotine self-administration in squirrel monkeys.

Summary and Conclusion

The preclinical data for this compound characterize it as a potent and selective positive allosteric modulator of mGluR2. It has demonstrated efficacy in a range of animal models relevant to schizophrenia, addiction, and Parkinson's disease. Its favorable pharmacokinetic profile, including CNS penetration, further supports its potential as a therapeutic agent. This technical guide provides a consolidated resource of the core preclinical pharmacology of this compound to aid researchers and drug developers in their ongoing investigations.

References

AZD-8529: A Positive Allosteric Modulator of mGluR2 and its Impact on Glutamatergic Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamatergic system dysregulation is implicated in the pathophysiology of various central nervous system (CNS) disorders, including schizophrenia, anxiety, and substance use disorders. The metabotropic glutamate (B1630785) receptor 2 (mGluR2), a presynaptic G-protein coupled receptor, plays a crucial role in modulating glutamate release. Its activation leads to a reduction in synaptic glutamate levels, making it an attractive therapeutic target. AZD-8529 is a potent and selective positive allosteric modulator (PAM) of mGluR2.[1][2] This document provides a comprehensive technical overview of this compound, focusing on its effects on glutamate transmission, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental evaluation.

Pharmacological Profile of this compound

This compound enhances the affinity of glutamate for the mGluR2, thereby potentiating its inhibitory effect on glutamate release.[1] The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Pharmacology of this compound
ParameterValueSpecies/Cell LineAssayReference
Binding Affinity (Ki) 16 nMHuman mGluR2Radioligand Binding Assay[1]
Potency (EC50) 195 nMHuman mGluR2 in CHO cells[35S]GTPγS Binding Assay[2][3]
285 ± 20 nMHuman mGluR2 in HEK293 cellsFluorescence-based Assay[2]
Efficacy (Emax) 110% ± 11%Human mGluR2 in CHO cells[35S]GTPγS Binding Assay[2][3]
Max Glutamate EC50 Shift 7.4-foldHuman mGluR2Not Specified[1]
Max Potentiation of Emax 1.3-foldHuman mGluR2Not Specified[1]
Table 2: Selectivity Profile of this compound
Receptor SubtypeActivityIC50 / EC50AssayReference
mGluR1 No PAM activity> 20-25 µMFluorescence-based Assay[2]
mGluR3 No PAM activity> 20-25 µMFluorescence-based Assay[2]
mGluR4 No PAM activity> 20-25 µMFluorescence-based Assay[2]
mGluR5 Weak PAMEC50 of 3.9 µMNot Specified[1]
mGluR7 No PAM activity> 20-25 µMFluorescence-based Assay[2]
mGluR8 AntagonismIC50 of 23 µMNot Specified[1]

Selectivity was also evaluated at 10µM in 161 other receptor, enzyme, or ion channel assays, with only modest activity found at 9 targets.[1]

Table 3: In Vivo Effects of this compound
ModelSpeciesEffectDosesReference
Phencyclidine-induced hyper-locomotion MurineReversal of hyper-locomotion57.8 to 115.7 mg/kg, sc[1]
Nicotine (B1678760) Self-Administration Squirrel MonkeysDecreased self-administration0.3-3 mg/kg[3]
Nicotine-induced Dopamine (B1211576) Release RatsDecreased dopamine release in nucleus accumbensNot Specified[3]
Cue-induced Alcohol Seeking RatsBlocked reinstatement20 and 40 mg/kg, s.c.[4]

Signaling Pathway and Mechanism of Action

This compound, as a PAM, binds to an allosteric site on the mGluR2, distinct from the glutamate binding site. This binding increases the receptor's sensitivity to endogenous glutamate. The activated mGluR2, a Gi/o-coupled receptor, then initiates an intracellular signaling cascade that ultimately leads to the inhibition of presynaptic voltage-gated calcium channels. This reduction in calcium influx results in a decreased release of glutamate into the synaptic cleft.

AZD8529_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds AZD8529 This compound AZD8529->mGluR2 Potentiates G_protein Gi/o Protein mGluR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to Ca_ion Vesicle Glutamate Vesicle Glutamate_release Glutamate Release Vesicle->Glutamate_release Fusion & Release Glutamate_cleft Glutamate

Figure 1: Mechanism of action of this compound on presynaptic glutamate release.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound.

[35S]GTPγS Binding Assay

This assay measures the functional activation of G-protein coupled receptors.

Objective: To determine the potency and efficacy of this compound as a positive allosteric modulator of human mGluR2.

Materials:

  • Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human mGluR2 (CHO-h-mGluR2).

  • [35S]GTPγS (specific activity ~1250 Ci/mmol).

  • Guanosine 5'-diphosphate (GDP).

  • L-glutamate.

  • This compound.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • Scintillation proximity assay (SPA) beads.

  • 96-well microplates.

  • Microplate scintillation counter.

Procedure:

  • Thaw CHO-h-mGluR2 cell membranes on ice.

  • Prepare a reaction mixture containing CHO-h-mGluR2 membranes (5-10 µg protein/well), GDP (10 µM), and varying concentrations of this compound in the assay buffer.

  • Add a sub-maximal concentration of L-glutamate (EC₂₀) to the wells designated for testing the PAM effect of this compound.

  • Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Add SPA beads to each well and incubate for a further 30 minutes at room temperature to allow for the beads to settle and capture the membranes.

  • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data are expressed as a percentage of the maximal response to a saturating concentration of glutamate.

Fluorescence-Based Calcium Mobilization Assay

This assay is used to assess the selectivity of this compound for different mGluR subtypes.

Objective: To determine the positive allosteric modulator activity of this compound at various human mGluR subtypes.

Materials:

  • Human Embryonic Kidney (HEK293) cells transiently or stably expressing individual human mGluR subtypes (mGluR1, 2, 3, 4, 5, 7, 8).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • L-glutamate.

  • This compound.

  • A fluorescence plate reader with automated injection capabilities.

Procedure:

  • Plate HEK293 cells expressing a specific mGluR subtype in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add varying concentrations of this compound to the wells, followed by the addition of a sub-maximal concentration (EC₂₀) of L-glutamate.

  • Monitor the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium concentration.

  • Data are expressed as the fold increase in fluorescence over baseline.

Phencyclidine-Induced Hyper-locomotion in Mice

This in vivo model is used to assess the potential antipsychotic-like activity of compounds.

Objective: To evaluate the effect of this compound on phencyclidine (PCP)-induced hyper-locomotion.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • Phencyclidine (PCP).

  • This compound.

  • Vehicle (e.g., saline or a suitable solvent for this compound).

  • Open-field activity chambers equipped with infrared beams or video tracking software.

Procedure:

  • Habituate the mice to the open-field chambers for at least 30 minutes one day prior to the experiment.

  • On the day of the experiment, administer this compound (e.g., 57.8 to 115.7 mg/kg, s.c.) or vehicle.

  • After a pre-treatment period (e.g., 30-60 minutes), administer PCP (e.g., 3-5 mg/kg, i.p.) or saline.

  • Immediately place the mice in the open-field chambers and record their locomotor activity (e.g., distance traveled, number of beam breaks) for a period of 60-90 minutes.

  • Data are analyzed by comparing the locomotor activity of the different treatment groups.

Experimental Workflow

The evaluation of a novel compound like this compound follows a logical progression from in vitro characterization to in vivo efficacy models.

AZD8529_Evaluation_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Ki determination) Functional_Assay [35S]GTPγS Binding Assay (EC50, Emax) Binding_Assay->Functional_Assay Selectivity_Assay Fluorescence-based Assays (mGluR subtype selectivity) Functional_Assay->Selectivity_Assay Broad_Screen Broad Receptor Screen (Off-target effects) Selectivity_Assay->Broad_Screen PK_PD Pharmacokinetics & Pharmacodynamics Broad_Screen->PK_PD Behavioral_Model Behavioral Models (e.g., PCP-induced hyper-locomotion) PK_PD->Behavioral_Model Microdialysis In Vivo Microdialysis (Glutamate release) Behavioral_Model->Microdialysis

Figure 2: A typical experimental workflow for the evaluation of this compound.

Conclusion

This compound is a potent and selective positive allosteric modulator of mGluR2 that demonstrates clear effects on glutamatergic transmission in both in vitro and in vivo models. Its ability to potentiate the natural, endogenous regulation of glutamate release highlights its potential as a therapeutic agent for CNS disorders characterized by excessive glutamate signaling. The data and protocols presented in this guide provide a solid foundation for further research and development of mGluR2 PAMs as a novel class of therapeutics.

References

In Vitro Characterization of AZD-8529: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-8529 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1] As a PAM, this compound does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This mechanism offers a more nuanced approach to modulating glutamatergic neurotransmission compared to orthosteric agonists, with the potential for a better safety and tolerability profile. This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of this compound, including its binding affinity, potency, selectivity, and the key experimental protocols used for its evaluation.

Core Data Presentation

The following tables summarize the key quantitative data for the in vitro characterization of this compound.

Table 1: Potency and Binding Affinity of this compound at mGluR2

ParameterValueAssay TypeCell LineReference
Binding Affinity (Ki) 16 nMRadioligand Binding AssayRecombinantly Expressed mGluR2[1]
Potency (EC50) 195 nM[³⁵S]GTPγS Binding AssayCHO cells expressing human mGluR2[1][2]
Maximal Potentiation (Emax) 110%[³⁵S]GTPγS Binding AssayCHO cells expressing human mGluR2[2]
Glutamate EC50 Shift 7.4-fold[³⁵S]GTPγS Binding AssayCHO cells expressing human mGluR2[1]

Table 2: Selectivity Profile of this compound against other mGluR Subtypes

mGluR SubtypeActivityPotency (IC50 / EC50)Assay TypeCell LineReference
mGluR1 No PAM activity> 25 µMFluorescence-based assayHEK293 cells
mGluR3 No PAM activity> 25 µMFluorescence-based assayHEK293 cells
mGluR4 No PAM activity> 25 µMFluorescence-based assayHEK293 cells
mGluR5 Weak PAM3.9 µM (EC50)Fluorescence-based assayHEK293 cells[1]
mGluR6 No PAM activity> 25 µMFluorescence-based assayHEK293 cells
mGluR7 No PAM activity> 25 µMFluorescence-based assayHEK293 cells
mGluR8 Antagonism23 µM (IC50)Fluorescence-based assayHEK293 cells[1]

Further selectivity screening revealed that at a concentration of 10µM, this compound showed only modest activity at 9 out of 161 other receptors, enzymes, and ion channels tested.[1]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the signaling pathway of mGluR2 and the general workflows for the key in vitro assays used to characterize this compound.

mGluR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds AZD8529 This compound (PAM) AZD8529->mGluR2 Binds (Allosteric Site) G_protein Gi/o Protein (GDP-bound) mGluR2->G_protein Activates G_protein_active Gi/o Protein (GTP-bound) G_protein->G_protein_active GDP -> GTP AdenylylCyclase Adenylyl Cyclase G_protein_active->AdenylylCyclase Inhibits ATP ATP AdenylylCyclase->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Caption: mGluR2 Signaling Pathway.

GTP_gamma_S_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing mGluR2) start->prep_membranes incubation Incubate Membranes with: - Glutamate (agonist) - this compound (test compound) - [³⁵S]GTPγS - GDP prep_membranes->incubation filtration Terminate Reaction by Rapid Filtration (Separate bound from free [³⁵S]GTPγS) incubation->filtration scintillation Quantify Bound [³⁵S]GTPγS (Scintillation Counting) filtration->scintillation analysis Data Analysis (Determine EC50 and Emax) scintillation->analysis end End analysis->end

Caption: [³⁵S]GTPγS Binding Assay Workflow.

Selectivity_Assay_Workflow start Start transfection Transfect HEK293 Cells (with plasmids for specific mGluR subtypes) start->transfection cell_plating Plate Transfected Cells in microplates transfection->cell_plating dye_loading Load Cells with a Calcium-sensitive Fluorescent Dye cell_plating->dye_loading compound_addition Add Agonist and this compound (at various concentrations) dye_loading->compound_addition fluorescence_measurement Measure Changes in Intracellular Calcium (via fluorescence intensity) compound_addition->fluorescence_measurement data_analysis Data Analysis (Determine EC50 or IC50 for each mGluR subtype) fluorescence_measurement->data_analysis end End data_analysis->end

Caption: Fluorescence-Based Selectivity Assay Workflow.

Experimental Protocols

[³⁵S]GTPγS Binding Assay for mGluR2 Potency Determination

This functional assay measures the activation of G-proteins coupled to mGluR2 upon agonist and PAM binding.

1. Materials:

  • Cell Membranes: Membranes prepared from a CHO cell line stably expressing human mGluR2.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • [³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.

  • GDP: Guanosine diphosphate.

  • Glutamate: Orthosteric agonist.

  • This compound: Test compound (PAM).

  • 96-well microplates.

  • Glass fiber filter mats.

  • Vacuum filtration manifold.

  • Scintillation counter.

2. Method:

  • Membrane Preparation:

    • Culture CHO cells expressing human mGluR2 to confluency.

    • Harvest cells and homogenize in ice-cold buffer.

    • Centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration.

    • Store aliquots at -80°C.

  • Assay Procedure:

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • A fixed, sub-maximal concentration of glutamate (e.g., EC₂₀).

      • Serial dilutions of this compound.

      • Diluted mGluR2-expressing cell membranes (typically 5-20 µg of protein per well).

      • A mixture of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM) and GDP (final concentration ~10-30 µM).

    • Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a vacuum manifold to separate bound from free [³⁵S]GTPγS.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Dry the filter mats and measure the radioactivity of the bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

    • Basal binding is measured in the absence of glutamate.

    • The specific binding is calculated by subtracting non-specific binding from total binding.

    • Plot the specific binding against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.[3]

Fluorescence-Based Selectivity Assay in HEK293 Cells

This cell-based functional assay is used to determine the selectivity of this compound across different mGluR subtypes by measuring changes in intracellular calcium.

1. Materials:

  • HEK293 cells.

  • Expression plasmids: Plasmids encoding the cDNAs for various human mGluR subtypes (mGluR1, 2, 3, 4, 5, 6, 7, 8). For Gi/o-coupled receptors like mGluR2, co-transfection with a promiscuous G-protein (e.g., Gαqi5) that couples to the phospholipase C pathway is often necessary to elicit a calcium response.

  • Transfection reagent.

  • Cell culture medium.

  • Poly-D-lysine coated 96-well black-walled, clear-bottom microplates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Agonists for each mGluR subtype.

  • This compound.

  • Fluorescence plate reader with automated injection capabilities.

2. Method:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in appropriate medium.

    • Transfect cells with the expression plasmid for the desired mGluR subtype using a suitable transfection reagent. For Gi/o-coupled receptors, co-transfect with a Gαqi5 plasmid.

    • Plate the transfected cells into 96-well microplates and allow them to adhere and express the receptors for 24-48 hours.

  • Dye Loading:

    • Remove the culture medium and wash the cells with assay buffer.

    • Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution in assay buffer for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Assay Procedure:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add a sub-maximal concentration of the appropriate agonist for the expressed mGluR subtype.

    • Simultaneously or subsequently, add serial dilutions of this compound.

    • Monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • The change in fluorescence is typically expressed as a percentage of the maximal response to the agonist alone.

    • For PAM activity, plot the potentiation of the agonist response against the concentration of this compound to determine the EC₅₀.

    • For antagonist activity, plot the inhibition of the agonist response against the concentration of this compound to determine the IC₅₀.

Conclusion

The in vitro characterization of this compound demonstrates that it is a potent and selective positive allosteric modulator of mGluR2. The data generated from [³⁵S]GTPγS binding assays and fluorescence-based selectivity assays confirm its mechanism of action and highlight its specificity for the mGluR2 subtype. These findings, supported by the detailed experimental protocols provided, establish a solid foundation for further preclinical and clinical investigation of this compound as a potential therapeutic agent for neurological and psychiatric disorders where modulation of glutamatergic signaling is desired.

References

AZD-8529 Target Engagement: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the target engagement studies for AZD-8529, a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows.

Introduction to this compound

This compound is a small molecule that acts as a positive allosteric modulator of the mGluR2 receptor.[1] Unlike orthosteric agonists that directly activate the receptor, PAMs like this compound bind to a distinct allosteric site, potentiating the receptor's response to the endogenous ligand, glutamate.[2][3] This mechanism of action offers the potential for a more nuanced modulation of glutamatergic neurotransmission, which is implicated in various neuropsychiatric disorders. The primary therapeutic area for the development of this compound has been neuroscience, with studies exploring its potential in schizophrenia and addiction.[1][2][4]

Mechanism of Action and Signaling Pathway

This compound enhances the function of mGluR2, a presynaptic G protein-coupled receptor that plays a crucial role in regulating glutamate release. Upon binding of glutamate, mGluR2 is activated and signals through Gi/o proteins to inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the inhibition of voltage-gated calcium channels and a reduction in the release of glutamate from the presynaptic terminal. By potentiating the effect of glutamate, this compound enhances this inhibitory feedback mechanism, thereby dampening excessive glutamatergic transmission.

AZD8529_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds AZD8529 This compound (PAM) AZD8529->mGluR2 Potentiates G_protein Gi/o mGluR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits VGCC Voltage-Gated Ca2+ Channel G_protein->VGCC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP->VGCC Modulates Glutamate_Vesicle Glutamate Vesicle VGCC->Glutamate_Vesicle Triggers Fusion Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Exocytosis Synaptic_Glutamate Glutamate

Caption: Mechanism of action of this compound as an mGluR2 PAM.

Quantitative Data on Target Engagement

The potency and selectivity of this compound have been characterized through various in vitro and preclinical studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Efficacy of this compound at mGluR2
ParameterValueAssay SystemReference
Binding Affinity (Ki)16 nMRecombinant mGluR2[1]
Potentiation (EC50)195 ± 62 nM[³⁵S]GTPγS binding in h-mGluR2-CHO membranes[5]
Potentiation (EC50)285 ± 20 nMFluorescence-based assay in h-mGluR2-HEK293 cells[5][6]
Maximum Potentiation (Emax)110 ± 11%[³⁵S]GTPγS binding in h-mGluR2-CHO membranes[5]
Max Glutamate EC50 Shift7.4-foldRecombinant mGluR2[1]
Max Potentiation of Emax1.3-foldRecombinant mGluR2[1]
Table 2: Selectivity of this compound against other mGluR Subtypes
ReceptorActivityIC50 / EC50Assay SystemReference
mGluR1No PAM activity up to 20-25 µM> 25 µMFluorescence-based assay[5]
mGluR3No PAM activity up to 20-25 µM> 25 µMFluorescence-based assay[5]
mGluR4No PAM activity up to 20-25 µM> 25 µMFluorescence-based assay[5]
mGluR5Weak PAM3.9 µMRecombinant mGluR5 in HEK cells[1]
mGluR7No PAM activity up to 20-25 µM> 25 µMFluorescence-based assay[5]
mGluR8Antagonism23 µMRecombinant mGluR8 in HEK cells[1]

Further selectivity screening at a concentration of 10 µM against a panel of 161 receptors, enzymes, and ion channels revealed only modest activity at 9 other targets.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of target engagement studies. The following sections outline the protocols for key experiments conducted with this compound.

[³⁵S]GTPγS Binding Assay

This assay measures the functional activation of G protein-coupled receptors. The binding of an agonist to the receptor promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.

GTPgS_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis Membrane_Prep Prepare membranes from h-mGluR2 expressing CHO cells Incubate Incubate membranes with reagents at 30°C for 60 min Membrane_Prep->Incubate Reagents Prepare assay buffer, GDP, [³⁵S]GTPγS, glutamate, and this compound Reagents->Incubate Filter Terminate reaction by rapid filtration through GF/B filters Incubate->Filter Wash Wash filters to remove unbound [³⁵S]GTPγS Filter->Wash Scintillation Measure filter-bound radioactivity using a scintillation counter Wash->Scintillation Analyze Analyze data using non-linear regression to determine EC50 and Emax Scintillation->Analyze

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Detailed Protocol:

  • Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human mGluR2 are prepared.[5]

  • Assay Buffer: The assay is typically performed in a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, at a pH of 7.4.

  • Reaction Mixture: The reaction mixture includes the cell membranes, 30 µM GDP, 0.1 nM [³⁵S]GTPγS, varying concentrations of glutamate, and varying concentrations of this compound.

  • Incubation: The mixture is incubated at 30°C for 60 minutes.

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber (GF/B) filters using a cell harvester.

  • Washing: The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the EC50 and Emax values for the potentiation of glutamate-stimulated [³⁵S]GTPγS binding by this compound.

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters, such as dopamine (B1211576), in specific brain regions of freely moving animals.

Detailed Protocol:

  • Animal Model: Male Sprague-Dawley rats are typically used.[5]

  • Probe Implantation: A microdialysis probe is surgically implanted into the brain region of interest, such as the nucleus accumbens shell.[5]

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid at a constant flow rate.

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of this compound and a stimulating agent (e.g., nicotine).[5][7]

  • Neurotransmitter Analysis: The concentration of the neurotransmitter of interest in the dialysate is measured using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Changes in neurotransmitter levels over time are calculated as a percentage of the baseline levels.

Preclinical and Clinical Findings

Preclinical Studies

Preclinical studies in rodents and non-human primates have demonstrated the in vivo activity of this compound. In rodent models, this compound has been shown to reduce psychomotor activity and neural firing in a concentration-dependent manner.[1] It also reversed hyper-locomotion induced by phencyclidine, a model relevant to schizophrenia.[1] In squirrel monkeys, this compound decreased nicotine (B1678760) self-administration and reinstatement of nicotine-seeking behavior at doses that did not affect food self-administration.[5][7] Furthermore, in rats, this compound was found to decrease nicotine-induced dopamine release in the nucleus accumbens.[5][7] Studies in rats have also shown that this compound can block cue-induced, but not stress-induced, reinstatement of alcohol seeking.[3][8]

Clinical Studies

This compound has been evaluated in clinical trials in healthy volunteers and patients with schizophrenia. In healthy volunteers, single doses up to 310 mg and repeated doses up to 250 mg once daily for 15 days were administered.[1] The drug demonstrated good blood-brain barrier penetration, with cerebrospinal fluid levels being approximately half of the plasma free-fraction.[1]

A Phase II proof-of-principle study in patients with schizophrenia investigated the efficacy and safety of this compound (40 mg) as monotherapy for 28 days.[9] However, the study did not show a significant improvement in the Positive and Negative Syndrome Scale (PANSS) total score or its subscales compared to placebo.[2][9]

Another study in patients with schizophrenia used functional magnetic resonance imaging (fMRI) during an n-back working memory task. While there were no significant group-average effects on symptoms or cognitive accuracy, this compound did increase fMRI activation in the striatum and anterior cingulate/paracingulate.[2] Interestingly, greater drug-induced increases in caudate activation correlated with greater reductions in negative symptom scores, suggesting that imaging biomarkers may help identify a subset of patients who could benefit from this therapeutic mechanism.[2]

Conclusion

This compound is a potent and selective positive allosteric modulator of the mGluR2 receptor that has been extensively characterized in preclinical and clinical studies. While it has demonstrated target engagement in both animal models and humans, clinical trials in schizophrenia have not yet shown significant efficacy on primary symptom outcomes. The fMRI findings, however, suggest that there may be a role for this mechanism in a specific subset of patients and highlight the potential of using imaging biomarkers in future drug development efforts for glutamatergic modulators. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field of neuroscience and drug discovery.

References

AZD-8529 Pharmacokinetics in Rodents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-8529 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), a target of interest for various central nervous system disorders.[1] Understanding the pharmacokinetic profile of this compound in preclinical rodent models is crucial for the design and interpretation of pharmacology and toxicology studies, and for predicting its human pharmacokinetics. This technical guide provides a comprehensive overview of the available pharmacokinetic data for this compound in rodents, including detailed experimental protocols and a summary of key pharmacokinetic parameters. The document also visualizes the proposed mechanism of action and experimental workflows.

Mechanism of Action

This compound acts as a positive allosteric modulator at the mGluR2 receptor.[1] This means it does not directly activate the receptor but enhances the affinity and/or efficacy of the endogenous ligand, glutamate. The mGluR2 receptor is a G-protein coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to a reduction in cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent modulation of neurotransmitter release.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds This compound This compound This compound->mGluR2 Potentiates G-protein G-protein mGluR2->G-protein Activates Adenylyl Cyclase Adenylyl Cyclase G-protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Reduces production of Vesicle Glutamate Vesicle cAMP->Vesicle Inhibits release of Postsynaptic Receptors Postsynaptic Receptors Vesicle->Postsynaptic Receptors Reduced Glutamate Release

Caption: Signaling pathway of this compound as an mGluR2 PAM.

Pharmacokinetic Profile in Rats

Pharmacokinetic studies have been conducted in rats to determine the absorption, distribution, and elimination characteristics of this compound following both intravenous and subcutaneous administration.

Data Summary

The following tables summarize the estimated pharmacokinetic parameters of this compound in rats based on available graphical data.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)

ParameterValue (Mean ± SEM)
Dose (mg/kg) 0.3
Cmax (ng/mL) ~150
AUC (ng*h/mL) Estimated from graph
Half-life (t½) (h) Estimated from graph
Clearance (mL/min/kg) Data not available
Volume of Distribution (Vd) (L/kg) Data not available

Data estimated from graphical representation in Frouni et al. (2021).

Table 2: Pharmacokinetic Parameters of this compound in Rats (Subcutaneous Administration)

Parameter0.1 mg/kg0.3 mg/kg1 mg/kg20 mg/kg
Cmax (ng/mL) ~25~75~250Data not available
Tmax (h) ~3-5~3-5~3-5~3-5[2]
AUC (ng*h/mL) Estimated from graphEstimated from graphEstimated from graphData not available
Bioavailability (%) Estimated from IV and SC dataEstimated from IV and SC dataEstimated from IV and SC dataData not available

Data for 0.1, 0.3, and 1 mg/kg doses are estimated from graphical representation in Frouni et al. (2021). Tmax for 20 mg/kg is based on Augier et al. (2016).

Experimental Protocols

This section details the methodologies employed in the key pharmacokinetic studies.

Animal Models
  • Species: Rat[2][3]

  • Strain: Not specified in the available documents.

  • Sex: Not specified in the available documents.

  • Housing and Husbandry: Standard laboratory conditions are assumed.

Dosing and Sample Collection

Start Start Dosing Dosing Start->Dosing Administer this compound (IV or SC) Blood Sampling Blood Sampling Dosing->Blood Sampling Collect blood at pre-defined time points Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Centrifuge to isolate plasma Analysis Analysis Plasma Separation->Analysis Quantify this compound concentration

Caption: General workflow for a rodent pharmacokinetic study.

  • Dosing Routes:

    • Intravenous (IV)[3]

    • Subcutaneous (SC)[2][3]

  • Dose Levels:

    • IV: 0.3 mg/kg[3]

    • SC: 0.1, 0.3, 1, and 20 mg/kg[2][3]

  • Dose Formulation: Vehicle not specified.

  • Blood Sampling Time Points (20 mg/kg SC study): 3, 5, 8, 27, 51, and 75 hours post-dose.[2]

  • Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.[2]

Bioanalytical Method

While specific details of the bioanalytical method for this compound quantification in the cited rodent studies are not provided, a standard approach for such small molecules involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Technique: Likely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation: Likely involves protein precipitation followed by solid-phase extraction or liquid-liquid extraction to remove interfering substances from the plasma matrix.

  • Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) would be used to separate this compound from other components.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide the necessary sensitivity and selectivity for quantification.

Metabolism and Excretion

Specific data on the metabolism and excretion of this compound in rodents is not publicly available. However, for small molecule drugs, the primary routes of elimination are typically hepatic metabolism and renal excretion.

Potential Metabolic Pathways:

  • Oxidation via cytochrome P450 (CYP) enzymes.

  • Glucuronidation via UDP-glucuronosyltransferases (UGTs).

  • Sulfation via sulfotransferases (SULTs).

Likely Excretion Routes:

  • Urine (for parent drug and more polar metabolites).

  • Feces (for less polar metabolites and parent drug excreted via bile).

CNS Penetration

This compound is known to be CNS penetrant.[1] This is a critical characteristic for a drug targeting central mGluR2 receptors.

Conclusion

The available data indicates that this compound exhibits pharmacokinetic properties in rats that support its preclinical development for CNS indications. Following subcutaneous administration, it is absorbed and reaches peak plasma concentrations within a few hours. The dose-proportional increase in Cmax and AUC, as suggested by the graphical data, indicates linear pharmacokinetics within the tested dose range. Further studies are required to fully characterize the metabolic and excretion pathways of this compound in rodents to provide a more complete understanding of its disposition. This information is essential for accurate dose selection in further efficacy and safety studies and for scaling to human pharmacokinetic predictions.

References

AZD-8529: A Preclinical Safety and Tolerability Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical safety and tolerability of AZD-8529, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). The information is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of this compound. While detailed quantitative data from proprietary toxicology studies are not publicly available, this guide synthesizes the accessible information and outlines the standard experimental protocols likely employed during its preclinical development.

Core Mechanism of Action

This compound functions as a positive allosteric modulator of mGluR2, enhancing the receptor's response to the endogenous ligand, glutamate.[1] This mechanism has been explored for its therapeutic potential in various central nervous system disorders. The compound exhibits high potency and selectivity for mGluR2.[1]

Signaling Pathway of mGluR2 Activation

The following diagram illustrates the canonical signaling pathway initiated by the activation of the mGluR2 receptor. As a Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors.

mGluR2_Signaling Glutamate Glutamate mGluR2 mGluR2 (PAM Site) Glutamate->mGluR2 Binds This compound This compound This compound->mGluR2 Potentiates G_protein Gi/o mGluR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors Phosphorylates

Caption: Simplified mGluR2 signaling pathway modulated by this compound.

Preclinical Safety and Tolerability Findings

Preclinical safety studies for this compound have been conducted for up to a 3-month duration in both rat and dog models.[1] The key findings from these studies are summarized below. It is important to note that specific dose levels, incidence rates, and No Observed Adverse Effect Levels (NOAELs) are not publicly available.

Summary of Preclinical Safety Observations
SpeciesStudy DurationOrgan SystemObserved EffectsReversibility
Rat1 and 3 monthsTestisEffects on testisReversible
3 monthsEyesCataractsNot specified
3 monthsLiverMild effects (at high doses)Not specified
3 monthsOvaryMild effects (at high doses)Not specified
Dog3 monthsTestisEffects on testisReversible

Table 1: Summary of key preclinical safety findings for this compound.

Reproductive and Developmental Toxicology

Preclinical reproductive toxicology data for this compound are available and have not indicated any specific risks.[1]

Experimental Protocols

While the specific protocols for the this compound toxicology studies are proprietary, this section outlines the standard methodologies that are typically followed in the pharmaceutical industry for such assessments, based on international guidelines (e.g., OECD, ICH).

General Workflow for Preclinical Safety Assessment

The diagram below illustrates a typical workflow for the preclinical safety assessment of a new chemical entity like this compound.

Preclinical_Safety_Workflow Start Candidate Selection In_Vitro In Vitro Safety Pharmacology Start->In_Vitro Dose_Range_Finding Dose Range-Finding Toxicity Studies Start->Dose_Range_Finding Repeat_Dose Repeat-Dose Toxicity Studies (e.g., 3-month) In_Vitro->Repeat_Dose Dose_Range_Finding->Repeat_Dose Safety_Assessment Integrated Safety Assessment Repeat_Dose->Safety_Assessment Repro_Tox Reproductive Toxicology Repro_Tox->Safety_Assessment Genotoxicity Genotoxicity Assays Genotoxicity->Safety_Assessment IND IND/ CTA Filing Safety_Assessment->IND

Caption: A generalized workflow for preclinical safety assessment.
3-Month Repeat-Dose Toxicity Study (Rodent and Non-Rodent)

Objective: To characterize the toxicological profile of this compound following repeated daily administration for 90 days, to identify potential target organs, and to determine a No Observed Adverse Effect Level (NOAEL).

Methodology (based on OECD Guideline 408 & 409):

  • Species: Typically, Sprague-Dawley rats and Beagle dogs.[2][3]

  • Groups: At least three dose groups (low, mid, high) and a control group (vehicle only). A satellite group for the high dose and control groups may be included to assess the reversibility of any findings.

  • Administration: The route of administration would mimic the intended clinical route (e.g., oral gavage). Dosing is performed daily for 90 days.

  • In-life Observations:

    • Mortality and Morbidity: Checked at least twice daily.

    • Clinical Observations: Detailed examinations for signs of toxicity are performed regularly.

    • Body Weight: Measured at least weekly.

    • Food Consumption: Measured weekly.

    • Ophthalmology: Examinations are conducted prior to the study and at termination.

    • Neurological Assessment: Functional observational battery (FOB) and motor activity tests may be conducted.

  • Clinical Pathology: Blood and urine samples are collected at specified intervals (e.g., pre-study, mid-study, and termination) for:

    • Hematology: Complete blood count, differential leukocyte count, and red blood cell indices.

    • Clinical Chemistry: Assessment of liver enzymes (ALT, AST, ALP), kidney function markers (BUN, creatinine), electrolytes, and other relevant parameters.

    • Urinalysis: Evaluation of urine volume, specific gravity, pH, and the presence of protein, glucose, ketones, and blood.

  • Terminal Procedures:

    • Necropsy: All animals undergo a full gross necropsy.

    • Organ Weights: Key organs are weighed.

    • Histopathology: A comprehensive list of tissues from the control and high-dose groups are examined microscopically. Target organs identified in the high-dose group are also examined in the lower-dose groups.

Reproductive and Developmental Toxicology Studies

Objective: To evaluate the potential effects of this compound on fertility, embryonic and fetal development, and pre- and postnatal development.

Methodology (based on ICH S5(R3) Guideline): [4][5][6]

  • Fertility and Early Embryonic Development (Segment I):

    • Species: Typically rats.

    • Dosing: Males are dosed for a period before mating and through the mating period. Females are dosed before mating, during mating, and through implantation.

    • Endpoints: Mating performance, fertility indices, and early embryonic development are assessed.

  • Embryo-Fetal Development (Segment II):

    • Species: Typically two species, a rodent (e.g., rat) and a non-rodent (e.g., rabbit).

    • Dosing: Pregnant females are dosed during the period of major organogenesis.

    • Endpoints: Maternal toxicity, and fetal viability, weight, and morphology (external, visceral, and skeletal abnormalities) are evaluated.

  • Pre- and Postnatal Development (Segment III):

    • Species: Typically rats.

    • Dosing: Pregnant females are dosed from implantation through lactation.

    • Endpoints: Maternal toxicity, pup viability, growth, and development (including physical and functional landmarks) are assessed.

Conclusion

The publicly available preclinical data on this compound indicate a generally manageable safety profile, with specific, reversible effects on the testes in rats and dogs, and other findings in rats at high doses.[1] The lack of identified risks in reproductive toxicology studies is also a positive indicator.[1] However, a complete assessment of the safety and tolerability of this compound would require access to the full, quantitative results from the preclinical toxicology program, including dose-response relationships and NOAELs for all findings. The experimental protocols described herein represent the industry-standard methodologies that would have been employed to generate such data. This guide serves as a valuable resource for understanding the known preclinical safety profile of this compound and the standard procedures for its evaluation.

References

AZD-8529: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the discovery and development history of AZD-8529, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). The content herein is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows.

Introduction

This compound was developed as a small molecule therapeutic agent targeting the glutamatergic system, which is implicated in the pathophysiology of various central nervous system (CNS) disorders. As an mGluR2 PAM, this compound does not activate the receptor directly but rather enhances the receptor's response to the endogenous agonist, glutamate. This mechanism offers the potential for a more nuanced modulation of synaptic transmission compared to direct agonists, with a lower propensity for receptor desensitization and off-target effects. The primary therapeutic area initially explored for this compound was schizophrenia, with subsequent investigations into its potential for treating addiction and other neurological conditions.

Discovery and Preclinical Development

The discovery of this compound stemmed from efforts to identify selective modulators of mGluR2. Preclinical development involved a series of in vitro and in vivo studies to characterize its pharmacological profile, including its potency, selectivity, and efficacy in animal models of CNS disorders.

In Vitro Pharmacology

The in vitro pharmacological properties of this compound were extensively characterized to establish its potency as an mGluR2 PAM and its selectivity against other mGluR subtypes and a broader range of biological targets.

ParameterValueAssay TypeCell LineSpeciesReference
Binding Affinity (Ki) 16 nMRadioligand Binding Assay--[1]
Potency (EC50) 195 nM[35S]GTPγS Binding AssayCHOHuman[1][2]
Potency (EC50) 285 nMFluorescence-based AssayHEK293Human[2]
Max Glutamate EC50 Shift 7.4-fold[35S]GTPγS Binding AssayCHOHuman[1]
Emax (Glutamate Potentiation) 110%[35S]GTPγS Binding AssayCHOHuman[1][2]
Selectivity
mGluR5 PAM (EC50)3.9 µM-HEKHuman[1]
mGluR8 Antagonism (IC50)23 µM-HEKHuman[1]
Other mGluRs (1, 3, 4, 7)No significant activity-HEKHuman[1]
Broad Receptor Panel (161 targets)Modest activity at 9 targets at 10 µMRadioligand Binding Assays--[1]

A detailed protocol for a competitive radioligand binding assay to determine the Ki of a test compound for mGluR2 is as follows:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing human mGluR2.

    • Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable mGluR2 radioligand (e.g., [3H]-LY341495) and varying concentrations of the unlabeled test compound (this compound).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound and free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

This functional assay measures the potentiation of glutamate-induced G-protein activation by this compound.

  • Membrane Preparation:

    • Prepare cell membranes from CHO cells expressing human mGluR2 as described for the radioligand binding assay.

  • Assay Procedure:

    • In a 96-well plate, incubate the cell membranes with a fixed, sub-maximal concentration of glutamate, varying concentrations of this compound, GDP, and the non-hydrolyzable GTP analog, [35S]GTPγS.

    • Incubate the mixture at 30°C for 30-60 minutes to allow for G-protein activation and [35S]GTPγS binding.

    • Terminate the reaction by rapid filtration through a filter mat.

    • Wash the filters with ice-cold buffer.

  • Data Analysis:

    • Quantify the amount of bound [35S]GTPγS using a scintillation counter.

    • Plot the stimulated binding against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal potentiation of glutamate-stimulated [35S]GTPγS binding.[2]

In Vivo Preclinical Studies

This compound was evaluated in several animal models to assess its efficacy in relevant behavioral paradigms for schizophrenia, addiction, and Parkinson's disease.

IndicationAnimal ModelSpeciesDosingKey FindingsReference
Schizophrenia Phencyclidine (PCP)-induced hyperlocomotionMouse57.8 to 115.7 mg/kg, s.c.Reversed PCP-induced hyper-locomotion[1]
Nicotine (B1678760) Addiction Nicotine self-administration and reinstatementSquirrel Monkey0.3-3 mg/kg, i.m.Decreased nicotine self-administration and reinstatement of nicotine-seeking behavior[2]
Nicotine Addiction Nicotine-induced dopamine (B1211576) releaseRat10 and 30 mg/kg, i.p.Decreased nicotine-induced dopamine release in the nucleus accumbens[2]
Alcohol Addiction Cue-induced relapse to alcohol seekingRat20 and 40 mg/kg, s.c.Blocked cue-induced reinstatement of alcohol-seeking behavior[4]
Methamphetamine Addiction Incubation of methamphetamine cravingRat20 and 40 mg/kg, s.c.Decreased cue-induced methamphetamine seeking after prolonged abstinence[5]

This model is used to screen for antipsychotic-like activity.

  • Animal Acclimation:

    • Acclimate male mice to the testing environment (e.g., open-field arenas) for a set period before the experiment.

  • Drug Administration:

    • Administer this compound (or vehicle) subcutaneously at the desired doses.

    • After a specified pretreatment time, administer PCP (e.g., 2.5 mg/kg) to induce hyperlocomotion.[6][7]

  • Behavioral Assessment:

    • Place the mice in the open-field arenas and record their locomotor activity (e.g., distance traveled) for a defined period (e.g., 90 minutes) using an automated tracking system.[6][7]

  • Data Analysis:

    • Compare the locomotor activity of the this compound-treated groups to the vehicle- and PCP-only treated groups to determine if this compound can attenuate the PCP-induced hyperlocomotion.

This technique allows for the measurement of neurotransmitter levels in specific brain regions of freely moving animals.

  • Surgical Implantation:

    • Anesthetize the rat and stereotaxically implant a guide cannula targeting the nucleus accumbens.

    • Allow the animal to recover from surgery.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Collect dialysate samples at regular intervals to establish a baseline dopamine level.

    • Administer this compound (or vehicle), followed by nicotine.

    • Continue collecting dialysate samples to measure changes in dopamine concentration.[8]

  • Neurochemical Analysis:

    • Analyze the dopamine content in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis:

    • Express the dopamine levels as a percentage of the baseline and compare the effects of this compound on nicotine-induced dopamine release to the control group.

Clinical Development

This compound progressed into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.

Phase I Studies in Healthy Volunteers

Single and multiple ascending dose studies were conducted in healthy volunteers. This compound was administered at single doses up to 310 mg and repeated doses up to 250 mg once daily for 15 days.[1] The adverse events were generally mild and included headache and gastrointestinal issues.[1] These studies also demonstrated good brain penetration, with cerebrospinal fluid (CSF) levels being approximately half of the plasma free-fraction.[1]

Phase II Studies in Patients with Schizophrenia

A proof-of-principle study was conducted in patients with schizophrenia. Patients were randomized to receive this compound (40 mg every other day for 28 days), risperidone, or placebo.[1][9] The study did not show a significant difference between this compound and placebo on the primary outcome measure, the Positive and Negative Syndrome Scale (PANSS) total score.[9]

Signaling Pathways and Experimental Workflows

Mandatory Visualizations

mGluR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds AZD8529 This compound (PAM) AZD8529->mGluR2 Potentiates Gi_GDP Gαi/o-GDP mGluR2->Gi_GDP Activates Gi_GTP Gαi/o-GTP Gi_GDP->Gi_GTP GDP/GTP Exchange G_beta_gamma Gβγ AC Adenylyl Cyclase Gi_GTP->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., Ion Channel Modulation) PKA->Downstream

Drug_Discovery_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development Target_ID Target Identification (mGluR2) HTS High-Throughput Screening Target_ID->HTS Lead_Opt Lead Optimization (this compound) HTS->Lead_Opt In_Vitro In Vitro Pharmacology (Binding & Functional Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy (Animal Models) In_Vitro->In_Vivo Phase_I Phase I (Safety & PK in Healthy Volunteers) In_Vivo->Phase_I Phase_II Phase II (Efficacy in Patients) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III

GTPgS_Assay_Workflow Start Start Prep_Membranes Prepare Cell Membranes (CHO cells expressing h-mGluR2) Start->Prep_Membranes Incubate Incubate Membranes with: - Glutamate (fixed concentration) - this compound (varying concentrations) - GDP - [35S]GTPγS Prep_Membranes->Incubate Filter Rapid Filtration (Separate bound from free [35S]GTPγS) Incubate->Filter Wash Wash Filters (Remove non-specific binding) Filter->Wash Count Scintillation Counting (Quantify bound [35S]GTPγS) Wash->Count Analyze Data Analysis (Generate dose-response curve, determine EC50) Count->Analyze End End Analyze->End

Conclusion

This compound is a well-characterized, potent, and selective mGluR2 positive allosteric modulator. Its development provided valuable insights into the therapeutic potential of targeting the mGluR2 receptor for CNS disorders. While the initial clinical trials in schizophrenia did not meet their primary efficacy endpoints, the preclinical data in models of addiction suggest that the therapeutic utility of this compound and other mGluR2 PAMs may warrant further investigation in other indications. This technical guide summarizes the key milestones and data from the discovery and development of this compound, serving as a resource for the scientific community.

References

AZD-8529: A Technical Guide for Neuroscience Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-8529 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1] As a PAM, this compound does not activate the receptor directly but potentiates the effect of the endogenous ligand, glutamate.[2][3] This mechanism offers a more nuanced modulation of glutamatergic neurotransmission compared to direct agonists, which has generated significant interest in its potential therapeutic applications for various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, preclinical findings, and detailed experimental protocols to facilitate its use in neuroscience research.

Pharmacological Profile

This compound exhibits high potency and selectivity for the mGluR2 receptor. Its pharmacological characteristics have been determined through a variety of in vitro assays.

ParameterValueSpecies/Assay ConditionReference
Binding Affinity (Ki) 16 nMRecombinantly expressed mGluR2[1]
Functional Potency (EC50) 195 nMPotentiation of glutamate effect on mGluR2[1]
195 ± 62 nM[35S]GTPγS binding in CHO cells expressing human mGluR2[4]
285 ± 20 nMFluorescence-based assay[4]
Maximum Glutamate EC50 Shift 7.4-foldIn vitro assay[1]
Maximum Potentiation of Emax 1.3-fold (110% ± 11%)In vitro assay[1][4]
Selectivity Weak PAM for mGluR5 (EC50 of 3.9 µM)Recombinantly expressed mGluR5 in HEK cells[1]
Antagonism for mGluR8 (IC50 of 23 µM)Recombinantly expressed mGluR8 in HEK cells[1]
>50% inhibition at Adenosine A3 receptorsRadioligand binding assay (at 10 µM)[4]
IC50 = 4.73 µM at Norepinephrine Transporter (NET)Radioligand binding assay[4]

Signaling Pathway of this compound

This compound, as a positive allosteric modulator of mGluR2, enhances the receptor's response to glutamate. The mGluR2 is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates ion channel activity and neurotransmitter release.

AZD8529_Signaling_Pathway cluster_presynaptic Presynaptic Terminal Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds AZD8529 This compound AZD8529->mGluR2 Potentiates G_protein Gi/o Protein mGluR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Vesicle Glutamate Vesicle cAMP->Vesicle Modulates Release Reduced Glutamate Release Vesicle->Release Leads to

This compound enhances glutamate-mediated mGluR2 signaling.

Preclinical and Clinical Studies

This compound has been evaluated in a range of preclinical models and in human clinical trials.

Preclinical Efficacy
ModelSpeciesDosingKey FindingsReference
Schizophrenia Model (PCP-induced hyper-locomotion) Murine57.8 to 115.7 mg/kg, scReversed hyper-locomotion[1]
Nicotine (B1678760) Self-Administration Squirrel Monkeys0.3-3 mg/kg, i.m.Decreased nicotine self-administration without affecting food self-administration.[4][5]
Nicotine Seeking (Reinstatement) Squirrel MonkeysNot specifiedReduced nicotine priming- and cue-induced reinstatement.[4][5]
Nicotine-Induced Dopamine (B1211576) Release RatsNot specifiedDecreased nicotine-induced dopamine release in the nucleus accumbens shell.[4][5]
Alcohol Self-Administration RatsNot specifiedDecreased alcohol self-administration at doses that did not affect saccharin (B28170) self-administration or locomotion.[6]
Cue-Induced Alcohol Seeking Rats20 and 40 mg/kg, s.c.Blocked cue-induced alcohol seeking. This effect was absent in rats lacking functional mGluR2s.[7]
Methamphetamine Seeking (Incubation of Craving) Rats20 and 40 mg/kg, s.c.Decreased 'incubated' cue-induced methamphetamine seeking after prolonged abstinence.[8]
Clinical Studies
PopulationDosingDurationKey FindingsReference
Healthy Volunteers Single doses up to 310 mg; repeated doses up to 250 mg once daily15 daysGenerally well-tolerated. Mild adverse events included headache and gastrointestinal upsets. Good blood-brain barrier penetration.[1]
Patients with Schizophrenia 40 mg every second day28 daysNo significant improvement in PANSS total, negative, or positive symptom subscale scores compared to placebo.[1][9]
Patients with Schizophrenia 80 mg daily3 daysNo average effects on symptoms or cognition, but did increase fMRI activation in frontostriatal regions during a working memory task.[2]

Experimental Protocols

In Vitro Functional Assay: [35S]GTPγS Binding

This assay measures the potentiation of G-protein activation by this compound in the presence of glutamate.

Methodology:

  • Membrane Preparation: Prepare membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR2 receptor.

  • Assay Buffer: Use a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl2, at pH 7.4.

  • Incubation: In a 96-well plate, combine the cell membranes (10-20 µg protein/well), GDP (10 µM), [35S]GTPγS (0.1 nM), varying concentrations of L-glutamate, and varying concentrations of this compound.

  • Reaction: Incubate the mixture at 30°C for 60 minutes.

  • Termination: Stop the reaction by rapid filtration through GF/B filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the EC50 and Emax values by fitting the data to a sigmoidal dose-response curve using non-linear regression.

GTPgS_Binding_Workflow A Prepare mGluR2-expressing cell membranes B Incubate membranes with [35S]GTPγS, GDP, Glutamate, and this compound A->B C Terminate reaction by rapid filtration B->C D Wash filters to remove unbound radioactivity C->D E Quantify bound [35S]GTPγS using scintillation counting D->E F Analyze data to determine EC50 and Emax E->F

Workflow for the [35S]GTPγS binding assay.
In Vivo Microdialysis for Neurotransmitter Release

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

Methodology:

  • Surgical Implantation: Anesthetize the animal (e.g., Sprague-Dawley rat) and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., nucleus accumbens shell). Allow for a recovery period of 20-24 hours.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µl/min).

  • Basal Sample Collection: Collect baseline dialysate samples every 20 minutes for at least one hour to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: Administer this compound (and the stimulus, e.g., nicotine) via the desired route (e.g., subcutaneous).

  • Post-Treatment Sample Collection: Continue collecting dialysate samples at regular intervals for a specified period post-administration.

  • Sample Analysis: Analyze the concentration of the neurotransmitter (e.g., dopamine) in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and analyze for statistical significance.

Microdialysis_Workflow A Implant microdialysis guide cannula B Insert probe and perfuse with aCSF A->B C Collect baseline dialysate samples B->C D Administer this compound and stimulus C->D E Collect post-treatment dialysate samples D->E F Analyze neurotransmitter levels by HPLC-ED E->F G Express data as % of baseline and analyze F->G

Workflow for in vivo microdialysis experiments.
Behavioral Assay: Drug Self-Administration and Reinstatement

This paradigm is used to assess the reinforcing properties of a drug and the potential of a compound to prevent relapse.

Methodology:

  • Catheter Implantation: Surgically implant an intravenous catheter into the jugular vein of the animal (e.g., squirrel monkey or rat).

  • Acquisition of Self-Administration: Place the animal in an operant chamber equipped with two levers. Train the animal to press the active lever to receive an intravenous infusion of the drug (e.g., nicotine). The inactive lever has no programmed consequences. Continue training until a stable pattern of responding is established.

  • This compound Treatment: Once self-administration is stable, administer this compound prior to the self-administration session to evaluate its effect on drug intake.

  • Extinction: Following the self-administration phase, begin extinction training where presses on the active lever no longer result in drug infusion. Continue until responding on the active lever is significantly reduced.

  • Reinstatement Test: After extinction, test for reinstatement of drug-seeking behavior by presenting a priming dose of the drug or drug-associated cues. Administer this compound before the reinstatement test to assess its ability to block the re-emergence of drug-seeking behavior.

  • Data Analysis: Record the number of active and inactive lever presses. Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare responding across different treatment conditions.

Behavioral_Paradigm_Logic cluster_SA Self-Administration Phase cluster_Reinstatement Reinstatement Phase A Acquire Drug Self-Administration B Test Effect of this compound on Drug Intake A->B C Extinguish Drug-Seeking Behavior D Test Effect of this compound on Cue/Drug-Induced Reinstatement C->D

Logical flow of the self-administration and reinstatement paradigm.

Conclusion

This compound is a valuable research tool for investigating the role of the mGluR2 receptor in various physiological and pathological processes in the central nervous system. Its high potency and selectivity make it a precise pharmacological probe. While clinical trials in schizophrenia have not demonstrated efficacy for improving primary symptoms, preclinical data strongly suggest its potential in the context of substance use disorders. The detailed methodologies provided in this guide are intended to support further research into the therapeutic promise of mGluR2 positive allosteric modulation.

References

AZD-8529: A Technical Guide to its Therapeutic Potential as a Positive Allosteric Modulator of mGluR2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AZD-8529, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). The document summarizes key quantitative data, details experimental protocols from preclinical and clinical studies, and visualizes relevant biological pathways and experimental workflows.

Introduction

This compound is a small molecule that acts as a positive allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2), a Gi/o-coupled receptor predominantly expressed in the central nervous system. As a PAM, this compound does not directly activate the receptor but potentiates the effect of the endogenous ligand, glutamate. This mechanism offers a more nuanced modulation of glutamatergic neurotransmission compared to direct agonists, with the potential for a better safety and tolerability profile. Preclinical and clinical investigations have explored the therapeutic utility of this compound across a range of neuropsychiatric and neurological disorders.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Pharmacology of this compound

ParameterValueSpecies/Cell LineAssay TypeReference
Binding Affinity (Ki) 16 nMHuman mGluR2Radioligand Binding[1]
Potency (EC50) 195 nMHuman mGluR2 (CHO cells)[³⁵S]GTPγS Binding[1][2]
285 nMHuman mGluR2Fluorescence-based Assay
Efficacy (Emax) 110% (1.3-fold potentiation)Human mGluR2 (CHO cells)[³⁵S]GTPγS Binding[1]
Selectivity
mGluR5 PAM (EC50)3.9 µMHuman mGluR5Not Specified[1]
mGluR8 Antagonism (IC50)23 µMHuman mGluR8Not Specified[1]
Other mGluRs (1, 3, 4, 7)No significant activity at 10 µMHuman mGluRsNot Specified[1]

Table 2: Preclinical In Vivo Efficacy of this compound

ModelSpeciesDosingKey FindingReference
Phencyclidine-induced Hyperlocomotion Mouse57.8 to 115.7 mg/kg, scReversed hyper-locomotion[1]
Nicotine (B1678760) Self-Administration Squirrel Monkey0.3 - 3 mg/kg, i.m.Decreased nicotine self-administration[3][4]
L-DOPA-Induced Dyskinesia 6-OHDA-lesioned Rat0.1, 0.3, and 1 mg/kgReduced severity of AIMs duration[5][6]

Table 3: Human Clinical Trial Data for this compound

Study PopulationDosing RegimenKey FindingsReference
Healthy Volunteers Single doses up to 310 mg; repeated doses up to 250 mg once daily for 15 daysMild adverse events (headache, GI upsets)[1]
Patients with Schizophrenia 40 mg every second day for 28 daysNo significant improvement in PANSS total, positive, or negative symptom subscale scores compared to placebo.[1]
Patients with Schizophrenia (fMRI study) 80 mg daily for 3 daysIncreased n-back fMRI activation in striatum and anterior cingulate/paracingulate.[7][8][7][8]

Potential Therapeutic Targets & Preclinical Evidence

Schizophrenia

The glutamatergic hypothesis of schizophrenia suggests that hypofunction of the N-methyl-D-aspartate (NMDA) receptor plays a crucial role in the pathophysiology of the disease. By potentiating mGluR2, which is often located presynaptically and inhibits glutamate release, this compound was hypothesized to normalize excessive glutamatergic transmission. In a murine model, this compound reversed the hyper-locomotion induced by the NMDA receptor antagonist phencyclidine, a model considered relevant to the positive symptoms of schizophrenia.[1]

Substance Use Disorders

Glutamate dysregulation is implicated in the neurobiology of addiction and relapse. Preclinical studies have demonstrated the potential of this compound in reducing drug-seeking behavior.

  • Nicotine Addiction: In squirrel monkeys, this compound decreased intravenous nicotine self-administration at doses that did not affect food self-administration.[3][4] It also reduced nicotine priming- and cue-induced reinstatement of nicotine-seeking behavior.[3][4] Furthermore, in rats, this compound was shown to decrease nicotine-induced dopamine (B1211576) release in the nucleus accumbens shell, a key brain region in the reward pathway.[3]

Parkinson's Disease and L-DOPA-Induced Dyskinesia

Chronic levodopa (B1675098) (L-DOPA) treatment in Parkinson's disease often leads to the development of debilitating L-DOPA-induced dyskinesias (LIDs), which are associated with aberrant glutamatergic signaling in the basal ganglia. In a 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease, co-administration of this compound with L-DOPA significantly reduced the duration of abnormal involuntary movements (AIMs) without compromising the anti-parkinsonian effects of L-DOPA.[5][6]

Clinical Studies

Despite promising preclinical data, a Phase 2 proof-of-principle study in patients with schizophrenia did not demonstrate a significant improvement in symptoms with this compound monotherapy compared to placebo.[1] However, a subsequent functional magnetic resonance imaging (fMRI) study in schizophrenia patients revealed that short-term treatment with this compound increased activation in the striatum and anterior cingulate cortex during a working memory task.[7][8] This suggests that this compound can modulate neural circuit function, even in the absence of overt clinical improvement in the broader patient population.[7][8]

Detailed Experimental Protocols

[³⁵S]GTPγS Binding Assay for mGluR2 PAM Activity

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.

Protocol:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing human mGluR2.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Procedure:

    • In a 96-well plate, add the following in order:

      • Assay buffer (containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, and 10 µM GDP).

      • Varying concentrations of this compound.

      • A fixed, sub-maximal concentration of glutamate (e.g., EC₂₀).

      • Cell membrane preparation.

      • [³⁵S]GTPγS (final concentration ~0.1 nM).

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester to separate bound from free [³⁵S]GTPγS.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filter mats and add scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS.

    • Plot the specific binding against the concentration of this compound to determine the EC₅₀ and Emax values for its potentiating effect.

Phencyclidine (PCP)-Induced Hyperlocomotion in Mice

This model is used to assess the potential antipsychotic-like activity of a compound.

Protocol:

  • Animals: Use male ddY or C57BL/6 mice. House them in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Habituation: Place individual mice in open-field activity chambers and allow them to habituate for at least 60 minutes before drug administration.

  • Drug Administration:

    • Administer this compound (e.g., 57.8 to 115.7 mg/kg) or vehicle via subcutaneous (s.c.) injection.

    • After a predetermined pretreatment time (e.g., 30 minutes), administer PCP (e.g., 3 mg/kg, s.c.) or saline.

  • Behavioral Assessment:

    • Immediately after PCP or saline injection, place the mice back into the activity chambers.

    • Record locomotor activity (e.g., distance traveled, beam breaks) for a specified period (e.g., 60-120 minutes) using an automated activity monitoring system.

  • Data Analysis:

    • Compare the locomotor activity of the different treatment groups (Vehicle + Saline, Vehicle + PCP, this compound + PCP).

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine if this compound significantly attenuates PCP-induced hyperlocomotion.

Nicotine Self-Administration in Squirrel Monkeys

This is a well-validated model for assessing the reinforcing effects of drugs and the potential of a compound to reduce drug-taking behavior.

Protocol:

  • Animals and Surgical Preparation:

    • Use adult male squirrel monkeys.

    • Surgically implant a chronic intravenous catheter into a major vein (e.g., jugular or femoral) under aseptic conditions. The catheter is passed subcutaneously to exit on the back.

  • Training:

    • Train the monkeys in operant conditioning chambers equipped with two levers.

    • Initially, train the monkeys to press one lever (the "active" lever) to receive a food reward (e.g., banana-flavored pellet) on a fixed-ratio (FR) schedule. The other lever ("inactive") has no programmed consequences.

    • Once responding is stable, substitute intravenous infusions of nicotine (e.g., 30 µg/kg/infusion) for the food reward. Each infusion is paired with a brief stimulus light.

  • This compound Testing:

    • Once a stable baseline of nicotine self-administration is established, begin testing the effects of this compound.

    • Administer this compound (e.g., 0.3 - 3 mg/kg) or vehicle via intramuscular (i.m.) injection prior to the self-administration session.

    • Record the number of infusions earned and the number of presses on both the active and inactive levers during the session.

  • Data Analysis:

    • Compare the number of nicotine infusions self-administered following this compound pretreatment to the vehicle baseline.

    • Use statistical analysis (e.g., repeated measures ANOVA) to determine if this compound significantly reduces nicotine self-administration.

Signaling Pathways and Experimental Workflows

mGluR2 Signaling Pathway

mGluR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds to orthosteric site This compound This compound This compound->mGluR2 Binds to allosteric site Gi/o Gi/o Protein (GDP-bound) mGluR2->Gi/o Activates Gi/o_active Gi/o Protein (GTP-bound) Gi/o->Gi/o_active GDP/GTP Exchange G_alpha Gαi/o Gi/o_active->G_alpha G_beta_gamma Gβγ Gi/o_active->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_beta_gamma->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP to Neurotransmitter_Release Reduced Neurotransmitter Release PKA Protein Kinase A cAMP->PKA Activates Ion_Channels->Neurotransmitter_Release

Caption: mGluR2 signaling pathway activated by glutamate and potentiated by this compound.

Experimental Workflow: Phencyclidine (PCP)-Induced Hyperlocomotion

PCP_Hyperlocomotion_Workflow cluster_treatment Treatment Administration Start Start Animals Select Male Mice (e.g., C57BL/6) Start->Animals Habituation Habituate mice to open-field chambers (60 min) Animals->Habituation Grouping Randomly assign mice to treatment groups Habituation->Grouping Group1 Group 1: Vehicle + Saline Group2 Group 2: Vehicle + PCP Group3 Group 3: This compound + PCP Pretreatment Administer Vehicle or this compound (s.c.) (t = -30 min) Grouping->Pretreatment Challenge Administer Saline or PCP (s.c.) (t = 0 min) Pretreatment->Challenge Assessment Record locomotor activity (60-120 min) Challenge->Assessment Analysis Analyze data: Compare locomotor activity between groups (ANOVA) Assessment->Analysis End End Analysis->End

Caption: Workflow for the PCP-induced hyperlocomotion experiment.

Experimental Workflow: Nicotine Self-Administration in Squirrel Monkeys

Nicotine_SA_Workflow cluster_session Typical Test Session Start Start Surgery Surgical Implantation of Intravenous Catheter Start->Surgery Training Train monkeys on food-reinforced lever pressing (FR schedule) Surgery->Training Substitution Substitute food with intravenous nicotine infusions Training->Substitution Baseline Establish stable baseline of nicotine self-administration Substitution->Baseline Testing Test this compound vs. Vehicle (within-subject crossover design) Baseline->Testing Pretreatment Administer this compound or Vehicle (i.m.) Testing->Pretreatment SA_Session Place monkey in operant chamber for self-administration session Pretreatment->SA_Session Data_Collection Record number of infusions and lever presses SA_Session->Data_Collection Analysis Analyze data: Compare infusions earned (this compound vs. Vehicle) Data_Collection->Analysis After multiple sessions End End Analysis->End

References

Methodological & Application

Application Notes and Protocols for AZD-8529 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the in vitro characterization of AZD-8529, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). The following protocols and data are intended to guide researchers in pharmacology and drug development.

Introduction to this compound

This compound is a small molecule that enhances the activity of the mGluR2 receptor in the presence of the endogenous agonist, glutamate.[1][2] As a PAM, it binds to a site on the receptor that is distinct from the glutamate binding site, thereby potentiating the receptor's response to glutamate.[3] mGluR2 is a G-protein coupled receptor that plays a crucial role in regulating neurotransmission. Its activation typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels and modulating ion channel activity, which often results in decreased presynaptic release of glutamate.[4]

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological data for this compound.

Table 1: Potency and Efficacy of this compound at Human mGluR2 [1][5]

ParameterValueAssay Type
Binding Affinity (Ki)16 nMRadioligand Binding Assay
EC50 (Potentiation)195 ± 62 nM[³⁵S]GTPγS Binding Assay
Emax (Potentiation)110 ± 11%[³⁵S]GTPγS Binding Assay
Max Glutamate EC50 Shift7.4-foldFunctional Assay
Max Potentiation of Emax1.3-foldFunctional Assay

Table 2: Selectivity Profile of this compound Against Other mGluR Subtypes [1][5]

Receptor SubtypeActivityEC50 / IC50Assay Type
mGluR1No PAM activity up to 20-25 µM> 25 µMFluorescence-based Assay
mGluR3No PAM activity up to 20-25 µM> 25 µMFluorescence-based Assay
mGluR4No PAM activity up to 20-25 µM> 25 µMFluorescence-based Assay
mGluR5Weak PAM3.9 µMFluorescence-based Assay
mGluR6No PAM activity up to 20-25 µM> 25 µMFluorescence-based Assay
mGluR7No PAM activity up to 20-25 µM> 25 µMFluorescence-based Assay
mGluR8Antagonist23 µMFluorescence-based Assay

Experimental Protocols

[³⁵S]GTPγS Binding Assay for mGluR2 Potentiation

This assay measures the potentiation of G-protein activation by this compound in the presence of glutamate.

Objective: To determine the EC50 and Emax of this compound for potentiating glutamate-induced [³⁵S]GTPγS binding to membranes containing human mGluR2.

Materials:

  • Membranes from CHO or HEK293 cells expressing human mGluR2.

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

  • GTPγS (unlabeled).

  • GDP.

  • L-glutamate.

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4.

  • Scintillation cocktail.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice. Dilute the membranes in assay buffer to a final concentration of 5-10 µg of protein per well.

  • Reagent Preparation: Prepare a range of concentrations of this compound and a fixed, sub-maximal concentration of L-glutamate (e.g., EC20 concentration).

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay Buffer.

    • A fixed concentration of L-glutamate.

    • Varying concentrations of this compound.

    • 10 µM GDP.

    • Cell membranes (5-10 µg protein).

  • Initiation of Reaction: Add [³⁵S]GTPγS to a final concentration of 0.1 nM to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination of Reaction: Terminate the assay by rapid filtration through 96-well filter plates.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Detection: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of 10 µM unlabeled GTPγS). Plot the stimulated binding against the concentration of this compound and fit the data using a sigmoidal dose-response curve to determine the EC50 and Emax.

Fluorescence-Based Assay for mGluR Selectivity

This assay is used to assess the selectivity of this compound against a panel of mGluR subtypes.

Objective: To determine if this compound acts as a PAM at other mGluR subtypes.

Materials:

  • HEK293 cell lines stably expressing individual human mGluR subtypes (mGluR1, 3, 4, 5, 6, 7, 8). These cell lines often co-express a calcium-sensitive fluorescent dye or a promiscuous G-protein like Gα15/16 to couple receptor activation to a calcium signal.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • L-glutamate or a subtype-selective agonist.

  • This compound.

  • Fluorescent plate reader.

Procedure:

  • Cell Culture: Culture the HEK293 cell lines expressing the different mGluR subtypes in appropriate media until they reach confluency.

  • Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom plates and grow overnight.

  • Dye Loading: If not using a genetically encoded calcium indicator, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition:

    • Add varying concentrations of this compound to the wells.

    • Add a fixed, sub-maximal concentration (EC20) of the appropriate agonist (e.g., L-glutamate).

  • Signal Detection: Measure the fluorescence intensity before and after the addition of the agonist using a fluorescent plate reader.

  • Data Analysis: Calculate the change in fluorescence in response to the agonist in the presence and absence of this compound. A significant increase in the fluorescence signal in the presence of this compound indicates PAM activity.

Visualizations

Signaling Pathway of mGluR2

mGluR2_Signaling_Pathway cluster_presynaptic Presynaptic Terminal Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds AZD8529 This compound (PAM) AZD8529->mGluR2 Potentiates G_protein Gi/o mGluR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits VGCC Voltage-Gated Ca²⁺ Channel G_protein->VGCC Inhibits cAMP cAMP AC->cAMP Converts ATP to Ca_ion VGCC->Ca_ion Influx Glutamate_Vesicle Glutamate Vesicle Ca_ion->Glutamate_Vesicle Triggers Fusion Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Leads to

Caption: mGluR2 signaling cascade at the presynaptic terminal.

Experimental Workflow for [³⁵S]GTPγS Binding Assay

GTPgS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_membranes Prepare mGluR2 Membranes setup_plate Set up 96-well Plate: Buffer, Glutamate, this compound, GDP, Membranes prep_membranes->setup_plate prep_reagents Prepare this compound and Glutamate Solutions prep_reagents->setup_plate initiate_rxn Initiate with [³⁵S]GTPγS setup_plate->initiate_rxn incubate Incubate at 30°C for 60 min initiate_rxn->incubate terminate_rxn Terminate by Filtration incubate->terminate_rxn wash Wash Filters terminate_rxn->wash add_scint Add Scintillation Cocktail wash->add_scint count Count Radioactivity add_scint->count analyze Analyze Data: Determine EC50 & Emax count->analyze

Caption: Workflow for the [³⁵S]GTPγS binding assay.

References

Application Notes and Protocols for AZD-8529 in Rodent Models of Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of AZD-8529, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), in a rodent model relevant to schizophrenia research.

Introduction

This compound is a potent and selective mGluR2 PAM.[1] The glutamate hypothesis of schizophrenia suggests that a dysfunction in glutamatergic neurotransmission, particularly involving the N-methyl-D-aspartate (NMDA) receptor, contributes to the pathophysiology of the disorder. Agents that modulate glutamatergic signaling, such as mGluR2 PAMs, are therefore of interest as potential therapeutic agents. Preclinical studies have demonstrated that this compound can reverse the hyper-locomotion induced by the NMDA receptor antagonist phencyclidine (PCP) in mice, a widely used animal model to screen for potential antipsychotic activity.[1]

Mechanism of Action and Signaling Pathway

This compound acts as a positive allosteric modulator at the mGluR2 receptor, meaning it enhances the receptor's response to the endogenous ligand, glutamate.[1] The mGluR2 receptors are G-protein coupled receptors that are predominantly located presynaptically on glutamatergic neurons. Their activation leads to an inhibition of adenylyl cyclase, a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels, and a subsequent reduction in glutamate release. In the context of schizophrenia models using NMDA receptor antagonists like PCP, the excessive glutamatergic activity is thought to be dampened by the action of mGluR2 PAMs, thereby alleviating some of the behavioral abnormalities.

AZD8529_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds AZD8529 This compound AZD8529->mGluR2 Potentiates G_protein Gi/o mGluR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Vesicle Glutamate Vesicle PKA->Vesicle Reduces Exocytosis Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Glutamate Release NMDA_R NMDA Receptor Synaptic_Cleft->NMDA_R Glutamate Postsynaptic_Neuron Postsynaptic Neuron NMDA_R->Postsynaptic_Neuron Excitatory Signal PCP PCP PCP->NMDA_R Blocks PCP_Hyperlocomotion_Workflow cluster_setup Setup cluster_dosing Dosing cluster_observation Observation Acclimatization Acclimatization (1 week) Habituation Habituation to Activity Chambers (30-60 min) Acclimatization->Habituation Vehicle_AZD Vehicle or This compound (sc) Habituation->Vehicle_AZD Time_Gap1 30 min Vehicle_AZD->Time_Gap1 Vehicle_PCP Saline or PCP (sc) Time_Gap1->Vehicle_PCP Time_Gap2 10 min Vehicle_PCP->Time_Gap2 Data_Collection Data Collection (60 min) Time_Gap2->Data_Collection

References

Application Notes and Protocols for Studying Nicotine Self-Administration in Monkeys with AZD-8529

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing AZD-8529, a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), in non-human primate models of nicotine (B1678760) self-administration and relapse. The following sections detail the mechanism of action, experimental procedures, and key findings related to the effects of this compound on nicotine-seeking behavior.

Introduction

This compound is a potent and specific PAM for mGluR2.[1] By potentiating the effects of endogenous glutamate at these receptors, which are primarily located on presynaptic terminals, this compound effectively reduces glutamate release.[1] This mechanism is of significant interest in addiction research, as glutamatergic dysregulation is a key factor in the reinforcing effects of drugs of abuse and relapse. Studies in squirrel monkeys have demonstrated that this compound can decrease nicotine self-administration and prevent the reinstatement of nicotine-seeking behavior, suggesting its potential as a therapeutic agent for nicotine addiction.[2][3][4]

Mechanism of Action

This compound allosterically modulates the mGluR2, enhancing its sensitivity to the endogenous ligand, glutamate. Activation of presynaptic mGluR2 leads to an inhibition of neurotransmitter release, including glutamate. In the context of nicotine addiction, this modulation is thought to dampen the hyper-glutamatergic state associated with nicotine use and withdrawal, thereby reducing the reinforcing properties of nicotine and the motivation to seek the drug. Furthermore, this compound has been shown to decrease nicotine-induced dopamine (B1211576) release in the nucleus accumbens, a critical brain region for reward and reinforcement.[2][3][4]

cluster_presynaptic Presynaptic Glutamatergic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron (e.g., in Nucleus Accumbens) Glu Glutamate mGluR2 mGluR2 Glu->mGluR2 Activates Vesicle Glutamate Vesicle Vesicle->Glutamate_Released Release mGluR2->Vesicle Inhibits Release AZD8529 This compound AZD8529->mGluR2 Positive Allosteric Modulation Postsynaptic_Receptor Glutamate Receptor Glutamate_Released->Postsynaptic_Receptor Binds Dopamine_Release Dopamine Release (Modulated) Postsynaptic_Receptor->Dopamine_Release Influences

Figure 1: Signaling pathway of this compound action.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound on nicotine and food self-administration, as well as on cue- and nicotine-induced reinstatement of nicotine-seeking behavior in squirrel monkeys.

Dose of this compound (mg/kg, i.m.) Mean Nicotine Injections per Session (± SEM) % of Baseline
Vehicle35.2 ± 4.5100%
0.0333.1 ± 5.194%
0.128.9 ± 6.282%
0.318.5 ± 3.753%
1.010.1 ± 2.929%
3.05.8 ± 1.516%
Statistically significant difference from vehicle (p < 0.05). Data adapted from Justinova et al., 2015.
Dose of this compound (mg/kg, i.m.) Mean Food Pellets per Session (± SEM) % of Baseline
Vehicle85.4 ± 7.2100%
0.382.1 ± 8.196%
1.075.3 ± 9.588%
3.060.9 ± 10.271%
10.035.7 ± 11.342%
Statistically significant difference from vehicle (p < 0.05). Data adapted from Justinova et al., 2015.
Reinstatement Condition Treatment Mean Lever Presses per Session (± SEM)
Cue-Induced Vehicle38.7 ± 6.3
This compound (1.0 mg/kg)15.4 ± 4.1
Nicotine-Primed (0.01 mg/kg) Vehicle42.1 ± 7.9
This compound (1.0 mg/kg)18.2 ± 5.5
*Statistically significant difference from vehicle (p < 0.05). Data adapted from Justinova et al., 2015.

Experimental Protocols

The following protocols are based on the methodologies described by Justinova et al. (2015) for studying the effects of this compound on nicotine self-administration in squirrel monkeys.

Subjects and Housing
  • Species: Adult male squirrel monkeys (Saimiri sciureus).

  • Housing: Individual stainless-steel cages in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

  • Diet: Monkeys should have free access to water and be fed a standard primate diet, with fruit and vegetable supplements.

Surgical Preparation: Intravenous Catheter Implantation

This protocol requires aseptic surgical techniques and appropriate post-operative care.

  • Anesthesia: Anesthetize the monkey with a suitable anesthetic agent (e.g., ketamine hydrochloride followed by isoflurane).

  • Catheter Preparation: A chronic indwelling silicone catheter is prepared.

  • Incision and Tunneling: Make a small incision in the back, between the shoulder blades. A subcutaneous tunnel is created from this incision to the site of vessel entry (e.g., jugular or femoral vein).

  • Vessel Cannulation: Isolate the target vein and insert the catheter, advancing it until the tip is in the vena cava, near the right atrium.

  • Securing the Catheter: Secure the catheter to the vessel and surrounding tissue with surgical sutures.

  • Exteriorization: Pass the external end of the catheter through the subcutaneous tunnel and exit through the dorsal incision.

  • Connection to Port/Tether System: The external part of the catheter is attached to a vascular access port or a tether system that allows for drug infusion during experimental sessions.

  • Post-operative Care: Administer analgesics and antibiotics as prescribed by the veterinarian. Flush the catheter daily with heparinized saline to maintain patency.

Nicotine Self-Administration Training
  • Apparatus: Place the monkeys in an experimental chamber equipped with two response levers, stimulus lights above each lever, and a drug infusion pump connected to the monkey's catheter.

  • Acquisition:

    • Initiate training with a fixed-ratio 1 (FR1) schedule, where one press on the active lever results in a single intravenous infusion of nicotine (e.g., 0.003 mg/kg/infusion).

    • Each infusion is paired with a visual cue (e.g., illumination of the stimulus light above the active lever for a few seconds).

    • A time-out period (e.g., 60 seconds) should follow each infusion, during which lever presses have no consequence.

    • Presses on the inactive lever are recorded but have no programmed consequences.

  • Schedule Progression: Gradually increase the response requirement to a stable maintenance schedule, such as an FR10 schedule (10 presses per infusion).

  • Stability Criteria: Continue training until a stable baseline of self-administration is achieved (e.g., less than 20% variation in the number of infusions per session for at least 5 consecutive days).

Start Start Session LeverPress Monkey Presses Active Lever Start->LeverPress CheckFR Is FR Requirement Met? LeverPress->CheckFR End End Session LeverPress->End Session Time Elapsed CheckFR->LeverPress No Infusion Deliver Nicotine Infusion + Cue Light CheckFR->Infusion Yes Timeout Initiate Time-Out Period Infusion->Timeout Timeout->LeverPress After Time-Out Duration

Figure 2: Nicotine self-administration workflow.

This compound Treatment and Testing
  • Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile water).

  • Administration: Administer this compound via intramuscular (i.m.) injection at the desired doses (e.g., 0.03, 0.1, 0.3, 1.0, 3.0 mg/kg). Administer the vehicle as a control.

  • Pre-treatment Time: Administer the drug or vehicle a specified time before the start of the self-administration session (e.g., 30 minutes).

  • Testing: Conduct the self-administration session as described above and record the number of nicotine infusions and lever presses.

  • Dose-Response Curve: Test a range of this compound doses in a counterbalanced order to determine the dose-dependent effects on nicotine self-administration.

Food Self-Administration (Control Experiment)

To assess the specificity of this compound's effects, a food self-administration experiment should be conducted.

  • Procedure: Replace nicotine infusions with the delivery of food pellets (e.g., 300 mg banana-flavored pellets) under the same FR schedule.

  • Testing: Administer this compound or vehicle and assess its effect on the number of food pellets earned.

Reinstatement of Nicotine Seeking

This protocol is used to model relapse to drug-seeking behavior.

  • Extinction: Following stable self-administration, replace nicotine with saline. Continue daily sessions until responding on the active lever decreases to a low level (e.g., less than 10% of the baseline responding). During extinction, lever presses do not result in infusions or the presentation of cues.

  • Reinstatement Test:

    • Cue-Induced Reinstatement: After extinction, re-introduce the nicotine-associated cues (e.g., stimulus light) contingent on pressing the active lever, but without nicotine infusion.

    • Nicotine-Primed Reinstatement: Administer a non-contingent, priming injection of nicotine (e.g., 0.01 mg/kg, i.v.) immediately before the start of the session. Lever presses do not result in cues or further infusions.

  • This compound Treatment: Administer this compound or vehicle prior to the reinstatement test to evaluate its ability to block the re-emergence of nicotine-seeking behavior.

SelfAdmin Stable Nicotine Self-Administration Extinction Extinction Phase (Saline Substitution, No Cues) SelfAdmin->Extinction AZD_Admin Administer this compound or Vehicle Extinction->AZD_Admin Reinstatement Reinstatement Test CueInduced Cue-Induced: Present Cues on Lever Press Reinstatement->CueInduced Condition 1 NicotinePrimed Nicotine-Primed: Non-Contingent Nicotine Injection Reinstatement->NicotinePrimed Condition 2 MeasureResponse Measure Lever Pressing CueInduced->MeasureResponse NicotinePrimed->MeasureResponse AZD_Admin->Reinstatement

Figure 3: Experimental workflow for reinstatement.

Data Analysis
  • The primary dependent variables are the number of infusions (nicotine or saline) or food pellets obtained, and the number of responses on the active and inactive levers.

  • For reinstatement studies, the primary dependent variable is the number of responses on the previously active lever.

  • Statistical analysis should be performed using appropriate methods, such as repeated-measures analysis of variance (ANOVA), followed by post-hoc tests to compare the effects of different doses of this compound to the vehicle control. A p-value of < 0.05 is typically considered statistically significant.

Conclusion

This compound demonstrates efficacy in reducing nicotine self-administration and preventing relapse to nicotine-seeking in a non-human primate model.[2][3] The protocols outlined above provide a framework for researchers to further investigate the therapeutic potential of mGluR2 positive allosteric modulators like this compound for the treatment of nicotine dependence. These studies are crucial for understanding the neurobiological mechanisms underlying nicotine addiction and for the development of novel pharmacotherapies.

References

Application Notes and Protocols for In Vivo Microdialysis Measuring Dopamine Release Following AZD-8529 Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for conducting in vivo microdialysis experiments to assess the effect of AZD-8529, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), on dopamine (B1211576) release. The primary focus is on measuring nicotine-induced dopamine release in the nucleus accumbens shell of freely moving rats, a key brain region implicated in reward and addiction. This document includes a comprehensive experimental protocol, a summary of expected quantitative data, and diagrams illustrating the underlying signaling pathway and experimental workflow.

Introduction

This compound is a potent and selective positive allosteric modulator of the mGluR2 receptor.[1] mGluR2s are inhibitory G-protein coupled receptors that are predominantly located on presynaptic terminals, where they regulate the release of neurotransmitters such as glutamate. By potentiating the effect of endogenous glutamate at mGluR2, this compound offers a mechanism to modulate glutamatergic transmission. Dysregulated glutamate and dopamine signaling are implicated in various neuropsychiatric disorders, including addiction. In vivo microdialysis is a widely used neurochemical technique to measure the levels of extracellular neurotransmitters in specific brain regions of awake, behaving animals, providing valuable insights into the pharmacodynamic effects of novel compounds like this compound.[2][3] This protocol details the methodology to evaluate the impact of this compound on dopamine dynamics.

Signaling Pathway of this compound in Modulating Dopamine Release

This compound, as a PAM, enhances the affinity of the mGluR2 for its endogenous ligand, glutamate. The activation of the presynaptic Gi/o-coupled mGluR2 on a glutamatergic neuron initiates an intracellular signaling cascade that inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This reduction in cAMP ultimately results in the inhibition of glutamate release into the synapse. In brain regions such as the nucleus accumbens, glutamatergic inputs modulate the activity of dopaminergic neurons. By reducing excitatory glutamatergic tone, the activation of mGluR2 by this compound can indirectly lead to a decrease in stimulated dopamine release.

AZD8529_Signaling_Pathway cluster_presynaptic Presynaptic Glutamatergic Terminal cluster_postsynaptic Postsynaptic Dopaminergic Terminal AZD8529 This compound mGluR2 mGluR2 AZD8529->mGluR2 potentiates Glutamate_ligand Glutamate Glutamate_ligand->mGluR2 activates Gi_o Gi/o Protein mGluR2->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits Glutamate_release Glutamate Release Gi_o->Glutamate_release inhibits cAMP cAMP AC->cAMP synthesizes cAMP->Glutamate_release promotes Dopamine_release Dopamine Release Glutamate_release->Dopamine_release stimulates

Caption: this compound Signaling Pathway

Experimental Protocols

This protocol is based on the methodology described by Justinova et al. (2015) for assessing the effect of this compound on nicotine-induced dopamine release in the nucleus accumbens shell of rats.[4][5]

Materials and Reagents
  • Animals: Male Sprague-Dawley rats (250-300g)

  • Drugs:

    • This compound

    • Nicotine (B1678760) hydrogen tartrate salt

    • Vehicle for this compound

    • Saline (0.9% NaCl)

  • Surgical Supplies:

    • Stereotaxic apparatus

    • Anesthetics (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)

    • Guide cannulae (26-gauge)

    • Microdialysis probes (concentric, with a 1-2 mm membrane)

    • Dental cement

    • Surgical screws

  • Microdialysis Equipment:

    • Microinfusion pump

    • Fraction collector

    • Liquid switch

  • Perfusion Solution:

    • Artificial cerebrospinal fluid (aCSF), pH 7.4, containing (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, and 1.2 MgCl2.

  • Analytical System:

    • High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system for dopamine analysis.

Surgical Procedure: Guide Cannula Implantation
  • Anesthetize the rat and secure it in the stereotaxic apparatus.

  • Expose the skull and drill a small hole above the target brain region. For the nucleus accumbens shell, typical coordinates are: AP +1.7 mm, ML ±0.8 mm from bregma, and DV -6.8 mm from dura.

  • Slowly lower the guide cannula to the desired depth and secure it to the skull with dental cement and surgical screws.

  • Insert a dummy cannula to keep the guide patent.

  • Allow the animals to recover for at least 5-7 days post-surgery.

In Vivo Microdialysis Procedure
  • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the nucleus accumbens shell.

  • Connect the probe to a microinfusion pump and a fraction collector.

  • Perfuse the probe with aCSF at a constant flow rate of 1-2 µL/min.

  • Allow a stabilization period of at least 2 hours to obtain a stable baseline of dopamine levels.

  • Collect baseline dialysate samples every 20 minutes for at least one hour.

  • Administer this compound (e.g., 10 mg/kg or 30 mg/kg, s.c.) or its vehicle.

  • Two hours post-AZD-8529 administration, administer nicotine (0.4 mg/kg, s.c.) or saline.

  • Continue collecting dialysate samples at 20-minute intervals for at least 2 hours post-nicotine injection.

  • At the end of the experiment, euthanize the animal and verify the probe placement histologically.

Sample Analysis
  • Analyze the dialysate samples for dopamine content using an HPLC-ECD system.

  • Quantify dopamine levels by comparing peak heights or areas to those of external standards.

  • Express the results as a percentage of the average baseline dopamine concentration.

Experimental Workflow

Microdialysis_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Surgery Guide Cannula Implantation Surgery Recovery Post-operative Recovery (5-7 days) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Stabilization Stabilization & Baseline Collection (2-3 hours) Probe_Insertion->Stabilization Drug_Admin This compound or Vehicle Administration Stabilization->Drug_Admin Nicotine_Admin Nicotine or Saline Administration (2 hours post-AZD-8529) Drug_Admin->Nicotine_Admin Sample_Collection Post-treatment Sample Collection (at 20 min intervals) Nicotine_Admin->Sample_Collection HPLC HPLC-ECD Analysis of Dopamine Sample_Collection->HPLC Histology Histological Verification of Probe Placement Sample_Collection->Histology Data_Analysis Data Normalization (% of Baseline) HPLC->Data_Analysis

Caption: In Vivo Microdialysis Experimental Workflow

Data Presentation

The following table summarizes the quantitative findings from the study by Justinova et al. (2015), demonstrating the effect of this compound on nicotine-induced dopamine release in the rat nucleus accumbens shell.

Treatment GroupNMean Basal Dopamine (fmol/10 µL)Peak Dopamine Response (% of Baseline)Statistical Significance vs. Vehicle + Nicotine
Vehicle + Nicotine (0.4 mg/kg)541.7 ± 2.6~150%-
This compound (10 mg/kg) + Nicotine441.7 ± 2.6Not significantly different from Vehicle + Nicotinep > 0.05
This compound (30 mg/kg) + Nicotine441.7 ± 2.6Significantly attenuatedp < 0.05
This compound (10 mg/kg) + Vehicle441.7 ± 2.6No significant change from baseline-
This compound (30 mg/kg) + Vehicle441.7 ± 2.6No significant change from baseline-

Data are expressed as mean ± SEM. The peak dopamine response is an approximation based on graphical data presented in the source publication.[4]

Conclusion

This document provides a detailed framework for investigating the effects of the mGluR2 PAM, this compound, on in vivo dopamine release. The provided protocol, based on published literature, offers a robust method for assessing the pharmacodynamic properties of this compound. The results of such studies are critical for understanding the therapeutic potential of mGluR2 modulators in treating disorders associated with dysregulated dopamine signaling, such as addiction.

References

Application Notes and Protocols for Electrophysiological Studies of AZD-8529 in Acute Brain Slices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-8529 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][2] As a PAM, this compound does not activate the receptor directly but enhances the response of mGluR2 to its endogenous ligand, glutamate.[3] The mGluR2 receptor, a G-protein coupled receptor, is predominantly expressed on presynaptic terminals of glutamatergic neurons, where its activation typically leads to a reduction in glutamate release.[4] This mechanism suggests that this compound can modulate neuronal excitability and synaptic transmission, making it a valuable tool for investigating the roles of mGluR2 signaling in various physiological and pathological states of the central nervous system. Preclinical studies have shown that this compound exhibits concentration-dependent reductions in neural firing in rodent models.[1]

These application notes provide detailed protocols for utilizing this compound in electrophysiological recordings from acute brain slices, a key ex vivo method for studying synaptic function and neuronal activity. The provided methodologies for whole-cell patch-clamp and field potential recordings will guide researchers in characterizing the effects of this compound on synaptic transmission and neuronal excitability.

Data Presentation

The following tables summarize the key in vitro pharmacological data for this compound and present hypothetical, yet representative, electrophysiological data illustrating the expected effects of this compound in acute brain slice recordings based on its mechanism of action as an mGluR2 PAM.

Table 1: In Vitro Pharmacological Profile of this compound

ParameterSpecies/AssayValueReference
Binding Affinity (Ki)mGluR216 nM[1]
Potentiation (EC50)Glutamate co-application on mGluR2195 nM[1]
Maximum Glutamate EC50 ShiftmGluR27.4-fold[1]
Maximum Potentiation of EmaxmGluR21.3-fold[1]
SelectivityWeak PAM for mGluR5 (EC50 of 3.9 µM), Antagonist for mGluR8 (IC50 of 23 µM)[1]

Table 2: Representative Electrophysiological Effects of this compound on Evoked Excitatory Postsynaptic Potentials (EPSPs) in a Cortical Brain Slice

ParameterBaselineThis compound (1 µM)Washout
EPSP Amplitude (mV)2.5 ± 0.31.8 ± 0.22.4 ± 0.3
Paired-Pulse Ratio (50 ms (B15284909) ISI)1.4 ± 0.11.8 ± 0.151.45 ± 0.12
Spontaneous EPSP Frequency (Hz)3.2 ± 0.51.9 ± 0.43.1 ± 0.6

Note: Data are presented as mean ± SEM. These are representative data based on the known presynaptic inhibitory action of mGluR2 activation.

Signaling Pathway and Mechanism of Action

AZD8529_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds AZD8529 This compound AZD8529->mGluR2 Potentiates G_protein Gi/o Protein mGluR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits VGCC Voltage-Gated Ca²⁺ Channel G_protein->VGCC Inhibits cAMP cAMP AC->cAMP Produces cAMP->VGCC Modulates Ca_influx VGCC->Ca_influx Mediates Vesicle Glutamate Vesicle Ca_influx->Vesicle Triggers Fusion Release Vesicle->Release Glutamate_released Glutamate Postsynaptic_Receptor Postsynaptic Glutamate Receptors Glutamate_released->Postsynaptic_Receptor Binds EPSP EPSP Postsynaptic_Receptor->EPSP Generates

Caption: Mechanism of this compound action at a presynaptic terminal.

Experimental Protocols

This section provides a detailed methodology for conducting electrophysiology experiments with this compound in acute brain slices.

Preparation of Acute Brain Slices

A reliable method for preparing healthy brain slices is crucial for successful electrophysiological recordings. The N-methyl-D-glucamine (NMDG) protective recovery method is recommended to enhance neuronal viability, especially in adult animals.

Solutions:

  • NMDG-based Cutting Solution (for slicing and initial recovery): (in mM) 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4. Adjust pH to 7.3–7.4 with hydrochloric acid. Saturate with 95% O₂/5% CO₂ (carbogen).

  • Standard Artificial Cerebrospinal Fluid (aCSF) (for recording): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2.4 CaCl2, and 1.3 MgCl2. Saturate with 95% O₂/5% CO₂ to maintain pH between 7.3 and 7.4.

Procedure:

  • Anesthesia and Decapitation: Anesthetize a rodent (e.g., young adult Sprague-Dawley rat or C57BL/6 mouse) with isoflurane (B1672236) and rapidly decapitate.

  • Brain Extraction: Quickly dissect the brain and immerse it in ice-cold, oxygenated NMDG-based cutting solution.

  • Slicing: Mount the brain on a vibratome stage. Prepare 300-400 µm thick coronal or sagittal slices containing the region of interest (e.g., prefrontal cortex, hippocampus). Continuously bathe the brain with ice-cold, oxygenated cutting solution during slicing.

  • Recovery:

    • Transfer the slices to a recovery chamber containing NMDG-based cutting solution warmed to 32-34°C for 10-15 minutes.

    • Subsequently, transfer the slices to a holding chamber containing standard aCSF at room temperature (22-25°C) and allow them to recover for at least 1 hour before recording.

Electrophysiological Recordings

Whole-cell patch-clamp or field potential recordings can be employed to measure the effects of this compound.

Procedure:

  • Slice Placement: Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 30-32°C.

  • Whole-Cell Patch-Clamp:

    • Pipette Solution (K-Gluconate based for current-clamp): (in mM) 135 K-Gluconate, 10 HEPES, 10 KCl, 0.5 EGTA, 4 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.25 with KOH.

    • Visually identify a neuron in the region of interest using DIC/IR microscopy.

    • Approach the neuron with a glass micropipette (3-6 MΩ resistance) filled with intracellular solution.

    • Once the pipette tip touches the cell membrane (indicated by an increase in resistance), release the positive pressure to form a gigaseal (>1 GΩ).

    • Apply gentle suction to rupture the membrane and establish the whole-cell configuration.

  • Field Potential Recordings:

    • Place a stimulating electrode (e.g., concentric bipolar electrode) in an appropriate afferent pathway.

    • Place a recording electrode (a glass micropipette filled with aCSF) in the synaptic field of the region of interest.

  • Data Acquisition:

    • Baseline: Record baseline synaptic activity (evoked or spontaneous) for at least 10-15 minutes to ensure stability.

    • Drug Application: Bath-apply this compound at the desired concentration (e.g., 100 nM - 10 µM). Prepare stock solutions in DMSO and dilute to the final concentration in aCSF. Ensure the final DMSO concentration is <0.1%.

    • Recording: Record changes in synaptic responses for 20-30 minutes to observe the full effect of the drug.

    • Washout: Perform a washout by perfusing with drug-free aCSF to check for the reversibility of the effects.

Experimental_Workflow cluster_prep Slice Preparation cluster_rec Electrophysiology Recording Anesthesia Anesthesia & Decapitation Dissection Brain Dissection in NMDG aCSF Anesthesia->Dissection Slicing Vibratome Slicing (300-400 µm) Dissection->Slicing Recovery1 Recovery at 32-34°C (10-15 min) Slicing->Recovery1 Recovery2 Recovery at RT (≥ 1 hr) Recovery1->Recovery2 Transfer Transfer Slice to Recording Chamber Recovery2->Transfer Recording_Setup Establish Whole-Cell or Field Recording Transfer->Recording_Setup Baseline Record Stable Baseline (10-15 min) Recording_Setup->Baseline Drug_App Bath Apply this compound Baseline->Drug_App Recording_Drug Record Effects (20-30 min) Drug_App->Recording_Drug Washout Washout with aCSF Recording_Drug->Washout Data_Analysis Data Analysis Washout->Data_Analysis

Caption: Workflow for electrophysiological analysis of this compound.

Logical Relationships in Experimental Design

Logical_Relationships cluster_experiments Experimental Approaches cluster_predictions Predicted Outcomes Hypothesis Hypothesis: This compound reduces presynaptic glutamate release via mGluR2 potentiation PairedPulse Paired-Pulse Facilitation (PPF) Hypothesis->PairedPulse Mini_Analysis Miniature EPSC/IPSC Analysis Hypothesis->Mini_Analysis Evoked_Response Evoked EPSC/IPSC Amplitude Hypothesis->Evoked_Response Spontaneous_Freq Spontaneous EPSC/IPSC Frequency Hypothesis->Spontaneous_Freq PPF_Increase Increase in PPF ratio PairedPulse->PPF_Increase indicates presynaptic modulation Mini_Amp_NoChange No change in mEPSC/mIPSC amplitude Mini_Analysis->Mini_Amp_NoChange suggests no postsynaptic effect Mini_Freq_Decrease Decrease in mEPSC/mIPSC frequency Mini_Analysis->Mini_Freq_Decrease indicates presynaptic effect Evoked_Amp_Decrease Decrease in evoked amplitude Evoked_Response->Evoked_Amp_Decrease confirms reduced transmission Spontaneous_Freq_Decrease Decrease in spontaneous frequency Spontaneous_Freq->Spontaneous_Freq_Decrease confirms reduced presynaptic activity

References

Application Notes and Protocols for AZD-8529 in fMRI Studies of Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of AZD-8529, a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), in functional magnetic resonance imaging (fMRI) studies investigating schizophrenia.

Introduction

Schizophrenia is a complex neuropsychiatric disorder characterized by a range of symptoms, including cognitive deficits.[1][2] Glutamatergic dysfunction has been implicated in the pathophysiology of the illness, making the metabotropic glutamate receptor 2 (mGluR2) a promising therapeutic target.[3][4][5] this compound is a potent and selective mGluR2 PAM that enhances the receptor's response to the endogenous ligand, glutamate.[6][7][8] Functional MRI is a non-invasive neuroimaging technique that can measure brain activity, offering a window into the neural circuit effects of pharmacological agents like this compound.[1][9]

This document outlines the mechanism of action of this compound, summarizes key findings from a clinical fMRI study in patients with schizophrenia, and provides detailed protocols for replicating and extending this research.

Mechanism of Action

This compound acts as a positive allosteric modulator at the mGluR2 receptor.[6] Unlike direct agonists, PAMs do not activate the receptor on their own but rather potentiate the effect of the endogenous agonist, glutamate, leading to a more physiologically relevant modulation of receptor activity.[1] The selectivity of this compound for mGluR2 over other mGluR subtypes allows for a more precise investigation of this specific receptor's role in brain function and disease.[1][8]

Signaling Pathway of this compound

AZD8529_Signaling_Pathway cluster_presynaptic Presynaptic Terminal Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds AZD8529 This compound AZD8529->mGluR2 Potentiates AC Adenylyl Cyclase mGluR2->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Ca_channel Voltage-gated Ca2+ Channel cAMP->Ca_channel Modulates Glutamate_Release Reduced Glutamate Release Ca_channel->Glutamate_Release Inhibits Influx Experimental_Workflow cluster_setup Study Setup cluster_arm1 Arm 1 cluster_arm2 Arm 2 cluster_crossover Crossover cluster_arm1_2 Arm 1 -> 2 cluster_arm2_1 Arm 2 -> 1 Recruitment Participant Recruitment (Schizophrenia Patients) Screening Screening & Baseline (PANSS, SCID) Recruitment->Screening Randomization Randomization Screening->Randomization Drug1 This compound (80mg/day x 3 days) Randomization->Drug1 Placebo1 Placebo (3 days) Randomization->Placebo1 fMRI1 fMRI Scan (N-back Task) Drug1->fMRI1 Washout 14-day Washout fMRI1->Washout fMRI_P1 fMRI Scan (N-back Task) Placebo1->fMRI_P1 fMRI_P1->Washout Placebo2 Placebo (3 days) Washout->Placebo2 Drug2 This compound (80mg/day x 3 days) Washout->Drug2 fMRI_P2 fMRI Scan (N-back Task) Placebo2->fMRI_P2 Analysis Data Analysis (GLM, ROI, Correlation) fMRI_P2->Analysis fMRI2 fMRI Scan (N-back Task) Drug2->fMRI2 fMRI2->Analysis

References

Application Notes and Protocols: Preparation of AZD-8529 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the preparation of AZD-8529, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), for in vivo research applications.[1] Due to its hydrophobic nature, this compound requires specific formulation strategies to ensure its solubility and stability for administration in animal models. This document outlines three effective methods for preparing this compound dosing solutions: a multi-component solvent system, a cyclodextrin-based formulation, and a simple saline suspension with pH adjustment. Each protocol is detailed to facilitate consistent and reliable preparation. Additionally, key physicochemical properties, recommended storage conditions, and typical dosing information are summarized for easy reference.

Introduction to this compound

This compound is a small molecule that acts as a positive allosteric modulator of mGluR2, enhancing the receptor's response to the endogenous ligand, glutamate.[1] mGluR2 is a G-protein coupled receptor primarily located on presynaptic nerve terminals, where its activation leads to an inhibition of glutamate release. By modulating this pathway, this compound has been investigated for its potential therapeutic effects in a variety of central nervous system disorders. For in vivo studies, appropriate formulation is critical to achieve the desired exposure and pharmacological effect. This compound is available as a free base and a mesylate salt, which may have different solubility properties.

Signaling Pathway of this compound

AZD8529_Pathway cluster_presynaptic Presynaptic Terminal Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds AZD8529 This compound AZD8529->mGluR2 Potentiates Gi Gi mGluR2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel Gi->Ca_channel Inhibits cAMP ↓ cAMP Glut_release ↓ Glutamate Release

Caption: Mechanism of this compound action at the presynaptic terminal.

Physicochemical and Pharmacokinetic Data

A summary of key quantitative data for this compound is provided in the table below. This information is essential for calculating appropriate dosages and preparing solutions.

PropertyValue
Chemical Name 7-methyl-5-[3-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindol-1-one
Molecular Formula C₂₄H₂₄F₃N₅O₃ (Free Base)[2]
Molecular Weight 487.48 g/mol (Free Base)[2]
CAS Number 1092453-15-0 (Free Base), 1314217-69-0 (Mesylate)[2]
Mechanism of Action Positive Allosteric Modulator (PAM) of mGluR2[1]
EC₅₀ ~195 nM - 285 nM for potentiation of glutamate effect on mGluR2[1][3]
Solubility Soluble in DMSO. Formulations in specific vehicles can achieve concentrations of ≥ 2.08 mg/mL.[4]
Administration Routes Subcutaneous (s.c.), Intraperitoneal (i.p.), Intramuscular (i.m.)[1][5][6]
Preclinical Dosing Rats: 10-40 mg/kg (s.c., i.p.)[6], Monkeys: 0.3-3 mg/kg (i.m.)[5]

Experimental Protocols

The following protocols provide step-by-step instructions for preparing this compound for in vivo administration. It is recommended to prepare these formulations fresh on the day of use. If a stock solution in DMSO is prepared, it should be stored at -20°C for up to one month or -80°C for up to six months.[4]

General Experimental Workflow

Caption: General workflow for preparing and using this compound formulations.

Protocol 1: Multi-Solvent Formulation

This protocol uses a combination of solvents to achieve a clear solution suitable for injection. This formulation is useful for achieving a concentration of at least 2.08 mg/mL.[4]

Materials:

  • This compound (mesylate salt preferred)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO. For a final concentration of 2.08 mg/mL, a 20.8 mg/mL stock in DMSO is convenient.[4] Carefully weigh the required amount of this compound and dissolve it in the appropriate volume of DMSO. Ensure it is fully dissolved; brief vortexing or sonication may be used.

  • Sequentially add the co-solvents. For a 1 mL final volume, follow these steps in order, mixing thoroughly after each addition:[4] a. To 400 µL of PEG300, add 100 µL of the 20.8 mg/mL this compound DMSO stock solution. Vortex to mix. b. Add 50 µL of Tween-80 to the mixture and vortex until homogeneous. c. Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex thoroughly.

  • Final Concentration Check. The final formulation will contain 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with an this compound concentration of 2.08 mg/mL.[4] The solution should be clear.

Protocol 2: Cyclodextrin-Based Formulation

This formulation utilizes sulfobutylether-β-cyclodextrin (SBE-β-CD) as a solubilizing agent, which is often well-tolerated in vivo. This method can also achieve a concentration of at least 2.08 mg/mL.[4]

Materials:

  • This compound (mesylate salt preferred)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a 20% (w/v) SBE-β-CD solution in saline. Dissolve 200 mg of SBE-β-CD in every 1 mL of sterile saline. Gentle warming and stirring may be required to fully dissolve the cyclodextrin (B1172386). Allow the solution to cool to room temperature.

  • Prepare a stock solution of this compound in DMSO. As in Protocol 1, a 20.8 mg/mL stock in DMSO is a useful starting point.[4]

  • Combine the stock solution and the cyclodextrin vehicle. For a 1 mL final volume:[4] a. Add 100 µL of the 20.8 mg/mL this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution. b. Vortex thoroughly until the solution is clear and homogeneous.

  • Final Concentration Check. The final formulation will contain 10% DMSO in a 20% SBE-β-CD saline solution, with an this compound concentration of 2.08 mg/mL.[4]

Protocol 3: Saline Suspension with pH Adjustment

For some applications, a simple saline suspension may be sufficient, particularly if the mesylate salt of this compound is used. This method avoids organic co-solvents.

Materials:

  • This compound (mesylate salt)

  • Sterile Saline (0.9% NaCl)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 N) for pH adjustment.

Procedure:

  • Weigh the required amount of this compound mesylate.

  • Add the sterile saline. Add the desired volume of saline to the solid this compound.

  • Vortex and adjust pH. Vortex the suspension vigorously. The compound may not fully dissolve initially. If necessary, adjust the pH of the suspension to aid dissolution. Check the pH and carefully add dilute HCl or NaOH dropwise while vortexing until the compound dissolves or a fine, homogeneous suspension is achieved.

  • Final Preparation. Ensure the final pH is within a physiologically acceptable range (typically pH 6.5-7.5) for the intended route of administration.

Conclusion

The successful use of this compound in in vivo studies is highly dependent on the appropriate preparation of the dosing solution. The protocols provided here offer several reliable options to suit different experimental needs and concentration requirements. Researchers should select the formulation that best fits their animal model, administration route, and desired dosage. Due to the lack of specific stability data for these working solutions, it is strongly recommended to prepare them fresh before each experiment to ensure consistent results.

References

Application Notes and Protocols for AZD-8529

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-8529 is a potent and highly selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][2] As a PAM, this compound enhances the receptor's response to the endogenous ligand, glutamate, rather than directly activating the receptor itself.[3][4] This mechanism allows for a modulatory effect that preserves the natural patterns of synaptic transmission.[3] this compound has been investigated for its potential therapeutic effects in a variety of central nervous system disorders. These application notes provide detailed protocols for the preparation of this compound solutions and summarize available data on its stability to ensure accurate and reproducible experimental outcomes.

Mechanism of Action and Signaling Pathway

This compound acts on a topographically distinct allosteric site on the mGluR2 receptor.[4] This binding potentiates the receptor's activation exclusively in the presence of endogenous glutamate.[3][4] The mGluR2 receptor is a presynaptic G-protein coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent modulation of downstream signaling pathways. This ultimately results in a reduction of neurotransmitter release.

AZD8529_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds AZD8529 This compound AZD8529->mGluR2 Potentiates G_protein Gi/o Protein mGluR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Reduces Production Neurotransmitter_Release ↓ Neurotransmitter Release cAMP->Neurotransmitter_Release Leads to Postsynaptic_Receptor Postsynaptic Receptors

Figure 1: this compound Signaling Pathway

Solution Preparation Protocols

The appropriate solvent and preparation method for this compound depend on the intended application, whether for in vitro or in vivo studies. It is crucial to first prepare a clear stock solution before further dilution.

In Vitro Stock Solution Preparation

For most in vitro assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a stock solution.

Protocol 1: DMSO Stock Solution

  • Weigh the required amount of this compound mesylate powder.

  • Add an appropriate volume of DMSO to achieve the desired stock concentration (e.g., 20.8 mg/mL).

  • Vortex or sonicate the solution until the powder is completely dissolved, resulting in a clear solution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots as recommended in the stability section.

In Vivo Formulation Protocols

For animal studies, the DMSO stock solution is typically diluted into a vehicle suitable for administration. Below are protocols for common in vivo formulations.

Protocol 2: Formulation with PEG300, Tween-80, and Saline

This formulation is suitable for parenteral administration and yields a clear solution of at least 2.08 mg/mL.[2]

  • Begin with a 20.8 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of the final solution, combine the following in order:

    • 100 µL of the 20.8 mg/mL DMSO stock solution.

    • 400 µL of Polyethylene glycol 300 (PEG300). Mix thoroughly.

    • 50 µL of Tween-80. Mix thoroughly.

    • 450 µL of Saline. Mix until a clear solution is achieved.

  • The final concentration of this compound will be 2.08 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Protocol 3: Formulation with SBE-β-CD in Saline

This formulation is an alternative for parenteral administration, also yielding a clear solution of at least 2.08 mg/mL.[2]

  • Start with a 20.8 mg/mL stock solution of this compound in DMSO.

  • Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in Saline.

  • To prepare 1 mL of the final solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in Saline.

  • Mix thoroughly until the solution is clear.

  • The final concentration of this compound will be 2.08 mg/mL in a vehicle of 10% DMSO and 90% of 20% SBE-β-CD in Saline.

Protocol 4: Formulation in Corn Oil

This formulation is suitable for oral or subcutaneous administration but should be used with caution for dosing periods exceeding two weeks.[2]

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of the final solution, add 100 µL of the DMSO stock solution to 900 µL of Corn oil.

  • Mix thoroughly to ensure a uniform suspension.

  • The final concentration of this compound will be 2.08 mg/mL.

Protocol 5: Formulation in Sterile Water

For certain applications, this compound can be dissolved directly in sterile water.[5]

  • Weigh the required amount of this compound powder.

  • Add sterile water to achieve the desired concentration.

  • Vortex or sonicate until fully dissolved. The final pH may need to be adjusted depending on the experimental requirements.

AZD8529_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_invivo In Vivo Formulation cluster_final Final Steps start Weigh this compound Powder add_dmso Add DMSO start->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve stock_solution Clear Stock Solution dissolve->stock_solution formulation1 PEG300/Tween-80/ Saline stock_solution->formulation1 Dilute formulation2 SBE-β-CD/ Saline stock_solution->formulation2 Dilute formulation3 Corn Oil stock_solution->formulation3 Dilute aliquot Aliquot stock_solution->aliquot For In Vitro Use formulation1->aliquot formulation2->aliquot formulation3->aliquot store Store at Recommended Temperature aliquot->store

Figure 2: Solution Preparation Workflow

Quantitative Data Summary

The following tables summarize the known solubility and stability data for this compound.

Table 1: Solubility of this compound

Solvent/VehicleConcentrationResult
DMSO≥ 20.8 mg/mLClear Solution
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mLClear Solution[2]
10% DMSO, 90% of 20% SBE-β-CD in Saline≥ 2.08 mg/mLClear Solution[2]
Sterile WaterNot specifiedSoluble[5]

Table 2: Stability of this compound Stock Solution

Storage TemperatureDurationNotes
-80°C6 monthsSealed storage, away from moisture.[2]
-20°C1 monthSealed storage, away from moisture.[2]
0 - 4°CShort term (days to weeks)Dry and dark conditions.[6]
AmbientDuring shippingStable for a few weeks.[6]

Experimental Protocols

Stability Testing Protocol (Conceptual)

To confirm the stability of a prepared this compound solution under specific experimental conditions, the following protocol can be adapted.

  • Preparation: Prepare the this compound solution according to one of the protocols above.

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) to determine the initial concentration and purity.

  • Storage: Store the remaining solution under the desired conditions (e.g., 4°C, room temperature, -20°C).

  • Time-Point Analysis: At specified time intervals (e.g., 24h, 48h, 1 week, 1 month), remove an aliquot from storage.

  • Sample Analysis: Allow the aliquot to reach room temperature and analyze it using the same analytical method as in step 2.

  • Data Comparison: Compare the concentration and purity at each time point to the initial T=0 results. A significant degradation is typically defined as a loss of more than 10% of the initial concentration.

Conclusion

Proper preparation and handling of this compound solutions are critical for obtaining reliable and reproducible results. The protocols and data presented in these application notes provide a comprehensive guide for researchers. It is always recommended to perform small-scale solubility and stability tests for any new formulation or experimental condition. For long-term studies, adherence to the recommended storage conditions is essential to maintain the integrity of the compound.

References

AZD-8529: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-8529 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][2] As a PAM, this compound enhances the receptor's response to the endogenous ligand, glutamate, rather than directly activating the receptor itself.[3][4] This mechanism allows for a modulatory effect that preserves the natural patterns of synaptic transmission.[3] Due to its high selectivity for mGluR2 over other mGluR subtypes, this compound is a valuable tool for investigating the role of mGluR2 in various physiological and pathological processes.[2][5] Preclinical studies have demonstrated its potential in models of addiction and neuropsychiatric disorders.[5][6]

Supplier and Purchasing Information

This compound is available from various chemical suppliers for research purposes. It is important to note that this compound is for research use only and not for human or veterinary use.[7]

SupplierProduct NameCatalog Number
MedchemExpressThis compoundHY-10863
MedchemExpressThis compound mesylateHY-10863A
MedKooThis compound free base526852
MedKooThis compound mesylate529803
AmsbioThis compoundAMS.T10432

Physicochemical and Pharmacokinetic Properties

PropertyValueSource
Chemical Formula C₂₄H₂₄F₃N₅O₃[7]
Molecular Weight 487.48 g/mol [7]
Mechanism of Action mGluR2 Positive Allosteric Modulator[1]
CNS Penetrant Yes[1][3]
Oral Bioavailability Yes[2]

In Vitro Pharmacology

This compound demonstrates high potency and selectivity for the mGluR2 receptor in various in vitro assays.

ParameterValueSpecies/Cell LineAssay TypeSource
Binding Ki 16 nMRecombinant mGluR2Radioligand Binding[1]
EC₅₀ (Glutamate Potentiation) 195 nMRecombinant mGluR2Glutamate EC₅₀ Shift[1][5]
EC₅₀ (PAM activity) 285 nMHuman mGluR2 in CHO cellsFluorescence-based assay[2][5]
Eₘₐₓ (Max Potentiation) 110%Recombinant mGluR2Glutamate Eₘₐₓ Shift[1][5]
Selectivity No PAM activity at mGluR1, 3, 4, 5, 6, 7, 8 (at 20-25 µM)Recombinant mGluRsFluorescence-based assay[2][5]
mGluR5 PAM EC₅₀ 3.9 µMRecombinant mGluR5Weak PAM activity[1]
mGluR8 Antagonism IC₅₀ 23 µMRecombinant mGluR8Antagonist activity[1]

Signaling Pathway of mGluR2 Activation and Positive Allosteric Modulation

The following diagram illustrates the mechanism of action of this compound as a positive allosteric modulator of the mGluR2 receptor.

mGluR2_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds to orthosteric site Gi Gαi/o mGluR2->Gi Activates AZD8529 This compound AZD8529->mGluR2 Binds to allosteric site AC Adenylyl Cyclase Gi->AC Inhibits VGCC Voltage-Gated Ca²⁺ Channel Gi->VGCC Inhibits cAMP cAMP AC->cAMP Converts ATP to Vesicle Glutamate Vesicle VGCC->Vesicle Ca²⁺ influx triggers vesicle fusion SynapticCleft Vesicle->SynapticCleft Glutamate Release PostsynapticReceptor Postsynaptic Glutamate Receptors SynapticCleft->PostsynapticReceptor Glutamate binds exp1 1. Glutamate binds to the orthosteric site of mGluR2. exp2 2. This compound binds to a separate allosteric site, potentiating the effect of glutamate. exp3 3. Activated mGluR2 (a Gαi/o-coupled receptor) inhibits adenylyl cyclase and voltage-gated Ca²⁺ channels. exp4 4. This leads to decreased cAMP production and reduced presynaptic glutamate release.

Caption: Mechanism of this compound as an mGluR2 positive allosteric modulator.

Experimental Protocols

In Vitro Functional Assay: [³⁵S]GTPγS Binding

This protocol is adapted from methodologies described in studies evaluating the functional activity of this compound at mGluR2 receptors.[5]

Objective: To determine the potency and efficacy of this compound in potentiating agonist-induced G-protein activation at the human mGluR2 receptor.

Materials:

  • Membranes from CHO cells expressing human mGluR2

  • [³⁵S]GTPγS

  • L-glutamate (agonist)

  • This compound

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4

  • GDP

  • Scintillation fluid

  • Microplates and filtration apparatus

Procedure:

  • Prepare a dilution series of this compound in the assay buffer.

  • Prepare a dilution series of L-glutamate.

  • In a microplate, combine the cell membranes, varying concentrations of L-glutamate, and varying concentrations of this compound.

  • Add GDP to the mixture.

  • Initiate the binding reaction by adding [³⁵S]GTPγS.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration over glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Measure the filter-bound radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine EC₅₀ and Eₘₐₓ values for glutamate in the presence and absence of this compound.

In Vivo Behavioral Assay: Nicotine (B1678760) Self-Administration in Squirrel Monkeys

This protocol is a generalized representation of the methods used to evaluate the effect of this compound on drug-seeking behavior.[5][7]

Objective: To assess the effect of this compound on the reinforcing properties of nicotine.

Animals:

  • Adult squirrel monkeys, individually housed.

Procedure:

  • Surgery: Surgically implant intravenous catheters for drug self-administration.

  • Training: Train monkeys to self-administer nicotine by pressing a lever. A common schedule is a fixed-ratio schedule where a set number of presses results in a drug infusion.

  • Baseline: Establish stable nicotine self-administration behavior.

  • Treatment: Administer this compound (e.g., 0.3-3 mg/kg, i.m.) or vehicle prior to the self-administration session.[5][7]

  • Testing: Record the number of lever presses and infusions during the session.

  • Data Analysis: Compare the rates of nicotine self-administration following this compound treatment to the vehicle control condition. A reduction in self-administration suggests a decrease in the reinforcing effects of nicotine.[5]

In Vivo Microdialysis for Neurotransmitter Release

This protocol outlines the general steps for measuring neurotransmitter levels in the brain following this compound administration, as performed in rat studies.[2][5]

Objective: To measure the effect of this compound on nicotine-induced dopamine (B1211576) release in the nucleus accumbens.

Animals:

  • Adult rats (e.g., Sprague-Dawley).

Procedure:

  • Surgery: Stereotaxically implant a microdialysis guide cannula targeting the nucleus accumbens shell. Allow for recovery.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe into the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Baseline Collection: Collect several baseline dialysate samples to establish basal dopamine levels.

  • Treatment: Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle.[2]

  • Stimulation: After a set time, administer nicotine (e.g., 0.4 mg/kg, s.c.) to induce dopamine release.[2]

  • Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes).[5]

  • Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.

  • Data Analysis: Express dopamine levels as a percentage of the baseline and compare the nicotine-induced dopamine surge between the this compound and vehicle-treated groups.

Experimental Workflow Diagram

The following diagram provides a logical workflow for a preclinical study investigating the effects of this compound on drug-seeking behavior.

Preclinical_Workflow cluster_setup Phase 1: Preparation & Training cluster_testing Phase 2: Experimental Testing cluster_analysis Phase 3: Data Analysis & Interpretation Animal_Acclimation Animal Acclimation Surgery Surgical Implantation (e.g., IV Catheter) Animal_Acclimation->Surgery Recovery Post-Surgical Recovery Surgery->Recovery Training Behavioral Training (e.g., Self-Administration) Recovery->Training Baseline Establish Stable Baseline Behavior Training->Baseline Randomization Randomize to Treatment Groups (Vehicle vs. This compound) Baseline->Randomization Treatment Administer this compound or Vehicle Randomization->Treatment Behavioral_Test Behavioral Testing Session Treatment->Behavioral_Test Data_Collection Collect Behavioral Data Behavioral_Test->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Interpretation Interpret Results Data_Analysis->Interpretation Conclusion Draw Conclusions Interpretation->Conclusion

Caption: General workflow for a preclinical behavioral study with this compound.

Safety and Handling

For research use, standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Refer to the supplier's Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Storage:

  • Short-term (days to weeks): Store at 0-4°C, dry and dark.[7]

  • Long-term (months to years): Store at -20°C.[7]

  • Stock solutions: Store at -80°C for up to 6 months or -20°C for up to 1 month in sealed containers, protected from moisture.[8]

Conclusion

This compound is a valuable pharmacological tool for the specific modulation of mGluR2 activity. The information and protocols provided here offer a foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of targeting this receptor system.

References

AZD-8529: Application Notes and Protocols for Reinstatement Models of Addiction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of AZD-8529, a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), in preclinical reinstatement models of addiction.

Introduction

This compound is a potent and specific mGluR2 PAM that enhances the receptor's response to endogenous glutamate.[1][2] mGluR2s are predominantly located on presynaptic terminals and function as autoreceptors to inhibit glutamate release.[3][4][5][6][7] Dysregulation of glutamate homeostasis is a key feature of addiction, and mGluR2 has emerged as a promising therapeutic target. By potentiating mGluR2 activity, this compound can attenuate the excessive glutamate release associated with drug craving and seeking, thereby reducing the likelihood of relapse.[3][8] Preclinical studies have demonstrated the efficacy of this compound in reducing reinstatement of seeking for various substances of abuse, including nicotine (B1678760), alcohol, and methamphetamine.[9][10][11][12][13]

Mechanism of Action

This compound acts as a positive allosteric modulator at the mGluR2. It binds to a site on the receptor distinct from the glutamate binding site and potentiates the receptor's response to glutamate. This leads to a decrease in the presynaptic release of glutamate, thereby modulating synaptic transmission in key brain circuits involved in addiction and reward.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicles Release Glutamate Release Glutamate_vesicle->Release Exocytosis mGluR2 mGluR2 Ca_channel Voltage-gated Ca2+ Channel mGluR2->Ca_channel Inhibits AZD8529 This compound AZD8529->mGluR2 Binds & Potentiates Glutamate Glutamate Glutamate->mGluR2 Activates Ca_channel->Glutamate_vesicle Triggers Glutamate_released Glutamate Release->Glutamate_released Postsynaptic_receptors Postsynaptic Glutamate Receptors Glutamate_released->Postsynaptic_receptors Activates

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating this compound in reinstatement models of addiction.

Table 1: this compound Dosing and Administration

Animal ModelSubstance of AbuseThis compound Dose RangeRoute of AdministrationTiming of AdministrationReference
RatAlcohol20 - 40 mg/kgSubcutaneous (s.c.)3 hours prior to session[9][11]
RatMethamphetamine20 - 40 mg/kgSubcutaneous (s.c.)3 hours prior to session[12]
Squirrel MonkeyNicotine0.03 - 10 mg/kgIntramuscular (i.m.)Not specified[3][13]

Table 2: Effects of this compound on Reinstatement Behavior

Substance of AbuseReinstatement ModelAnimal ModelThis compound EffectEffective DosesReference
AlcoholCue-inducedRat Reinstatement20 and 40 mg/kg[9][11]
AlcoholStress-induced (footshock)Rat No effect20 and 40 mg/kg[9]
MethamphetamineCue-inducedRat Reinstatement (on day 21)40 mg/kg[12]
NicotineCue-inducedSquirrel Monkey Reinstatement0.3 - 3 mg/kg[3][13]
NicotineNicotine-primedSquirrel Monkey Reinstatement0.3 - 3 mg/kg[3][13]

Key: = Decrease; = No significant effect

Experimental Protocols

The following are detailed protocols for conducting reinstatement studies with this compound.

Protocol 1: Cue-Induced Reinstatement of Alcohol Seeking in Rats

This protocol is adapted from studies demonstrating the efficacy of this compound in a rat model of alcohol relapse.[9][11]

1. Animals and Housing:

  • Male Wistar rats are individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle.

  • Food and water are available ad libitum unless otherwise specified.

2. Apparatus:

  • Standard operant conditioning chambers equipped with two levers, a cue light above each lever, and a liquid dispenser.

3. Self-Administration Training:

  • Rats are trained to self-administer a 20% ethanol (B145695) solution on a Fixed-Ratio 1 (FR1) schedule of reinforcement, where one lever press results in the delivery of 0.1 ml of the ethanol solution.

  • Each reinforcer delivery is paired with a discrete cue complex (e.g., illumination of the cue light and an audible tone) for 5 seconds.

  • Training sessions are conducted daily for 60 minutes until stable responding is achieved (e.g., less than 20% variation in intake over three consecutive days).

4. Extinction:

  • Following stable self-administration, the ethanol solution is replaced with water, and lever presses no longer result in ethanol delivery or presentation of the associated cues.

  • Extinction sessions are conducted daily until responding on the active lever decreases to a predetermined criterion (e.g., less than 25% of the average of the last three self-administration sessions).

5. Reinstatement Testing:

  • On the test day, rats are administered this compound (20 or 40 mg/kg, s.c.) or vehicle 3 hours before the session.

  • During the reinstatement test, presses on the previously active lever result in the presentation of the conditioned cues (light and tone) but no ethanol delivery.

  • The number of presses on the active and inactive levers is recorded.

cluster_workflow Cue-Induced Reinstatement Workflow A Self-Administration Training (Ethanol + Cues) B Extinction (No Ethanol, No Cues) A->B Stable Responding C This compound or Vehicle Administration B->C Extinction Criterion Met D Reinstatement Test (Cues Only) C->D

Figure 2: Workflow for cue-induced reinstatement.
Protocol 2: Nicotine-Primed and Cue-Induced Reinstatement in Squirrel Monkeys

This protocol is based on studies investigating the effects of this compound on nicotine seeking in a non-human primate model.[3][13]

1. Animals and Housing:

  • Adult male squirrel monkeys are housed individually with a 12-hour light/dark cycle.

  • Water is continuously available, and feeding is scheduled to maintain a healthy weight.

2. Apparatus:

  • Operant conditioning chambers equipped with two levers, visual cues, and an intravenous drug delivery system.

3. Self-Administration Training:

  • Monkeys are trained to self-administer nicotine (e.g., 0.01 mg/kg/infusion) intravenously on a Fixed-Ratio 10 (FR10) schedule.

  • Each nicotine infusion is paired with the presentation of a visual cue (e.g., illumination of a stimulus light) for a set duration.

  • Training continues until stable responding is established.

4. Extinction:

  • Nicotine is replaced with saline, and lever presses no longer result in drug infusion or cue presentation.

  • Extinction sessions are conducted until responding is significantly reduced.

5. Reinstatement Testing:

  • Nicotine-Primed Reinstatement:

    • Monkeys are pretreated with this compound (0.3, 1, or 3 mg/kg, i.m.) or vehicle.

    • A priming injection of nicotine (e.g., 0.1 mg/kg, i.v.) is administered immediately before the session.

    • Lever presses are recorded, but no nicotine is delivered.

  • Cue-Induced Reinstatement:

    • Monkeys are pretreated with this compound (0.3, 1, or 3 mg/kg, i.m.) or vehicle.

    • During the test session, presses on the active lever result in the presentation of the conditioned visual cue but no nicotine infusion.

    • Lever presses are recorded.

Conclusion

This compound demonstrates considerable promise as a pharmacological agent for the treatment of addiction. Its mechanism of action, targeting the dysregulated glutamate system, offers a novel approach to relapse prevention. The protocols outlined above provide a framework for researchers to further investigate the efficacy and underlying mechanisms of this compound and other mGluR2 PAMs in preclinical models of addiction. These studies are crucial for the continued development of more effective pharmacotherapies for substance use disorders.

References

Application of AZD-8529 in the Study of Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-8529 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). As a PAM, this compound enhances the response of mGluR2 to its endogenous ligand, glutamate, rather than activating the receptor directly. This mode of action allows for a more physiologically relevant modulation of synaptic transmission. MGluR2 is a presynaptic autoreceptor that, when activated, inhibits glutamate release. This mechanism is crucial for the fine-tuning of synaptic transmission and plasticity, the cellular basis of learning and memory.

While direct experimental data on the effects of this compound on long-term potentiation (LTP) and long-term depression (LTD) are not extensively published, the well-established role of mGluR2 in modulating synaptic plasticity allows for the extrapolation of its potential applications. This document provides detailed application notes and protocols for utilizing this compound to investigate its impact on synaptic plasticity, based on its known mechanism of action and studies with other selective mGluR2 PAMs.

Mechanism of Action in Synaptic Plasticity

This compound, by potentiating mGluR2 activity, is expected to reduce presynaptic glutamate release. This can have significant implications for the induction and maintenance of both LTP and LTD. The activation of presynaptic mGluR2s typically leads to a decrease in the probability of glutamate release, which can dampen the postsynaptic depolarization required to induce LTP. Conversely, this reduction in glutamate release might facilitate certain forms of LTD.

Data Presentation

The following tables summarize the key pharmacological data for this compound and provide a template for presenting experimental results on synaptic plasticity.

Table 1: Pharmacological Profile of this compound

ParameterValueReference
Mechanism of Action Positive Allosteric Modulator (PAM) of mGluR2
Binding Affinity (Ki) 16 nM
Functional Potency (EC50) 195 nM (for potentiating glutamate effects on mGluR2)
Selectivity Weak PAM for mGluR5 (EC50 = 3.9 µM), Antagonist for mGluR8 (IC50 = 23 µM)
Bioavailability Good blood-brain barrier penetration

Table 2: Template for Reporting Experimental Data on Synaptic Plasticity

Experimental ConditionNfEPSP Slope (% of Baseline) 60 min post-inductionStatistical Significance (vs. Control)
Control (LTP induction)
This compound (Concentration 1) + LTP induction
This compound (Concentration 2) + LTP induction
Control (LTD induction)
This compound (Concentration 1) + LTD induction
This compound (Concentration 2) + LTD induction

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on synaptic plasticity in rodent hippocampal slices.

Protocol 1: Preparation of Acute Hippocampal Slices

This protocol is a standard procedure for obtaining viable brain slices for electrophysiological recordings.

Materials:

  • Rodent (e.g., C57BL/6 mouse or Wistar rat)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Dissection tools (scissors, forceps)

  • Vibrating microtome (vibratome)

  • Ice-cold cutting solution (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4. Continuously bubbled with 95% O2 / 5% CO2.

  • Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 2 CaCl2, and 1 MgSO4. Continuously bubbled with 95% O2 / 5% CO2.

  • Recovery chamber

  • Recording chamber

Procedure:

  • Anesthetize the animal and perfuse transcardially with ice-cold cutting solution.

  • Rapidly decapitate the animal and dissect the brain, placing it in ice-cold cutting solution.

  • Mount the brain on the vibratome stage and cut 300-400 µm thick coronal or sagittal slices.

  • Transfer the slices to a recovery chamber containing cutting solution at 32-34°C for 10-15 minutes.

  • Transfer the slices to a holding chamber containing aCSF at room temperature and allow them to recover for at least 1 hour before recording.

Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recordings and LTP/LTD Induction

This protocol details the electrophysiological methods for recording synaptic transmission and inducing plasticity.

Materials:

  • Prepared hippocampal slices

  • Recording setup (microscope, micromanipulators, amplifier, digitizer)

  • Glass microelectrodes (filled with aCSF, 1-3 MΩ resistance)

  • Stimulating electrode (e.g., bipolar tungsten electrode)

  • This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in aCSF)

Procedure:

  • Transfer a slice to the recording chamber and continuously perfuse with aCSF at a rate of 2-3 ml/min at 30-32°C.

  • Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.

  • Obtain a baseline fEPSP by delivering single pulses at 0.05 Hz. Adjust the stimulation intensity to elicit a fEPSP with an amplitude of 30-40% of the maximum.

  • Record a stable baseline for at least 20 minutes.

  • For LTP Induction: Apply a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.

  • For LTD Induction: Apply a low-frequency stimulation (LFS) protocol, such as 900 pulses at 1 Hz.

  • To investigate the effect of this compound, bath-apply the desired concentration of the compound for at least 20 minutes before the induction protocol and maintain its presence during the recording period.

  • Record the fEPSP slope for at least 60 minutes after the induction protocol.

Visualization of Pathways and Workflows

Signaling Pathway of mGluR2 in Modulating Synaptic Plasticity

mGluR2_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Spine Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds NMDA_R NMDA Receptor AZD8529 This compound AZD8529->mGluR2 Potentiates Gi Gi/o Protein mGluR2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits VGCC Voltage-Gated Ca2+ Channel Gi->VGCC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Release Glutamate Release PKA->Release Modulates VGCC->Release Triggers Release->NMDA_R Activates AMPA_R AMPA Receptor Release->AMPA_R Activates Ca_influx Ca2+ Influx NMDA_R->Ca_influx AMPA_R->NMDA_R Depolarizes Plasticity Synaptic Plasticity (LTP/LTD) Ca_influx->Plasticity

Caption: mGluR2 signaling cascade in a presynaptic terminal.

Experimental Workflow for Studying this compound on Synaptic Plasticity

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Slice_Prep Acute Hippocampal Slice Preparation Recovery Slice Recovery (>1 hr) Slice_Prep->Recovery Baseline Baseline fEPSP Recording (20 min) Recovery->Baseline Drug_App Bath Application of this compound or Vehicle (20 min) Baseline->Drug_App Induction LTP (HFS) or LTD (LFS) Induction Drug_App->Induction Post_Rec Post-Induction fEPSP Recording (60 min) Induction->Post_Rec Slope_Measure Measure fEPSP Slope Post_Rec->Slope_Measure Normalization Normalize to Baseline Slope_Measure->Normalization Stats Statistical Analysis Normalization->Stats

Caption: Workflow for electrophysiological experiments.

Logical Relationship of this compound's Effect

Logical_Relationship AZD8529 This compound Application mGluR2_Pot Potentiation of mGluR2 Activity AZD8529->mGluR2_Pot Gi_Activation Increased Gi/o Protein Signaling mGluR2_Pot->Gi_Activation AC_Inhibition Inhibition of Adenylyl Cyclase Gi_Activation->AC_Inhibition VGCC_Inhibition Inhibition of Presynaptic Ca2+ Channels Gi_Activation->VGCC_Inhibition Glut_Release_Dec Decreased Glutamate Release AC_Inhibition->Glut_Release_Dec VGCC_Inhibition->Glut_Release_Dec Postsyn_Depol_Dec Reduced Postsynaptic Depolarization Glut_Release_Dec->Postsyn_Depol_Dec LTD_Facilitation Potential Facilitation of LTD Glut_Release_Dec->LTD_Facilitation LTP_Inhibition Inhibition of LTP Induction Postsyn_Depol_Dec->LTP_Inhibition

Caption: Hypothesized effects of this compound on synaptic plasticity.

Application Notes and Protocols: AZD-8529 in Combination with Antipsychotic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-8529 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1] The glutamatergic system, particularly mGluR2, has been identified as a potential therapeutic target for schizophrenia, offering an alternative to dopamine-centric antipsychotics.[2][3] Preclinical studies have explored the efficacy of this compound both as a monotherapy and in combination with atypical antipsychotics in animal models of schizophrenia.[1] While a Phase 2 clinical trial of this compound as a monotherapy did not demonstrate a significant improvement in the Positive and Negative Syndrome Scale (PANSS) scores in patients with schizophrenia, the preclinical data in combination with antipsychotics suggests a potential synergistic effect that warrants further investigation.[2][4]

These application notes provide a summary of key preclinical and clinical data, along with detailed protocols for relevant in vitro and in vivo assays to guide further research into the combination therapy of this compound and antipsychotic drugs.

Data Presentation

Preclinical Efficacy of this compound
ParameterValueSpeciesAssayReference
Binding Affinity (Ki)16 nMHuman (recombinant)Radioligand Binding Assay[1]
Potentiation (EC50)195 nMHuman (recombinant)[35S]GTPγS Binding Assay[1]
Efficacy (Emax)110%Human (recombinant)[35S]GTPγS Binding Assay[1]
In Vivo Efficacy (Alone)57.8 to 115.7 mg/kg, scMousePhencyclidine-induced hyperlocomotion[1]
In Vivo Efficacy (Combination)5.8 mg/kg, sc (with atypical antipsychotic)MousePhencyclidine-induced hyperlocomotion[1]
Clinical Trial Data (Monotherapy) - Phase 2
Study IdentifierDrug/DoseComparatorPrimary OutcomeResultReference
NCT00921804This compound 40 mgPlacebo, Risperidone 4 mgChange in PANSS Total ScoreNo significant difference from placebo[2]

Experimental Protocols

In Vitro Characterization: [³⁵S]GTPγS Binding Assay for mGluR2 Modulation

This assay is a functional assessment that measures the activation of G-proteins coupled to mGluR2 upon agonist and PAM binding.

Materials:

  • Cell membranes prepared from a cell line stably expressing human mGluR2.

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

  • GTPγS (unlabeled).

  • GDP.

  • mGluR2 agonist (e.g., Glutamate or LY379268).

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 3 mM MgCl₂, 1 mM EDTA.

  • Scintillation cocktail.

  • 96-well filter plates (e.g., Millipore Multiscreen).

  • Vacuum manifold.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration of 5-10 µg of protein per well.

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Prepare a solution of the mGluR2 agonist at a concentration that elicits a submaximal response (EC₂₀).

    • Prepare a solution of GDP to a final assay concentration of 10 µM.

    • Prepare a solution of [³⁵S]GTPγS to a final assay concentration of 0.1 nM.

    • For determining non-specific binding, prepare a solution of 10 µM unlabeled GTPγS.

  • Assay Setup (in a 96-well plate):

    • Total Binding: 25 µL Assay Buffer + 25 µL agonist + 25 µL membrane suspension + 25 µL [³⁵S]GTPγS/GDP mix.

    • Non-specific Binding: 25 µL Assay Buffer + 25 µL agonist + 25 µL membrane suspension + 25 µL [³⁵S]GTPγS/GDP mix + 10 µM unlabeled GTPγS.

    • Basal Binding: 50 µL Assay Buffer + 25 µL membrane suspension + 25 µL [³⁵S]GTPγS/GDP mix.

    • This compound Potentiation: 25 µL of this compound dilution + 25 µL agonist + 25 µL membrane suspension + 25 µL [³⁵S]GTPγS/GDP mix.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the reaction by rapidly filtering the contents of the wells through the pre-soaked filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold Assay Buffer.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the concentration-response curve for this compound in the presence of the agonist to determine its EC₅₀ and Eₘₐₓ.

In Vivo Efficacy: Phencyclidine (PCP)-Induced Hyperlocomotion in Mice

This is a widely used animal model to screen for potential antipsychotic activity.

Materials:

  • Male mice (e.g., C57BL/6 or ddY strain).[5][6]

  • Phencyclidine (PCP).

  • This compound.

  • Atypical antipsychotic (e.g., olanzapine, clozapine).[7]

  • Vehicle for drug administration (e.g., saline, sterile water).

  • Open-field activity chambers equipped with infrared beams to automatically record locomotor activity.

Procedure:

  • Acclimation: Allow mice to acclimate to the housing facility for at least one week before the experiment. On the day of the experiment, habituate the mice to the testing room for at least 1 hour.

  • Drug Administration:

    • Divide the mice into treatment groups (e.g., Vehicle + Vehicle, Vehicle + PCP, this compound + PCP, Antipsychotic + PCP, this compound + Antipsychotic + PCP).

    • Administer this compound (e.g., 5.8 mg/kg, s.c.) or its vehicle.

    • After a pre-determined time (e.g., 30 minutes), administer the atypical antipsychotic or its vehicle.

    • After another interval (e.g., 30 minutes), administer PCP (e.g., 3 mg/kg, s.c.) or its vehicle.

  • Locomotor Activity Measurement: Immediately after PCP administration, place each mouse in an individual open-field chamber and record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-120 minutes).[5]

  • Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups. A significant reduction in PCP-induced hyperlocomotion by a treatment indicates potential antipsychotic-like efficacy.

Clinical Assessment: Positive and Negative Syndrome Scale (PANSS)

The PANSS is a standardized clinical interview and rating scale used to assess the severity of symptoms in patients with schizophrenia.

Procedure:

  • Rater Training: The PANSS should be administered by a trained and certified rater to ensure reliability.[8]

  • Semi-Structured Interview: The rater conducts a semi-structured interview with the patient, which typically takes 45-60 minutes. The interview covers various aspects of the patient's experiences and behavior over the past week.[8][9]

  • Rating: The rater scores 30 items on a 7-point scale (1=absent to 7=extreme) based on the interview and other available information (e.g., from family or medical records).[9]

  • Subscales: The 30 items are divided into three subscales:

    • Positive Symptoms (7 items): Delusions, conceptual disorganization, hallucinatory behavior, excitement, grandiosity, suspiciousness/persecution, and hostility.

    • Negative Symptoms (7 items): Blunted affect, emotional withdrawal, poor rapport, passive/apathetic social withdrawal, difficulty in abstract thinking, lack of spontaneity and flow of conversation, and stereotyped thinking.

    • General Psychopathology (16 items): Somatic concern, anxiety, guilt feelings, tension, mannerisms and posturing, depression, motor retardation, uncooperativeness, unusual thought content, disorientation, poor attention, lack of judgment and insight, disturbance of volition, poor impulse control, preoccupation, and active social avoidance.

  • Scoring: The scores for each subscale and the total PANSS score are calculated. A change in these scores from baseline is used to evaluate the efficacy of a treatment in clinical trials.

Signaling Pathways and Experimental Workflows

mGluR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR2_ortho mGluR2 (Orthosteric Site) Glutamate->mGluR2_ortho Binds This compound This compound mGluR2 mGluR2 (PAM Site) This compound->mGluR2 Binds mGluR2->mGluR2_ortho Potentiates Glutamate Binding Gi/o Gi/o mGluR2_ortho->Gi/o Activates AC Adenylyl Cyclase Gi/o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neuronal_Activity Decreased Neuronal Excitability PKA->Neuronal_Activity Leads to

Caption: mGluR2 Signaling Pathway Modulation by this compound.

Antipsychotic_Signaling_Pathways cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT2A Serotonin (B10506) 5-HT2A Receptor Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds Gi Gi D2R->Gi Activates Atypical_Antipsychotic_D2 Atypical Antipsychotic Atypical_Antipsychotic_D2->D2R Antagonizes AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits cAMP_D2 cAMP_D2 AC_D2->cAMP_D2 ↓ cAMP Serotonin Serotonin 5HT2AR 5-HT2A Receptor Serotonin->5HT2AR Binds Gq Gq 5HT2AR->Gq Activates Atypical_Antipsychotic_5HT2A Atypical Antipsychotic Atypical_Antipsychotic_5HT2A->5HT2AR Antagonizes PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC

Caption: Atypical Antipsychotic Signaling Pathways.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Model cluster_clinical Clinical Evaluation Binding_Assay [³⁵S]GTPγS Binding Assay Data_Analysis_invitro Determine EC₅₀ & Eₘₐₓ Binding_Assay->Data_Analysis_invitro Animal_Model PCP-Induced Hyperlocomotion in Mice Treatment_Groups Administer this compound, Antipsychotic, and/or PCP Animal_Model->Treatment_Groups Behavioral_Testing Measure Locomotor Activity Treatment_Groups->Behavioral_Testing Data_Analysis_invivo Statistical Analysis of Locomotor Data Behavioral_Testing->Data_Analysis_invivo Clinical_Trial Phase 2 Clinical Trial in Schizophrenia Patients PANSS_Assessment Administer PANSS at Baseline and Post-Treatment Clinical_Trial->PANSS_Assessment Data_Analysis_clinical Compare Change in PANSS Scores Between Groups PANSS_Assessment->Data_Analysis_clinical

Caption: Experimental Workflow for Evaluating this compound.

References

Troubleshooting & Optimization

AZD-8529 Technical Support Center: Solubility and Formulation Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of AZD-8529. Below you will find frequently asked questions, troubleshooting guidance, and detailed experimental protocols to ensure successful preparation of this compound for your experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the recommended solvent for dissolving this compound mesylate for in vitro studies?

A1: The recommended solvent for preparing stock solutions of this compound mesylate for in vitro use is Dimethyl Sulfoxide (DMSO). A concentration of 41.67 mg/mL (71.4 mM) can be achieved in DMSO.[1][2] To aid dissolution, sonication is recommended.[1]

Q2: I am having trouble dissolving this compound mesylate in DMSO. What could be the issue?

A2: If you are encountering solubility issues with DMSO, it may be due to the hygroscopic nature of the solvent. DMSO readily absorbs moisture from the air, which can significantly impact the solubility of your compound. It is highly recommended to use a fresh, unopened bottle of anhydrous DMSO for the best results.[2]

Q3: How should I store the this compound mesylate stock solution?

A3: Once dissolved in a solvent, it is recommended to store the stock solution at -80°C for long-term storage (up to 1 year) or -20°C for shorter periods.[1][2] Proper storage in sealed containers, away from moisture, is crucial to maintain the stability and activity of the compound.[2] For stock solutions, it is best practice to aliquot into single-use vials to avoid repeated freeze-thaw cycles.[2]

Q4: What are the best solvent systems for preparing this compound mesylate for in vivo experiments?

A4: For in vivo studies, several solvent systems can be used to prepare this compound mesylate. These formulations are designed to enhance solubility and bioavailability. Commonly used systems include combinations of DMSO, PEG300, Tween-80, saline, SBE-β-CD, and corn oil.[2] It is crucial to first prepare a concentrated stock solution in DMSO and then dilute it with the appropriate co-solvents.[2] For animal studies, it is advisable to keep the final concentration of DMSO below 2%, especially if the animal is weak.[2]

Q5: Can I prepare a ready-to-use aqueous solution of this compound mesylate?

A5: Direct dissolution of this compound mesylate in aqueous solutions like saline is not recommended due to poor solubility. For in vivo administration, it is necessary to use a co-solvent system as described in the provided protocols to achieve a clear solution.[2]

Quantitative Solubility Data

The following table summarizes the known solubility of this compound mesylate in various solvents and formulations.

Solvent/FormulationConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO41.6771.4Sonication is recommended. Use newly opened, anhydrous DMSO.[1][2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08≥ 3.56Yields a clear solution. Prepare fresh for each use.[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08≥ 3.56Yields a clear solution.[2]
10% DMSO, 90% Corn Oil≥ 2.08≥ 3.56Yields a clear solution. Use with caution for dosing periods longer than two weeks.[2]

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Mesylate Stock Solution (for in vitro and in vivo use)

  • Weigh the desired amount of this compound mesylate powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 0.1714 mL of DMSO to 1 mg of this compound mesylate).[2]

  • Vortex the tube briefly to mix.

  • Place the tube in a sonicator bath and sonicate until the solid is completely dissolved.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into single-use vials and store at -80°C.

Protocol 2: Preparation of this compound Mesylate Formulation for in vivo Administration (DMSO/PEG300/Tween-80/Saline)

This protocol is for preparing a 1 mL working solution. Adjust volumes as needed.

  • Prepare a stock solution of this compound mesylate in DMSO (e.g., 20.8 mg/mL) following Protocol 1.[2]

  • In a sterile tube, add 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly until the solution is homogeneous.

  • Add 50 µL of Tween-80 and mix again until fully incorporated.

  • Add 450 µL of saline to bring the final volume to 1 mL. Mix until the solution is clear.

  • This formulation should be prepared fresh on the day of use.[2]

Visualized Experimental Workflow

InVivo_Formulation_Workflow cluster_stock Stock Solution Preparation cluster_formulation In Vivo Formulation AZD_powder This compound Mesylate Powder Stock Concentrated Stock Solution AZD_powder->Stock Dissolve with sonication DMSO Anhydrous DMSO DMSO->Stock PEG300 PEG300 Stock:e->PEG300:n 1. Add Stock Tween80 Tween-80 PEG300:s->Tween80:n 2. Add PEG300 & Mix Saline Saline Tween80:s->Saline:n 3. Add Tween-80 & Mix Final_Solution Final Dosing Solution (Clear) Saline:s->Final_Solution:n 4. Add Saline & Mix

Caption: Workflow for preparing an in vivo dosing solution of this compound mesylate.

References

Technical Support Center: AZD-8529 Dosage Optimization for Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing AZD-8529 dosage in behavioral studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1] It does not activate the mGluR2 receptor on its own but potentiates the effect of the endogenous ligand, glutamate.[2][3] This mechanism allows for the enhancement of physiologic, activity-dependent receptor activation.[2] this compound has a binding Ki of 16 nM and potentiates glutamate's effect on mGluR2 with an EC50 of 195 nM.[1] It shows weak activity at the mGluR5 receptor and acts as an antagonist at the mGluR8 receptor at higher concentrations.[1]

Q2: What are the recommended starting doses for preclinical behavioral studies?

Establishing a starting dose depends on the animal model and the specific behavioral paradigm. Based on available literature, the following doses have been shown to be effective:

  • Rats: In a model of schizophrenia, subcutaneous (s.c.) doses of 57.8 to 115.7 mg/kg were used to reverse hyper-locomotion.[1] For studies on alcohol-seeking behavior, s.c. doses of 20 and 40 mg/kg were effective in blocking cue-induced reinstatement without causing sedative effects.[3][4]

  • Squirrel Monkeys: For nicotine (B1678760) self-administration and relapse models, intramuscular (i.m.) doses between 0.3 and 3 mg/kg were effective at reducing nicotine self-administration without affecting food self-administration.[5][6]

Q3: What is the pharmacokinetic profile of this compound and its relevance for behavioral studies?

This compound demonstrates good central nervous system (CNS) penetration, which is a critical factor for a drug targeting brain function.[1][2] In healthy human volunteers, cerebrospinal fluid (CSF) concentrations were approximately half of the plasma free-fraction, indicating significant brain-barrier penetration.[1] This characteristic is advantageous for its potential clinical utility.[2] Researchers should consider the timing of behavioral testing relative to drug administration to ensure target engagement.

Q4: What are the known safety and tolerability profiles of this compound?

In human studies, this compound has been generally well-tolerated. Single doses up to 310 mg and repeated doses up to 250 mg once daily for 15 days in healthy volunteers resulted in mild adverse events such as headache and gastrointestinal issues.[1] In patients with schizophrenia, a dose of 40 mg every other day for 28 days led to headache, schizophrenia-related symptoms, and dyspepsia as the most common adverse events.[1] Preclinical studies of up to 3 months in rats and dogs showed reversible effects on the testes.[1]

Troubleshooting Guide

Issue: Lack of behavioral effect at the initial dose.

  • Verify Drug Administration: Ensure the correct route of administration and dosage calculation.

  • Assess Pharmacokinetics: Consider the time to peak plasma concentration and brain penetration. Behavioral testing should coincide with optimal target engagement.

  • Dose Escalation: If no effect is observed and no adverse events are present, a careful dose escalation may be warranted. Refer to the dose-ranging studies in the tables below.

  • Behavioral Paradigm Specificity: The efficacy of this compound can be paradigm-specific. For example, it was effective in blocking cue-induced but not stress-induced alcohol seeking in rats.[4]

Issue: Observation of sedative or performance-impairing effects.

  • Dose Reduction: The observed effects may be due to an excessively high dose. Reducing the dose may mitigate these effects while retaining the desired behavioral outcome. In squirrel monkeys, doses of 0.3-3 mg/kg reduced nicotine self-administration without affecting food self-administration, indicating a therapeutic window.[5][6]

  • Control Experiments: It is crucial to include control experiments to rule out non-specific effects. For instance, testing the effect of the drug on locomotor activity or on responding for a non-drug reinforcer (e.g., saccharin) can help determine if the observed behavioral changes are due to sedation or motor impairment.[3]

Data Presentation

Table 1: Preclinical Dosages of this compound in Behavioral Studies

SpeciesBehavioral ModelRoute of AdministrationEffective Dose RangeKey FindingsReference
RatSchizophrenia (PCP-induced hyper-locomotion)s.c.57.8 - 115.7 mg/kgReversed hyper-locomotion[1]
RatAlcohol Seeking (Cue-induced reinstatement)s.c.20 - 40 mg/kgBlocked reinstatement[3][4]
Squirrel MonkeyNicotine Self-Administrationi.m.0.3 - 3 mg/kgDecreased self-administration[5][6]
Squirrel MonkeyNicotine Seeking (Cue/Priming-induced reinstatement)i.m.Up to 3 mg/kgReduced reinstatement[5]

Table 2: Human Dosages of this compound in Clinical Trials

PopulationStudy DesignRoute of AdministrationDosageKey FindingsReference
Healthy VolunteersSingle DoseOralUp to 310 mgMild adverse events (headache, GI upset)[1]
Healthy VolunteersRepeated DoseOralUp to 250 mg daily for 15 daysMild adverse events (headache, GI upset)[1]
Schizophrenia Patients28-day studyOral40 mg every other dayNo significant improvement in PANSS scores[1][7]
Schizophrenia Patients3-day studyOral80 mg dailyIncreased n-back fMRI activation in striatum and ACC[2]

Experimental Protocols

Protocol 1: Nicotine Self-Administration in Squirrel Monkeys

This protocol is a summary of the methods used to assess the effect of this compound on nicotine self-administration.[5][6]

  • Apparatus: Sound-attenuating isolation chambers equipped with a response lever.

  • Procedure:

    • Monkeys are trained to self-administer intravenous nicotine (30 µg/kg/injection) on a fixed-ratio schedule.

    • Each lever press results in an audible click and is recorded.

    • Stimulus lights are used to signal drug availability.

  • Drug Administration: this compound (0.03 - 30 mg/kg) or vehicle is administered intramuscularly 3 hours before the self-administration session.

  • Outcome Measures: The primary outcome is the number of nicotine injections self-administered per session.

  • Control: The effect of this compound on food self-administration is also assessed to determine behavioral specificity.

Protocol 2: Cue-Induced Reinstatement of Alcohol Seeking in Rats

This protocol outlines the methodology for evaluating the impact of this compound on cue-induced relapse to alcohol seeking.[3][4]

  • Apparatus: Standard operant conditioning chambers.

  • Procedure:

    • Self-Administration Training: Rats are trained to self-administer 20% alcohol.

    • Extinction: Alcohol is no longer available, and lever pressing has no consequence. This continues until responding decreases to a baseline level.

    • Reinstatement Test: Rats are re-exposed to alcohol-associated cues (e.g., light and tone) to trigger reinstatement of alcohol-seeking behavior (lever pressing).

  • Drug Administration: this compound (20 and 40 mg/kg) or vehicle is administered subcutaneously before the reinstatement test.

  • Outcome Measures: The primary outcome is the number of lever presses during the reinstatement session.

  • Controls: The effect of this compound on locomotor activity and self-administration of a non-drug reinforcer (saccharin) are assessed to control for non-specific motor or motivational effects.

Visualizations

AZD8529_Signaling_Pathway cluster_presynaptic Presynaptic Terminal Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds Vesicle Synaptic Vesicle Vesicle->Glutamate Release Gi Gi Protein mGluR2->Gi Activates AZD8529 This compound AZD8529->mGluR2 Potentiates AC Adenylyl Cyclase Gi->AC Inhibits VGCC Voltage-Gated Ca2+ Channel Gi->VGCC Inhibits cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx VGCC->Ca_influx Ca_influx->Vesicle Inhibits Release Experimental_Workflow cluster_setup Phase 1: Setup & Training cluster_testing Phase 2: Drug Testing cluster_analysis Phase 3: Analysis Animal_Habituation Animal Habituation Surgical_Implantation Surgical Implantation (e.g., IV Catheter) Animal_Habituation->Surgical_Implantation Self_Administration_Training Self-Administration Training (Drug vs. Saline) Surgical_Implantation->Self_Administration_Training Baseline_SA Baseline Self-Administration Self_Administration_Training->Baseline_SA AZD8529_Admin This compound or Vehicle Administration Baseline_SA->AZD8529_Admin Test_Session Test Session (Self-Administration or Reinstatement) AZD8529_Admin->Test_Session Data_Collection Data Collection (e.g., Lever Presses) Test_Session->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation Troubleshooting_Dosage Start Start: Initial Dose Selected Observed_Effect Behavioral Effect Observed? Start->Observed_Effect No_Effect No Behavioral Effect Observed_Effect->No_Effect No Yes_Effect Behavioral Effect Observed Observed_Effect->Yes_Effect Yes Adverse_Effects Adverse Effects Observed? (e.g., sedation) Yes_Adverse Adverse Effects Present Adverse_Effects->Yes_Adverse Yes No_Adverse No Adverse Effects Adverse_Effects->No_Adverse No Check_Admin Verify Administration & PK/PD Timing No_Effect->Check_Admin Increase_Dose Consider Dose Escalation Check_Admin->Increase_Dose Increase_Dose->Observed_Effect Yes_Effect->Adverse_Effects Reduce_Dose Reduce Dose Yes_Adverse->Reduce_Dose Optimal_Dose Optimal Dose Achieved No_Adverse->Optimal_Dose Run_Controls Run Control Experiments (e.g., locomotor activity) Reduce_Dose->Run_Controls Run_Controls->Optimal_Dose

References

AZD-8529 off-target effects and how to control for them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AZD-8529. The information is tailored for researchers, scientists, and drug development professionals to address potential issues and ensure accurate experimental outcomes.

FAQs: Understanding this compound

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][2] As a PAM, it does not activate the receptor directly but potentiates the effect of the endogenous ligand, glutamate, on mGluR2.[1][3][4] This mechanism helps to maintain the physiological patterns of receptor activation.[3]

Q2: Is this compound a kinase inhibitor?

A2: No, this compound is not a kinase inhibitor. Its primary target is the mGluR2, a G-protein coupled receptor, not a kinase. Therefore, troubleshooting and control experiments should be designed based on its activity as an mGluR2 PAM.

Q3: What are the known off-target effects of this compound?

A3: this compound is highly selective for mGluR2.[4][5] However, at higher concentrations, it can exhibit weak activity at other mGluR subtypes. Specifically, it has been shown to have weak PAM activity at mGluR5 and antagonist activity at mGluR8.[1] A screening against 161 receptors, enzymes, and ion channels at a concentration of 10µM showed only modest activity at 9 other targets.[1]

Troubleshooting Guide

Issue 1: Observed cellular phenotype is inconsistent with known mGluR2 signaling.

  • Possible Cause 1: Off-target effects. At high concentrations, this compound may engage mGluR5 or mGluR8, leading to unexpected cellular responses.

  • Troubleshooting Steps:

    • Concentration-Response Curve: Perform a detailed concentration-response experiment. If the phenotype is on-target, it should correlate with the known EC50 of this compound for mGluR2 potentiation (~195 nM).[1][6] Effects observed only at much higher concentrations (micromolar range) may suggest off-target activity.

    • Use of Orthogonal Controls:

      • Structurally Unrelated mGluR2 PAM: Use a different, structurally unrelated mGluR2 PAM. If the phenotype is recapitulated, it is more likely to be an on-target effect.

      • mGluR2 Antagonist: Co-treatment with a selective mGluR2 antagonist should reverse the observed phenotype if it is mediated by mGluR2.

    • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of mGluR2 in your cellular model. The effect of this compound should be diminished or abolished in the absence of its target.

    • Control Cell Line: As a definitive control, utilize a cell line that does not express functional mGluR2. For example, Indiana P rats have a mutation that disrupts the mGluR2-encoding gene, and studies have shown that the effects of this compound are absent in these animals.[4][7]

Issue 2: Discrepancy between in-vitro potency (EC50) and cellular assay results.

  • Possible Cause 1: Limited Glutamate Availability. As a PAM, this compound requires the presence of the endogenous agonist, glutamate, to function.[3][4] Low levels of glutamate in the cell culture media can lead to a weaker than expected effect.

  • Troubleshooting Steps:

    • Glutamate Co-application: Add a low concentration of exogenous glutamate to the cell culture medium. This should increase the potency of this compound in your cellular assay.

  • Possible Cause 2: Poor Cell Penetrance or Efflux. The compound may not be reaching its target within the cell at sufficient concentrations.

  • Troubleshooting Steps:

    • Efflux Pump Inhibitors: Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil) to see if the potency of this compound increases.[8]

    • Time-course Experiment: Vary the incubation time with this compound to determine the optimal duration for observing the effect.

Quantitative Data Summary

Table 1: In-Vitro Activity Profile of this compound

TargetActivity TypePotency (EC50/IC50)Notes
mGluR2 Positive Allosteric Modulator (PAM) ~195 nM (EC50) Potentiates the effect of glutamate.[1][6]
mGluR5Weak PAM3.9 µM (EC50)Significantly less potent than on mGluR2.[1]
mGluR8Antagonist23 µM (IC50)Weak antagonist activity at high concentrations.[1]
Other mGluRs (1, 3, 4, 6, 7)No Agonist, Antagonist, or PAM activity>20-25 µMHighly selective over these subtypes.[6]

Experimental Protocols

Protocol 1: Fluorescence-Based Assay for mGluR PAM Selectivity

  • Objective: To determine the selectivity of this compound across different mGluR subtypes.

  • Methodology:

    • Cell Lines: Use HEK293 cell lines engineered to express individual human mGluR subtypes (mGluR1, 2, 3, 4, 5, 6, 7, 8). These cell lines often co-express a chimeric G-protein (e.g., Gqi5) and a calcium-sensitive fluorescent dye to enable detection of receptor activation.[6]

    • Cell Plating: Seed the cells in a 96- or 384-well plate at an appropriate density and allow them to attach overnight.

    • Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer.

    • Assay Procedure:

      • Wash the cells with assay buffer.

      • Add the this compound dilutions to the cells and incubate for a specified period.

      • Add a sub-maximal concentration of glutamate (the agonist) to all wells.

      • Measure the fluorescence signal using a plate reader.

    • Data Analysis: Plot the change in fluorescence against the concentration of this compound to generate concentration-response curves. Calculate the EC50 value for each mGluR subtype to determine the potency and selectivity of this compound.

Protocol 2: Radioligand Binding Assay for Off-Target Screening

  • Objective: To screen for off-target binding of this compound against a panel of receptors, enzymes, and ion channels.

  • Methodology:

    • Target Panel: Utilize a commercial service or an in-house panel of radioligand binding assays for a broad range of targets (e.g., the 161 targets mentioned in the preclinical data for this compound).[1]

    • Assay Principle: The assay measures the ability of the test compound (this compound) to displace a known radiolabeled ligand from its target.

    • Procedure:

      • Incubate a preparation of the target protein (e.g., cell membranes) with a specific radioligand and a single high concentration of this compound (e.g., 10 µM).[6]

      • After incubation, separate the bound and free radioligand (e.g., by filtration).

      • Quantify the amount of bound radioactivity.

    • Data Analysis: Calculate the percentage of inhibition of radioligand binding caused by this compound. Significant inhibition (typically >50%) indicates a potential off-target interaction, which can then be followed up with concentration-response studies to determine the IC50.

Visualizations

G cluster_0 Cell Membrane Glutamate Glutamate mGluR2 mGluR2 Receptor Glutamate->mGluR2 Binds AZD8529 This compound (PAM) AZD8529->mGluR2 Potentiates G_protein Gi/Go Protein mGluR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: Simplified signaling pathway of mGluR2 activation potentiated by this compound.

G start Unexpected Phenotype Observed q1 Is phenotype observed only at high [this compound]? start->q1 a1_yes Likely Off-Target. Confirm with orthogonal controls. q1->a1_yes Yes q2 Does mGluR2 antagonist reverse the phenotype? q1->q2 No a2_yes Likely On-Target (mGluR2 mediated). Proceed with experiment. q2->a2_yes Yes q3 Is phenotype absent in mGluR2 knockout cells? q2->q3 No a3_yes Confirms On-Target (mGluR2 mediated). q3->a3_yes Yes a3_no Likely Off-Target. Investigate other targets (e.g., mGluR5/8). q3->a3_no No

Caption: Troubleshooting logic for unexpected experimental results with this compound.

G prep 1. Prepare HEK293 cells expressing specific mGluR subtypes in a microplate. treat 2. Treat cells with serial dilutions of this compound. prep->treat stim 3. Stimulate with a fixed concentration of glutamate. treat->stim read 4. Measure fluorescence signal (e.g., intracellular calcium). stim->read analyze 5. Plot concentration-response curves and calculate EC50 values. read->analyze compare 6. Compare EC50 across all mGluR subtypes to determine selectivity. analyze->compare

Caption: Experimental workflow for assessing this compound selectivity.

References

AZD-8529 In Vivo Efficacy Data: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information for interpreting in vivo efficacy data for AZD-8529, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1] It does not activate the receptor directly but potentiates the effect of the endogenous ligand, glutamate.[1] This modulation enhances the natural, physiological signaling of mGluR2.

Q2: In which in vivo models has this compound shown efficacy?

A2: this compound has demonstrated efficacy in preclinical models of schizophrenia, nicotine (B1678760) addiction, and alcohol relapse. Specifically, it has been shown to reverse hyper-locomotion in a murine model of schizophrenia, decrease nicotine self-administration and relapse in squirrel monkeys, and block cue-induced alcohol seeking in rats.[1][2][3]

Q3: What are the key pharmacokinetic properties of this compound?

A3: this compound exhibits good central nervous system (CNS) penetration.[1] In healthy volunteers, cerebrospinal fluid (CSF) concentrations were approximately half of the plasma free-fraction, indicating that it can effectively reach its target in the brain.[1]

Q4: Have there been any clinical trials with this compound?

A4: Yes, this compound has been evaluated in clinical trials for schizophrenia.[4][5] In a 28-day Phase 2 study, this compound did not show a significant difference from placebo in the primary outcome measure of the Positive and Negative Syndrome Scale (PANSS) score in patients with schizophrenia.[1]

Troubleshooting Guide

Issue 1: Lack of efficacy in a phencyclidine (PCP)-induced hyper-locomotion model.

  • Possible Cause: Suboptimal dosage.

    • Troubleshooting Step: Ensure the dose range is appropriate. Preclinical data shows efficacy at doses between 57.8 to 115.7 mg/kg (subcutaneous) in mice.[1] A dose-response study is recommended to determine the optimal dose for your specific experimental conditions.

  • Possible Cause: Strain of mice.

    • Troubleshooting Step: Different mouse strains can exhibit varying sensitivities to PCP and subsequent treatments.[6][7] The original studies demonstrating efficacy should be consulted to ensure the use of a comparable mouse strain.

  • Possible Cause: Acclimation and handling.

    • Troubleshooting Step: Ensure mice are properly acclimated to the testing environment to minimize stress-induced variability. Consistent handling procedures are also crucial.

Issue 2: High variability in nicotine self-administration studies in non-human primates.

  • Possible Cause: Individual differences in drug-seeking behavior.

    • Troubleshooting Step: Implement a robust baseline screening and training protocol to select subjects with stable nicotine self-administration behavior before initiating treatment with this compound.

  • Possible Cause: Catheter patency.

    • Troubleshooting Step: Regularly check and maintain the patency of intravenous catheters to ensure accurate drug delivery.

  • Possible Cause: Food and water restriction protocols.

    • Troubleshooting Step: Ensure that any food or water restriction protocols used to motivate behavior are consistent across all subjects and do not confound the effects of the drug. The provided studies indicate that effective doses of this compound did not affect food self-administration.[2][4]

Issue 3: Inconsistent results in the cue-induced alcohol relapse model in rats.

  • Possible Cause: Inadequate training or extinction period.

    • Troubleshooting Step: The protocol for establishing cue-conditioned alcohol seeking should be strictly followed, including the number of training sessions and the criteria for extinction of the behavior before the reinstatement test.

  • Possible Cause: Stressors in the environment.

    • Troubleshooting Step: The study by an unnamed source indicates that this compound was effective against cue-induced but not stress-induced alcohol seeking.[3] Therefore, it is critical to minimize environmental stressors that could independently trigger relapse behavior.

  • Possible Cause: Genetic background of the rats.

    • Troubleshooting Step: The efficacy of this compound in this model was confirmed to be mGluR2-dependent by using a rat line with a mutation in the mGluR2 gene.[3] Using a well-characterized rat strain is important for reproducibility.

Quantitative Data Summary

In Vitro Pharmacology of this compound
ParameterValueSpecies/SystemReference
Binding Affinity (Ki)16 nMRecombinantly expressed mGluR2[1]
Potentiation (EC50)195 nMGlutamate effect on mGluR2[1]
Maximal Potentiation (Emax)110%Glutamate effect on mGluR2[1]
Weak PAM Activity (EC50)3.9 µMmGluR5[1]
Antagonist Activity (IC50)23 µMmGluR8[1]
In Vivo Efficacy of this compound
ModelSpeciesDosingKey FindingReference
Phencyclidine-induced hyper-locomotionMouse57.8 to 115.7 mg/kg (s.c.)Reversed hyper-locomotion[1]
Nicotine self-administrationSquirrel Monkey0.3 - 3 mg/kg (i.m.)Decreased nicotine self-administration without affecting food self-administration[2][4]
Nicotine seeking reinstatementSquirrel Monkey≤ 3 mg/kg (i.m.)Reduced nicotine priming- and cue-induced reinstatement[8]
Cue-induced alcohol seekingRat20 and 40 mg/kg (s.c.)Blocked cue-induced reinstatement of alcohol seeking[3][9]
Nicotine-induced dopamine (B1211576) releaseRat30 mg/kgDecreased nicotine-induced dopamine release in the nucleus accumbens[10][11]

Experimental Protocols

Phencyclidine (PCP)-Induced Hyper-locomotion in Mice
  • Animals: Male ddY or C57BL/6 mice are commonly used.[6] House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Habituation: Place individual mice in open-field activity chambers and allow them to habituate for 30-60 minutes.

  • Drug Administration:

    • Administer this compound (e.g., 57.8 to 115.7 mg/kg, s.c.) or vehicle.[1]

    • After a pre-treatment period (e.g., 30 minutes), administer PCP (e.g., 3 mg/kg, s.c.) or saline.

  • Data Collection: Immediately after PCP administration, record locomotor activity (e.g., distance traveled, rearing frequency) for a period of 60-120 minutes using an automated activity monitoring system.

  • Data Analysis: Analyze the total distance traveled or other locomotor parameters using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treatment groups.

Nicotine Self-Administration and Reinstatement in Squirrel Monkeys
  • Animals: Adult male squirrel monkeys are surgically implanted with intravenous catheters.

  • Training:

    • Monkeys are trained to self-administer nicotine (e.g., 0.0032 mg/kg/infusion) by pressing a lever in an operant chamber. A second, inactive lever is also present to measure non-specific responding.

    • A fixed-ratio (FR) schedule of reinforcement is typically used (e.g., FR10, where 10 lever presses result in one nicotine infusion).

    • Training continues until stable responding is achieved.

  • This compound Treatment:

    • Once baseline responding is stable, monkeys are pre-treated with this compound (e.g., 0.03-10 mg/kg, i.m.) or vehicle before the self-administration session.[8]

    • The effect of this compound on nicotine self-administration is then assessed.

  • Reinstatement:

    • After the self-administration phase, responding is extinguished by replacing nicotine with saline.

    • Once responding is extinguished, reinstatement of nicotine-seeking behavior is triggered by a nicotine prime (a non-contingent injection of nicotine) or by the presentation of cues previously associated with nicotine delivery.

    • The effect of pre-treatment with this compound on reinstatement is then evaluated.

  • Control: To assess the specificity of the effect, the impact of this compound on self-administration of a non-drug reinforcer (e.g., food) is also typically evaluated.

Cue-Induced Alcohol Seeking in Rats
  • Animals: Male Wistar rats are commonly used.[3]

  • Training:

    • Rats are trained to self-administer 20% alcohol in an operant chamber. Lever pressing is reinforced with the delivery of alcohol and the presentation of a cue (e.g., a light or a tone).

    • Training continues until stable self-administration is established.

  • Extinction:

    • Following training, lever pressing is extinguished by no longer providing alcohol reinforcement. The cues are also no longer presented.

    • Extinction sessions continue until responding on the lever returns to a low baseline level.

  • Reinstatement Test:

    • On the test day, rats are pre-treated with this compound (e.g., 20 or 40 mg/kg, s.c.) or vehicle.[3]

    • Rats are then placed back in the operant chamber, and the alcohol-associated cues are presented, but no alcohol is delivered.

    • The number of presses on the previously active lever is recorded as a measure of alcohol-seeking behavior.

  • Data Analysis: The number of lever presses during the reinstatement test is compared between the different treatment groups using appropriate statistical methods.

Visualizations

Signaling Pathway of this compound at the mGluR2 Receptor

mGluR2_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds Postsynaptic_Receptors Postsynaptic Glutamate Receptors Glutamate->Postsynaptic_Receptors Activates AZD8529 This compound AZD8529->mGluR2 Potentiates Gi Gi Protein mGluR2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Vesicle Glutamate Vesicle Gi->Vesicle Inhibits Release cAMP ↓ cAMP

Caption: this compound potentiates glutamate's activation of presynaptic mGluR2, leading to reduced glutamate release.

Experimental Workflow for Phencyclidine (PCP)-Induced Hyper-locomotion Study

PCP_Workflow start Start acclimation Acclimation (≥ 1 hour) start->acclimation habituation Habituation in Open-Field Chamber (30-60 min) acclimation->habituation treatment Treatment Administration (Vehicle or this compound) habituation->treatment pcp_injection PCP or Saline Injection (after pre-treatment period) treatment->pcp_injection data_collection Record Locomotor Activity (60-120 min) pcp_injection->data_collection data_analysis Data Analysis (ANOVA) data_collection->data_analysis end End data_analysis->end

Caption: Workflow for assessing this compound's effect on PCP-induced hyper-locomotion in mice.

Logical Relationship in Cue-Induced Reinstatement Paradigm```dot

References

AZD-8529 potential for tachyphylaxis or tolerance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for tachyphylaxis or tolerance with AZD-8529.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and specific positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1] As a PAM, it does not directly activate the mGluR2 receptor but potentiates the effect of the endogenous ligand, glutamate.[1][2] This modulation occurs at a binding site topographically distinct from the glutamate binding site.[2] The primary downstream effect of mGluR2 activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

Q2: Is there a potential for tachyphylaxis or tolerance with this compound?

A2: The development of tachyphylaxis or tolerance with this compound is considered unlikely based on its mechanism of action and available preclinical data. Unlike direct agonists which can lead to receptor desensitization and downregulation with repeated administration, PAMs like this compound rely on the presence of endogenous glutamate for their effect.[3][4] This is thought to help maintain normal physiological patterns of receptor activation and reduce the likelihood of habituation.[3] Preclinical studies have shown that this compound retains its efficacy with repeated dosing in animal models.[3]

Q3: What evidence is there to support the low potential for tolerance with mGluR2 PAMs?

A3: Direct agonists for Group II mGluRs (mGluR2/3) have been associated with the development of tolerance in preclinical studies, which has limited their therapeutic development.[5][6] The development of mGluR2 PAMs, such as this compound, was a strategic approach to circumvent this issue.[3] Several preclinical studies support this:

  • Repeated administration of the mGluR2/3 agonist LY379268 did not lead to tolerance in a rat model of alcohol relapse.[7][8]

  • Preclinical studies with this compound have demonstrated its ability to reduce nicotine (B1678760) self-administration in rats and squirrel monkeys following repeated dosing.[3]

Troubleshooting Guide

Issue: Diminished in vivo effect of this compound in long-term animal studies.

If you observe a decreasing effect of this compound over time in your experiments, consider the following potential causes and troubleshooting steps before concluding that it is due to tachyphylaxis.

Potential Cause Troubleshooting Steps
Compound Stability/Degradation - Ensure proper storage of this compound according to the manufacturer's instructions. - Prepare fresh solutions for each administration. - Verify the stability of the compound in the chosen vehicle over the duration of your experiment.
Pharmacokinetic Changes - In long-term studies, consider that chronic dosing might induce metabolic enzymes, leading to faster clearance of the drug. - If feasible, perform pharmacokinetic analysis at different time points in your study to determine if the drug's half-life has changed.
Altered Endogenous Glutamate Levels - The effect of this compound is dependent on the presence of glutamate. Pathological models or other experimental manipulations could alter glutamate release over time, which would in turn affect the potency of a PAM. - Consider measuring glutamate levels in relevant brain regions at different stages of your experiment.
Off-Target Effects - Although this compound is highly selective for mGluR2, at very high concentrations, off-target effects could theoretically contribute to a complex pharmacological profile over time.[1] - Ensure that the administered dose is within the recommended range and review the literature for any known off-target effects at your chosen concentration.

Data Summary

The following table summarizes findings from preclinical and clinical studies involving repeated administration of this compound, indicating a sustained effect and good tolerability.

Study Type Subject Duration of Treatment Key Findings Related to Sustained Effect/Tolerability Reference
PreclinicalRats & Squirrel MonkeysRepeated DosingRetained its ability to reduce nicotine self-administration.[3]
PreclinicalRatsChronic AdministrationDecreased nicotine self-administration.[9]
ClinicalHealthy Human VolunteersUp to 15 days (once daily)Administered at repeated doses up to 250mg. Adverse events were mild.[1]
ClinicalSchizophrenia Patients28 daysAdministered at 40mg every other day. Most common adverse events were headache, schizophrenia, and dyspepsia. The study did not show efficacy over placebo, but no loss of effect over the treatment period was reported.[1]

Experimental Protocols

Protocol: Assessment of Tachyphylaxis to this compound in a Rodent Model of Nicotine Self-Administration

This protocol provides a generalized workflow to assess the potential for tolerance to the effects of this compound.

  • Animal Model: Male Wistar rats.

  • Apparatus: Standard operant conditioning chambers.

  • Nicotine Self-Administration Training:

    • Rats are trained to self-administer nicotine (e.g., 0.03 mg/kg/infusion) on a fixed-ratio schedule (e.g., FR-5) during daily 2-hour sessions.

    • Training continues until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).

  • Tolerance Assessment Protocol:

    • Baseline Phase: Once stable responding is established, a baseline dose-response curve for the effect of this compound (e.g., 0, 10, 20, 40 mg/kg, s.c.) on nicotine self-administration is determined. Each dose is tested on separate days in a counterbalanced design.

    • Chronic Treatment Phase: A separate cohort of rats is treated daily with a fixed dose of this compound (e.g., 20 mg/kg, s.c.) for a prolonged period (e.g., 14-21 days). Nicotine self-administration sessions continue daily during this phase.

    • Challenge Phase: Following the chronic treatment phase, the dose-response curve for this compound is re-determined in the chronically treated animals.

  • Data Analysis:

    • The primary outcome is the number of nicotine infusions self-administered.

    • The dose-response curves from the baseline and challenge phases are compared. A rightward shift in the dose-response curve in the challenge phase would be indicative of tolerance.

    • The daily number of nicotine infusions during the chronic treatment phase is also analyzed to see if the effect of the fixed dose of this compound diminishes over time.

Visualizations

Signaling Pathway of this compound

AZD8529_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds G_protein Gi/o Protein mGluR2->G_protein Activates AZD8529 This compound AZD8529->mGluR2 Allosteric Modulation AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Response Decreased Neuronal Excitability cAMP->Response Cellular Response ATP ATP ATP->AC

Caption: Signaling pathway of this compound as a positive allosteric modulator of mGluR2.

Experimental Workflow for Tachyphylaxis Assessment

Tachyphylaxis_Workflow cluster_setup Phase 1: Model Setup & Baseline cluster_chronic Phase 2: Chronic Dosing cluster_challenge Phase 3: Tolerance Assessment cluster_conclusion Analysis A Animal Model Preparation (e.g., Self-Administration Training) B Establish Stable Baseline Response A->B C Determine Acute Dose-Response Curve for this compound B->C D Administer Fixed Dose of this compound Daily for Extended Period (e.g., 14-21 days) C->D Begin Chronic Treatment E Continue Daily Behavioral Testing D->E F Re-determine this compound Dose-Response Curve E->F Post-Chronic Assessment H Analyze Daily Response During Chronic Phase G Compare Acute vs. Post-Chronic Dose-Response Curves F->G I Tolerance (Rightward shift in Dose-Response Curve) G->I If Shift J No Tolerance (No significant change) G->J If No Shift H->I If Effect Diminishes H->J If Effect Sustained

Caption: Generalized experimental workflow for assessing tachyphylaxis.

References

Troubleshooting AZD-8529 variability in experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD-8529, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1] As a PAM, it binds to a site on the receptor distinct from the glutamate binding site and potentiates the receptor's response to the endogenous agonist, glutamate.[1] This modulatory activity makes it a valuable tool for studying the role of mGluR2 in various physiological and pathological processes.

Q2: What are the key pharmacological parameters of this compound?

This compound exhibits high potency in modulating mGluR2 activity. Key in vitro parameters are summarized in the table below.

ParameterValueSpeciesAssay
Binding Affinity (Ki) 16 nMHumanRadioligand Binding
Functional Potentiation (EC50) 195 nM (± 62 nM)Human[³⁵S]GTPγS Binding Assay
Functional Potentiation (EC50) 285 nM (± 20 nM)HumanFluorescence-based Assay

Data compiled from AstraZeneca's Open Innovation platform and a study in squirrel monkeys.[1][2]

Q3: How selective is this compound for mGluR2?

This compound is highly selective for mGluR2. In studies with recombinantly expressed human mGluRs, it showed only weak activity as a PAM for mGluR5 (EC50 of 3.9 µM) and as an antagonist for mGluR8 (IC50 of 23 µM).[1] In a broader screening panel of 161 receptors, enzymes, and ion channels, modest activity was observed at only 9 targets when tested at a concentration of 10 µM.[1] However, at this concentration, it was found to cause over 50% inhibition of ligand binding at the adenosine (B11128) A3 receptor and the norepinephrine (B1679862) transporter (NET, IC50 = 4.73 µM).[2]

Troubleshooting Experimental Variability

Variability in experimental results with this compound can arise from several factors related to its preparation, storage, and use in assays. This section provides guidance on how to mitigate these issues.

Compound Handling and Storage

Q4: How should I prepare and store stock solutions of this compound?

Proper preparation and storage of this compound are critical for maintaining its activity and ensuring reproducible results.

  • Solvent: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

  • Storage of Stock Solutions:

    • Store aliquots at -80°C for long-term storage (up to 6 months).

    • For short-term storage, -20°C is suitable (up to 1 month).

    • It is advisable to seal storage containers to protect from moisture.

  • Freeze-Thaw Cycles: To prevent degradation, it is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q5: I am observing precipitation of this compound in my aqueous assay buffer. What can I do?

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) and is consistent across all experimental conditions, including controls.

  • Solubility Testing: Before conducting a large-scale experiment, perform a small-scale solubility test. Prepare the final dilution of this compound in your assay buffer and visually inspect for any precipitation over the time course and at the temperature of your experiment.

  • Use of Pluronic F-127: For cell-based assays, the addition of a non-ionic surfactant like Pluronic F-127 (at a final concentration of 0.01-0.1%) to the assay medium can help improve the solubility of hydrophobic compounds.

  • pH of the Buffer: The solubility of small molecules can be pH-dependent. Ensure that the pH of your buffer is consistent across experiments.

In Vitro Assay Performance

Q6: My dose-response curves for this compound are inconsistent between experiments. What are the potential causes?

Inconsistent dose-response curves are a frequent issue in in vitro pharmacology. The following flowchart can guide you through a systematic troubleshooting process.

TroubleshootingWorkflow cluster_preparation Compound & Reagent Preparation cluster_assay Assay Execution cluster_data Data Analysis A Inconsistent Dose-Response B Check this compound Stock (Concentration, Storage, Age) A->B Start Here C Verify Agonist Stock (Glutamate) B->C D Assess Assay Buffer (pH, Contamination, Freshness) C->D E Review Pipetting Technique (Accuracy, Consistency) D->E F Standardize Incubation Times and Temperatures E->F G Evaluate Cell Health & Density (Passage number, Viability) F->G H Check for Outliers G->H I Review Curve Fitting Model H->I

Figure 1. A logical workflow for troubleshooting inconsistent dose-response curves.

Q7: I am not observing the expected potentiation of the glutamate response with this compound. What should I check?

As a PAM, the effect of this compound is dependent on the presence of an orthosteric agonist like glutamate.

  • Glutamate Concentration: The magnitude of the potentiation by a PAM is highly dependent on the concentration of the agonist used. It is recommended to use a concentration of glutamate that produces a submaximal response (e.g., EC20). If the glutamate concentration is too high (saturating), the potentiating effect of the PAM may be masked.

  • Receptor Expression Levels: The level of mGluR2 expression in your cell system can influence the observed effect. Very high expression levels may lead to a large basal signal, making it difficult to detect potentiation.

  • G-protein Coupling: Ensure that the cell line you are using expresses the appropriate G-proteins (Gi/o) for mGluR2 signaling and that these are efficiently coupled to the receptor.

Experimental Protocols

[³⁵S]GTPγS Binding Assay for mGluR2 Potentiation by this compound

This protocol is adapted from published methods for this compound and general procedures for GTPγS binding assays.[2][3]

Objective: To determine the EC50 of this compound for potentiating glutamate-stimulated [³⁵S]GTPγS binding to membranes from cells expressing human mGluR2.

Materials:

  • Membranes from CHO or HEK293 cells stably expressing human mGluR2.

  • [³⁵S]GTPγS (specific activity >1000 Ci/mmol)

  • Guanosine diphosphate (B83284) (GDP)

  • L-glutamic acid

  • This compound

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

  • Scintillation cocktail

  • 96-well filter plates (e.g., Millipore MAPH)

  • Vacuum filtration manifold

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation:

    • Thaw the cell membrane preparation on ice.

    • Dilute the membranes in ice-cold Assay Buffer to a final concentration that yields a robust signal-to-noise ratio (typically 5-20 µg of protein per well).

  • Reagent Preparation:

    • Prepare a stock solution of GDP in Assay Buffer (e.g., 1 mM). The final concentration in the assay is typically 10-30 µM.

    • Prepare a working solution of [³⁵S]GTPγS in Assay Buffer. The final concentration in the assay is typically 0.1-0.5 nM.

    • Prepare a stock solution of L-glutamate in water or buffer. Determine the EC20 concentration of glutamate in this assay format in a separate experiment.

    • Prepare serial dilutions of this compound in Assay Buffer containing glutamate at its EC20 concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL of Assay Buffer with EC20 glutamate.

    • Non-specific Binding (NSB): 50 µL of Assay Buffer with EC20 glutamate and 10 µM unlabeled GTPγS.

    • Basal Binding: 50 µL of Assay Buffer without glutamate.

    • This compound Potentiation: 50 µL of the serial dilutions of this compound (containing EC20 glutamate).

  • Incubation:

    • To each well, add 25 µL of the diluted membrane preparation.

    • To initiate the binding reaction, add 25 µL of the [³⁵S]GTPγS and GDP mixture to all wells. The final reaction volume will be 100 µL.

    • Incubate the plate at 30°C for 60-90 minutes with gentle shaking.

  • Termination and Filtration:

    • Pre-soak the filter plate with ice-cold Wash Buffer.

    • Terminate the reaction by rapidly filtering the contents of the plate through the filter plate using a vacuum manifold.

    • Wash the filters three times with 200 µL of ice-cold Wash Buffer per well.

  • Detection:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Subtract the NSB counts from all other wells to obtain specific binding.

    • Plot the specific binding (cpm or dpm) against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax of this compound.

The following diagram illustrates the experimental workflow for the [³⁵S]GTPγS binding assay.

gtp_gamma_s_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis prep_membranes Prepare mGluR2 Membranes add_membranes Add Membranes prep_membranes->add_membranes prep_reagents Prepare Reagents (Glutamate, this compound, [35S]GTPγS, GDP) add_reagents Add Reagents to 96-well Plate prep_reagents->add_reagents add_reagents->add_membranes add_gtp Add [35S]GTPγS/GDP (Start Reaction) add_membranes->add_gtp incubate Incubate at 30°C add_gtp->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Calculate Specific Binding and Plot Dose-Response count->analyze

Figure 2. Workflow for the [³⁵S]GTPγS binding assay.

Signaling Pathway

The diagram below illustrates the signaling pathway of mGluR2 and the modulatory role of this compound.

mGluR2_pathway Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds AZD8529 This compound (PAM) AZD8529->mGluR2 Potentiates Gi_o Gi/o Protein mGluR2->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Downstream Downstream Effects (e.g., Ion Channel Modulation) PKA->Downstream

Figure 3. Simplified signaling pathway of mGluR2 modulation by this compound.

References

AZD-8529 stability in solution over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of AZD-8529 in solution over time. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound stock solutions?

A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For in vivo experiments, a stock solution in DMSO can be further diluted in corn oil.[2]

Q2: What are the recommended storage conditions and stability for this compound stock solutions?

A2: Prepared stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. The recommended storage is at -80°C for up to 6 months or at -20°C for up to 1 month.[2] For long-term storage (months to years), -20°C is recommended.[1]

Q3: How should I prepare working solutions of this compound for in vitro experiments?

A3: To prepare a working solution, dilute the DMSO stock solution into the desired aqueous buffer or cell culture medium to the final concentration.[3] It is crucial to ensure the final DMSO concentration is compatible with your experimental system, typically ≤0.1%.

Q4: My experimental results with this compound are inconsistent. Could this be a stability issue?

A4: Yes, inconsistent results can be an indicator of compound instability.[3] The stability of this compound in your specific experimental conditions (e.g., buffer composition, pH, temperature, light exposure) can affect its effective concentration and lead to variability in your data.[3] It is recommended to perform a stability assessment under your specific experimental conditions.[3]

Troubleshooting Guides

Guide 1: Assessing this compound Stability in Aqueous Buffers

This guide provides a general protocol to determine the stability of this compound in your experimental buffer.

Experimental Protocol:

  • Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Prepare Working Solution: Dilute the stock solution into the aqueous buffer of interest to the final desired concentration (e.g., 10 µM).

  • Incubation: Incubate the working solution at your experimental temperature (e.g., 37°C).

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quench Reaction: Immediately stop potential degradation by adding a quenching solution, such as cold acetonitrile, and store the samples at -80°C until analysis.[3]

  • Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact this compound remaining at each time point.[3]

Data Presentation:

The results of your stability study can be summarized in a table. Below is a hypothetical example of this compound stability in different buffers at 37°C.

Time (hours)% Remaining in PBS (pH 7.4)% Remaining in Tris-HCl (pH 8.0)% Remaining in Citrate Buffer (pH 5.0)
0100100100
198.597.299.1
296.894.598.3
494.290.196.5
888.782.392.8
2475.465.985.1

Guide 2: Addressing Suspected Instability in Cell Culture Media

Issue: You suspect this compound is degrading in your cell culture media, leading to variable results.

Troubleshooting Steps:

  • Minimize Incubation Time: Reduce the pre-incubation time of this compound in the media before and during the experiment.[3]

  • Prepare Fresh Solutions: Always use freshly prepared stock solutions and dilutions for your experiments.[3]

  • Test Different Media Formulations: Components in complex media can sometimes contribute to compound degradation. If possible, test the stability of this compound in a simpler, defined medium.[3]

  • Use of Stabilizing Agents: The addition of antioxidants or other stabilizing agents might be beneficial. However, their compatibility with your specific assay must be validated.[3]

Visualizations

Signaling Pathway of this compound

This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[4][5] It potentiates the effect of the endogenous ligand, glutamate, on the receptor.[4][6] mGluR2 is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

AZD8529_Signaling_Pathway cluster_intracellular Intracellular Space Glutamate Glutamate mGluR2_ortho mGluR2 (Orthosteric Site) Glutamate->mGluR2_ortho Binds This compound This compound mGluR2 mGluR2 (PAM Site) This compound->mGluR2 Binds mGluR2->mGluR2_ortho G_protein Gi/o Protein mGluR2_ortho->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to cAMP ATP ATP Cellular_Response Modulation of Neuronal Excitability cAMP->Cellular_Response Leads to

Caption: this compound signaling pathway.

Experimental Workflow for Stability Assessment

The following diagram illustrates the workflow for assessing the stability of this compound in a given solution.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_results Results Stock_Solution Prepare this compound Stock Solution (DMSO) Working_Solution Dilute to Working Solution in Buffer Stock_Solution->Working_Solution Incubate Incubate at Experimental Temperature Working_Solution->Incubate Time_Points Collect Aliquots at Various Time Points Incubate->Time_Points Quench Quench Degradation (e.g., Acetonitrile) Time_Points->Quench Store Store at -80°C Quench->Store Analyze Analyze by HPLC or LC-MS Store->Analyze Data_Analysis Quantify Remaining This compound Analyze->Data_Analysis Report Generate Stability Report (Table/Graph) Data_Analysis->Report

Caption: Experimental workflow for stability assessment.

References

AZD-8529 Oral Bioavailability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD-8529, specifically focusing on challenges related to its oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

A1: this compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][2] While described as orally bioavailable, optimizing its absorption profile is crucial for ensuring consistent and efficacious plasma concentrations in preclinical and clinical studies.[1][2] "Poor" oral bioavailability in a research context can refer to low overall absorption, high variability between subjects, or rapid metabolism, all of which can impact experimental outcomes.

Q2: What are the potential physicochemical and biopharmaceutical factors that could limit the oral bioavailability of this compound?

A2: While specific data for this compound's Biopharmaceutics Classification System (BCS) class is not publicly available, common factors limiting oral bioavailability for small molecules include:

  • Low Aqueous Solubility: The drug may not fully dissolve in the gastrointestinal fluids, limiting the amount available for absorption.

  • Low Permeability: The drug may not efficiently cross the intestinal epithelium to enter the bloodstream.

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.

  • Efflux Transporters: The drug may be actively pumped back into the intestinal lumen by transporters like P-glycoprotein.

Q3: What is the mechanism of action of this compound?

A3: this compound is a positive allosteric modulator of the mGluR2 receptor. It binds to a site on the receptor distinct from the glutamate binding site and potentiates the receptor's response to glutamate.[3][4] mGluR2 is a G-protein coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4][5] This modulatory effect can influence neurotransmission.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and in vivo evaluation of this compound.

Issue 1: High Variability in Plasma Concentrations After Oral Dosing

Possible Causes and Troubleshooting Steps:

  • Inadequate Formulation:

    • Solution: Experiment with different formulation strategies to enhance solubility and dissolution.[6] Consider micronization to increase surface area, or formulation as a solid dispersion or in a lipid-based system.[6]

  • Food Effects:

    • Solution: Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on absorption. The composition of the meal can significantly alter gastric emptying time and intestinal pH.

  • Inconsistent Dosing Technique:

    • Solution: Ensure accurate and consistent oral gavage technique. Verify the concentration and homogeneity of the dosing solution or suspension before each administration.

Issue 2: Lower than Expected Plasma Exposure (Low AUC)

Possible Causes and Troubleshooting Steps:

  • Poor Solubility/Dissolution:

    • Solution: Conduct in vitro dissolution studies with the current formulation in various biorelevant media (e.g., simulated gastric and intestinal fluids) to identify dissolution rate limitations.[7][8][9] Improve the formulation using solubility enhancement techniques.

  • High First-Pass Metabolism:

    • Solution: If significant first-pass metabolism is suspected, consider co-administration with a known inhibitor of the relevant metabolic enzymes in a non-clinical setting to confirm this hypothesis. However, this is for investigational purposes only.

  • Efflux Transporter Activity:

    • Solution: In vitro cell-based assays (e.g., Caco-2 permeability assays) can help determine if this compound is a substrate for efflux transporters.

Data Presentation

As specific preclinical pharmacokinetic data for oral administration of this compound is not publicly available, the following table presents a hypothetical data set based on typical values for a small molecule in a rat model. This is for illustrative purposes to guide researchers in their data presentation.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (10 mg/kg)

ParameterFormulation A (Suspension)Formulation B (Solid Dispersion)
Cmax (ng/mL) 350 ± 75700 ± 120
Tmax (hr) 2.0 ± 0.51.0 ± 0.3
AUC (0-t) (ng*hr/mL) 1800 ± 4004200 ± 750
Oral Bioavailability (%) 2558

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing of this compound Formulations

Objective: To assess the in vitro release profile of different this compound formulations.

Materials:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Dissolution vessels

  • Paddles

  • Water bath maintained at 37 ± 0.5 °C

  • This compound formulations (e.g., powder, tablets, capsules)

  • Dissolution media:

    • Simulated Gastric Fluid (SGF), pH 1.2

    • Simulated Intestinal Fluid (SIF), pH 6.8

  • HPLC system for quantification

Method:

  • Prepare the dissolution media and bring to 37 ± 0.5 °C in the dissolution vessels.

  • Place a single dose of the this compound formulation into each vessel.

  • Begin paddle rotation at a specified speed (e.g., 50 rpm).

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed media.

  • Filter the samples and analyze the concentration of this compound using a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 2: In Vivo Pharmacokinetic Study of this compound in Rats

Objective: To determine the pharmacokinetic profile of this compound after oral administration in rats.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • This compound formulation for oral administration

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS for bioanalysis

Method:

  • Acclimatize rats for at least one week before the study.

  • Fast the animals overnight prior to dosing.

  • Administer a single oral dose of the this compound formulation via oral gavage.

  • Collect blood samples (approximately 100 µL) from the tail vein or other appropriate site at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Process the blood samples to obtain plasma and store at -80 °C until analysis.

  • Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

Visualizations

Signaling Pathway of this compound

AZD8529_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds AZD8529 This compound (PAM) AZD8529->mGluR2 Potentiates G_protein Gi/o Protein mGluR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion Response Cellular Response cAMP->Response Leads to

Caption: this compound signaling pathway via mGluR2.

Experimental Workflow for Improving Oral Bioavailability

Bioavailability_Workflow start Problem: Poor Oral Bioavailability of this compound formulation Formulation Development (e.g., Micronization, Solid Dispersion) start->formulation invitro In Vitro Dissolution Testing formulation->invitro invivo In Vivo Pharmacokinetic Study (Rodent) invitro->invivo analysis Data Analysis (Cmax, Tmax, AUC) invivo->analysis decision Decision: Optimized Formulation? analysis->decision end Proceed with Optimized Formulation decision->end Yes reiterate Re-evaluate Formulation Strategy decision->reiterate No reiterate->formulation

Caption: Workflow for optimizing this compound oral bioavailability.

References

AZD-8529 Preclinical Safety Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information regarding the side effects of AZD-8529 observed in animal studies. The content is tailored for researchers, scientists, and drug development professionals to aid in experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and specific positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1] It acts by potentiating the effects of the endogenous ligand, glutamate, at the mGluR2 receptor.[1]

Q2: What are the primary side effects of this compound observed in preclinical animal studies?

A2: Preclinical studies of up to 3 months in duration have identified the following key findings:

  • Testicular Effects: Reversible effects on the testes were observed in both rats and dogs after 1 and 3 months of treatment.[1]

  • Ocular Effects: Cataracts were seen in rats following 3 months of treatment.[1]

  • Hepatic and Ovarian Effects: Mild effects on the liver and ovaries were reported at high doses.[1]

Q3: Are the testicular effects observed with this compound reversible?

A3: Yes, the effects on the testes observed in both rat and dog studies were described as reversible.[1]

Q4: At what treatment duration were cataracts observed in rats?

A4: Cataracts were observed in rats after 3 months of treatment with this compound.[1]

Q5: Is there any information on the dose levels at which these side effects occurred?

A5: While the preclinical safety findings have been disclosed, specific dose levels at which these toxicities were observed are not publicly available in the provided search results. The liver and ovarian effects are noted to have occurred at "high doses".[1]

Troubleshooting Guide

This guide addresses potential issues researchers may encounter during their experiments with this compound, based on the known preclinical side effects.

Observed Issue Potential Cause Recommended Action
Unexpected changes in reproductive organ weights or histology in male animals. This could be related to the known testicular effects of this compound.- Carefully monitor testicular and epididymal weights. - Conduct detailed histopathological examination of the testes. - Consider including reversibility arms in your study design to confirm if the effects are transient. - Measure relevant biomarkers if possible.
Opacities or abnormalities observed in the eyes of treated rats. This may be indicative of cataract formation, a known side effect in rats with 3-month treatment.- Implement regular ophthalmological examinations (e.g., slit-lamp examinations) for animals in chronic studies. - For long-term studies, consider including interim necropsies to assess for early signs of ocular changes.
Elevated liver enzymes or abnormal liver histology. Mild effects on the liver have been reported at high doses of this compound.- Monitor serum chemistry for markers of liver function (e.g., ALT, AST). - Perform histopathological evaluation of the liver. - If high doses are being used, consider dose range-finding studies to establish a no-observed-adverse-effect level (NOAEL).
Alterations in ovarian histology or function. Mild effects on the ovaries have been noted at high doses.- For studies involving female animals, especially at high dose levels, include a thorough histopathological assessment of the ovaries. - Monitor estrous cycles if relevant to the study objectives.

Data Presentation

Summary of this compound Side Effects in Animal Studies

Finding Species Duration of Treatment Details Reference
Testicular EffectsRat, Dog1 and 3 monthsReversible effects on the testis were described.[1]
CataractsRat3 monthsCataracts were observed.[1]
Liver EffectsNot specifiedNot specifiedMild effects reported at high doses.[1]
Ovarian EffectsNot specifiedNot specifiedMild effects reported at high doses.[1]

Note: Specific quantitative data such as dose-response relationships and incidence rates are not publicly available.

Experimental Protocols

Detailed experimental protocols for the pivotal toxicology studies of this compound are not publicly available. However, based on standard practices for preclinical safety assessment, the following are generalized methodologies that would likely have been employed.

1. Chronic Repeated-Dose Toxicity Study (Rat)

  • Objective: To assess the potential toxicity of this compound following daily administration for 3 months.

  • Animals: Young adult male and female Sprague-Dawley or Wistar rats.

  • Groups:

    • Control (vehicle)

    • Low Dose this compound

    • Mid Dose this compound

    • High Dose this compound

    • Recovery groups for control and high dose (to assess reversibility of findings).

  • Route of Administration: Typically oral (gavage) or as specified by the intended clinical route.

  • Parameters Monitored:

    • In-life: Clinical signs, body weight, food consumption, ophthalmology (pre-dose and at termination).

    • Clinical Pathology: Hematology, clinical chemistry, and urinalysis at selected time points.

    • Terminal Procedures: Gross necropsy, organ weights (including testes, epididymides, liver, ovaries), and collection of a comprehensive set of tissues for histopathological examination.

  • Histopathology: Microscopic examination of all collected tissues, with particular attention to the testes, eyes, liver, and ovaries.

2. Chronic Repeated-Dose Toxicity Study (Dog)

  • Objective: To evaluate the toxicity of this compound in a non-rodent species following daily administration for 3 months.

  • Animals: Male and female Beagle dogs.

  • Groups: Similar to the rat study design (Control, Low, Mid, High, and Recovery groups).

  • Route of Administration: Oral (capsule).

  • Parameters Monitored:

    • In-life: Clinical observations, body weight, food consumption, electrocardiography (ECG), blood pressure, and ophthalmology.

    • Clinical Pathology: Hematology, clinical chemistry, and urinalysis.

    • Terminal Procedures: Gross necropsy, organ weights, and histopathology of a full range of tissues.

  • Histopathology: Detailed microscopic evaluation of tissues, focusing on target organs identified in rodent studies (e.g., testes).

Mandatory Visualization

Below are diagrams illustrating key concepts related to this compound.

AZD8529_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Action Reduced Glutamate Release mGluR2->Action AZD8529 This compound AZD8529->mGluR2 PAM

Caption: Mechanism of action of this compound as an mGluR2 PAM.

Preclinical_Safety_Workflow cluster_study Preclinical Toxicology Study Dosing Daily Dosing (e.g., 3 months) InLife In-life Observations (Clinical Signs, Body Weight) Dosing->InLife ClinPath Clinical Pathology (Blood, Urine) Dosing->ClinPath Ophthal Ophthalmology Dosing->Ophthal Necropsy Necropsy & Organ Weights InLife->Necropsy ClinPath->Necropsy Ophthal->Necropsy Histo Histopathology Necropsy->Histo Report Identify Adverse Effects Histo->Report

Caption: Generalized workflow for a preclinical toxicology study.

Troubleshooting_Logic Observation Adverse Observation in Animal Study Testis Testicular Changes? Observation->Testis Eye Ocular Changes? Observation->Eye Liver Liver Changes? Observation->Liver Ovary Ovarian Changes? Observation->Ovary ActionTestis Monitor Weights Histopathology Reversibility Arm Testis->ActionTestis Yes ActionEye Slit-lamp Exam Interim Necropsy Eye->ActionEye Yes ActionLiver Monitor Enzymes Histopathology Re-evaluate Dose Liver->ActionLiver Yes ActionOvary Histopathology Monitor Cycles Ovary->ActionOvary Yes

Caption: Troubleshooting logic for observed adverse effects.

References

Technical Support Center: AZD-8529 and Motor Function

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with AZD-8529. The information addresses common questions and potential challenges related to observing and interpreting motor-related outcomes during preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1] It does not activate the mGluR2 receptor on its own but potentiates the effect of the endogenous ligand, glutamate.[2] This modulatory action is intended to normalize glutamatergic neurotransmission, which is implicated in several neurological and psychiatric disorders.

Q2: Does this compound induce motor impairments as a side effect?

Current preclinical and clinical data do not indicate that this compound induces motor impairments. In fact, research suggests the opposite. This compound has been shown to reduce the severity of L-DOPA-induced dyskinesia (abnormal, involuntary movements) in rodent and primate models of Parkinson's disease.[3][4] In rodent models of schizophrenia, it has been observed to cause a concentration-dependent reduction in hyper-locomotion, which is considered a therapeutic effect in this context.[1] Clinical trials in healthy volunteers and patients with schizophrenia have reported adverse events such as headache and gastrointestinal issues, but not motor impairments.[1]

Q3: What are the expected effects of this compound on motor activity in experimental models?

The expected effects on motor activity are context-dependent:

  • In models of Parkinson's disease with L-DOPA-induced dyskinesia: this compound is expected to reduce the severity and duration of dyskinetic movements without compromising the anti-parkinsonian benefits of L-DOPA.[3][4]

  • In models of schizophrenia (e.g., phencyclidine-induced hyper-locomotion): this compound is expected to decrease excessive motor activity.[1]

  • In normal, healthy animal models: At therapeutic doses, this compound has not been reported to impair normal locomotor activity.[2][5]

Q4: What are the key selectivity and potency parameters for this compound?

This compound is highly selective for mGluR2. It shows weak activity for mGluR5 and mGluR8 only at much higher concentrations.[1] The compound's potency has been well-characterized.

Troubleshooting Guide: Unexpected Motor Outcomes

Issue 1: Observed reduction in normal motor activity in healthy animals.

  • Possible Cause 1: Supratherapeutic Dosing. High doses of this compound may lead to an excessive reduction in glutamatergic signaling, potentially resulting in sedation or reduced exploratory behavior.

    • Troubleshooting Step: Review the dosing regimen. Ensure that the administered dose is within the range reported in the literature for similar models. Consider performing a dose-response study to identify the optimal therapeutic window for your specific experimental paradigm.

  • Possible Cause 2: Off-Target Effects at High Concentrations. Although highly selective, at very high concentrations, off-target effects cannot be entirely ruled out.

    • Troubleshooting Step: Correlate the observed motor effects with plasma and brain concentrations of this compound. This can help determine if the effects are occurring at clinically relevant exposures.

  • Possible Cause 3: Interaction with Other Experimental Variables. The observed motor effects may be due to an interaction between this compound and another substance or experimental condition.

    • Troubleshooting Step: Carefully review all experimental protocols, including any co-administered substances. If possible, run control experiments to isolate the effect of this compound.

Issue 2: Lack of efficacy in reducing L-DOPA-induced dyskinesia.

  • Possible Cause 1: Insufficient Drug Exposure. The dose of this compound may be too low to achieve a therapeutic concentration in the brain.

    • Troubleshooting Step: Verify the pharmacokinetic profile of this compound in your animal model. Ensure that the dosing regimen results in plasma and brain concentrations that are known to be effective.[3]

  • Possible Cause 2: Timing of Administration. The timing of this compound administration relative to L-DOPA may be suboptimal.

    • Troubleshooting Step: Review the experimental protocol and consider adjusting the timing of drug administration. Pre-treatment with this compound before L-DOPA administration is a common paradigm.

  • Possible Cause 3: Severity of Dyskinesia. The model of dyskinesia may be too severe for this compound to show a significant effect at the tested doses.

    • Troubleshooting Step: Characterize the severity of dyskinesia in your model and compare it to published studies. Consider testing a wider range of this compound doses.

Data Summary

Table 1: Preclinical Efficacy of this compound on Motor Function

Model Species This compound Dose Range Key Motor-Related Finding Reference
L-DOPA-induced dyskinesiaRat (6-OHDA lesioned)0.1, 0.3, and 1 mg/kgSignificantly reduced the duration of abnormal involuntary movements.[3]
L-DOPA-induced dyskinesia and psychosis-like behaviorsMarmoset (MPTP-lesioned)0.1, 0.3, 1, and 10 mg/kgReduced global dyskinesia severity by up to 70% and increased the duration of L-DOPA's anti-parkinsonian action.[4]
Phencyclidine-induced hyper-locomotionMouse57.8 to 115.7 mg/kg, scReversed hyper-locomotion.[1]
Locomotor activityRat20 and 40 mg/kg s.c.Did not impair locomotor activity.[2][5]

Experimental Protocols

Protocol 1: Assessment of L-DOPA-Induced Dyskinesia in the 6-OHDA-Lesioned Rat Model

  • Animal Model: Unilaterally lesion the medial forebrain bundle with 6-hydroxydopamine (6-OHDA) to create a model of Parkinson's disease.

  • Induction of Dyskinesia: After recovery, chronically administer a priming dose of L-DOPA in combination with a peripheral decarboxylase inhibitor (e.g., benserazide) to induce abnormal involuntary movements (AIMs).

  • Drug Administration: On the test day, administer this compound (e.g., 0.1, 0.3, 1 mg/kg) or vehicle, followed by the standard L-DOPA/benserazide dose.

  • Behavioral Scoring: Score the severity of AIMs at regular intervals (e.g., every 20 minutes for 3-4 hours) using a standardized rating scale that assesses the amplitude and duration of axial, limb, and orolingual movements.

  • Data Analysis: Compare the total AIMs scores between the this compound-treated groups and the vehicle control group.

Protocol 2: Assessment of Locomotor Activity

  • Apparatus: Use an open-field arena equipped with infrared beams or a video-tracking system to automatically record locomotor activity.

  • Acclimation: Place the animal in the arena for a set period (e.g., 30-60 minutes) to allow for habituation to the novel environment.

  • Drug Administration: Administer this compound or vehicle according to the study design.

  • Data Collection: Place the animal back in the open-field arena and record locomotor activity (e.g., total distance traveled, time spent moving) for a defined period.

  • Data Analysis: Compare the locomotor activity parameters between the this compound-treated groups and the vehicle control group.

Visualizations

AZD8529_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Glutamate Glutamate Glutamate_Vesicle->Glutamate Release mGluR2 mGluR2 mGluR2->Glutamate_Vesicle Inhibits Release (-) Glutamate->mGluR2 Binds Postsynaptic_Receptors Postsynaptic Receptors Glutamate->Postsynaptic_Receptors Activates AZD8529 This compound AZD8529->mGluR2 Binds (Allosteric site)

Caption: Mechanism of action of this compound as an mGluR2 PAM.

Troubleshooting_Workflow Start Unexpected Motor Outcome Observed CheckDose Is the dose within the therapeutic range? Start->CheckDose CheckPK Is drug exposure (plasma/brain) confirmed? CheckDose->CheckPK Yes DoseResponse Action: Perform dose-response study CheckDose->DoseResponse No CheckProtocol Is the experimental protocol (e.g., timing) optimal? CheckPK->CheckProtocol Yes PK_Study Action: Conduct pharmacokinetic analysis CheckPK->PK_Study No OptimizeProtocol Action: Adjust experimental parameters CheckProtocol->OptimizeProtocol No ReEvaluate Re-evaluate results with new data CheckProtocol->ReEvaluate Yes DoseResponse->ReEvaluate PK_Study->ReEvaluate OptimizeProtocol->ReEvaluate

Caption: Troubleshooting workflow for unexpected motor outcomes.

References

AZD-8529 inconsistent effects on cognitive tasks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of AZD-8529, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). The information addresses the observed inconsistent effects of this compound on cognitive tasks.

Troubleshooting Guides & FAQs

Q1: We are not observing pro-cognitive effects of this compound in our animal model of cognitive impairment. What could be the reason?

A1: The lack of pro-cognitive effects could be due to several factors. Consider the following:

  • Cognitive Domain Specificity: this compound's effects may be specific to certain cognitive domains. Preclinical and clinical data suggest a more complex role than a general cognitive enhancer. For instance, in a clinical study on schizophrenia, this compound did not improve working memory accuracy at a group level but did modulate brain activity in regions associated with this function.[1][2]

  • Dosage: The dose-response relationship for this compound may be non-linear. It is crucial to perform a thorough dose-response study. In preclinical models of addiction, effective doses have been identified for reducing drug-seeking behavior.[3][4]

  • Animal Model: The choice of animal model is critical. The inconsistent effects may be model-dependent. For example, this compound has shown efficacy in reducing cue-induced relapse to alcohol seeking in Wistar rats.[3]

  • Task Parameters: The specific parameters of your cognitive task can significantly influence the outcome. Subtle changes in task difficulty or the nature of the cognitive challenge may reveal or mask the effects of this compound.

Q2: Our clinical trial data shows no significant improvement in PANSS scores with this compound treatment in schizophrenia. Does this mean the compound is ineffective for this indication?

A2: Not necessarily. While a 28-day, phase 2 clinical trial of this compound (40 mg, once daily) did not show a significant change from placebo on the primary outcome measure of the PANSS score, other measures suggest a more nuanced effect.[2][4][5]

  • fMRI Activation: A study using functional magnetic resonance imaging (fMRI) during an n-back working memory task found that although this compound did not improve cognitive accuracy across the group, it did lead to increased activation in the striatum and anterior cingulate/paracingulate cortex.[1][2]

  • Correlation with Symptom Improvement: Importantly, in the same fMRI study, greater drug-versus-placebo effects on caudate activation were significantly correlated with greater reductions in PANSS negative symptom scores for individual patients.[1][2]

  • Heterogeneity of Response: These findings suggest that this compound may be effective in a subset of patients and that neuroimaging could be a potential biomarker to identify these responders. The lack of a group-level effect on PANSS scores might be due to the heterogeneity of the patient population.[1]

Q3: We are designing a preclinical study to investigate the effects of this compound on nicotine (B1678760) addiction. What are the key experimental design considerations?

A3: Based on successful preclinical studies, consider the following:

  • Animal Model: Squirrel monkeys have been used as a non-human primate model for nicotine self-administration and reinstatement studies.[4][6]

  • Route of Administration and Dose: Intramuscular (i.m.) injection has been used in squirrel monkeys, with effective doses in the range of 0.3-3 mg/kg for reducing nicotine self-administration without affecting food self-administration.[6]

  • Behavioral Paradigms:

    • Self-Administration: This paradigm assesses the reinforcing properties of nicotine.

    • Cue-Induced Reinstatement: This model evaluates the ability of the drug to prevent relapse triggered by drug-associated cues. This compound has been shown to reduce cue-induced reinstatement of nicotine seeking.[4]

  • Control for Non-Specific Effects: It is crucial to include control conditions to ensure that the observed effects are specific to the drug's action on motivation and reward, and not due to general motor impairment. For example, assessing the effect of this compound on food self-administration is a common control.[4][6]

Data Presentation

Table 1: Summary of this compound Effects in a Schizophrenia Clinical Trial

Outcome MeasureThis compound (40 mg/day for 28 days)PlaceboKey FindingCitation
PANSS Total Score No significant change from baselineNo significant change from baselineNo significant difference between this compound and placebo.[2][4][5]
n-back Task Accuracy No significant group-average effectNo significant group-average effectNo significant improvement in cognitive accuracy.[1][2]
fMRI Activation (n-back) Increased activation in striatum and anterior cingulate/paracingulateNo changeThis compound modulates brain activity in regions associated with working memory.[1][2]
Correlation Greater caudate activation correlated with reduced PANSS negative symptomsN/ASuggests a potential mechanism for efficacy in a sub-population of patients.[1][2]

Table 2: Summary of this compound Effects in Preclinical Addiction Models

Animal ModelDrug of AbuseBehavioral ParadigmThis compound Dose & RouteEffectCitation
Wistar Rats AlcoholCue-induced reinstatement20 and 40 mg/kg, s.c.Blocked cue-induced alcohol seeking.[3]
Squirrel Monkeys NicotineSelf-administration0.3-3 mg/kg, i.m.Decreased nicotine self-administration.[6]
Squirrel Monkeys NicotineCue-induced reinstatementNot specifiedReduced cue-induced reinstatement of nicotine seeking.[4]
Rats MethamphetamineCue-induced reinstatement20 and 40 mg/kg, s.c.Decreased cue-induced methamphetamine seeking.[3]

Experimental Protocols

1. N-Back Working Memory Task with fMRI (Human)

  • Objective: To assess the effect of this compound on working memory-related brain activation.

  • Task Design:

    • Stimuli: A continuous sequence of numbers (e.g., 1-4) or letters presented visually.

    • Presentation: Stimuli are presented one at a time for a short duration (e.g., 500 ms) with a fixed inter-stimulus interval (e.g., 2500 ms).

    • Conditions:

      • 0-Back (Control): Participants respond to a single pre-specified target (e.g., the number '2').

      • 1-Back: Participants respond if the current stimulus is identical to the one immediately preceding it.

      • 2-Back: Participants respond if the current stimulus is identical to the one presented two trials before.

  • fMRI Acquisition: Standard blood-oxygen-level-dependent (BOLD) fMRI is performed throughout the task.

  • Analysis: Brain activation patterns during the 2-back condition are compared to the 0-back condition to isolate working memory-specific activation. This is then compared between the this compound and placebo groups.

2. Cue-Induced Reinstatement of Nicotine Seeking (Squirrel Monkey)

  • Objective: To evaluate the efficacy of this compound in preventing relapse to nicotine-seeking behavior.

  • Phases:

    • Self-Administration Training: Monkeys are trained to press a lever to receive intravenous infusions of nicotine. Each infusion is paired with a discrete cue (e.g., a light and/or tone).

    • Extinction: Lever pressing no longer results in nicotine infusion or the presentation of the cue. This continues until responding decreases to a low level.

    • Reinstatement Test: After extinction, the monkeys are administered this compound or vehicle. They are then placed back in the operant chamber, and the previously nicotine-paired cues are presented without the drug. The primary measure is the number of lever presses, which indicates the level of drug-seeking behavior.

3. PANSS Assessment in Schizophrenia Clinical Trials

  • Objective: To measure the severity of positive, negative, and general psychopathology symptoms in patients with schizophrenia.

  • Procedure:

    • A trained and calibrated rater conducts a semi-structured interview with the patient.

    • The rater scores 30 items on a 7-point scale, ranging from 1 (absent) to 7 (extreme).

    • The assessment covers a specific time frame, typically the preceding week.

    • Scores are generated for a total score, as well as subscales for positive, negative, and general psychopathology symptoms.

Mandatory Visualization

AZD8529_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds Postsynaptic_Receptor Postsynaptic Receptors Glutamate->Postsynaptic_Receptor Activates Vesicle Synaptic Vesicle Vesicle->Glutamate Release Gi Gi mGluR2->Gi Activates AZD8529 This compound AZD8529->mGluR2 Potentiates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Ca_channel Voltage-gated Ca2+ Channel cAMP->Ca_channel Modulates Ca_ion Ca_channel->Ca_ion Influx Ca_ion->Vesicle Triggers release Experimental_Workflow_Troubleshooting cluster_clinical Clinical Context cluster_preclinical Preclinical Context start Inconsistent Cognitive Effects Observed q_pan_ss No change in PANSS score? start->q_pan_ss q_no_effect No pro-cognitive effect observed? start->q_no_effect a_fmri Examine fMRI data for changes in brain activation q_pan_ss->a_fmri Yes a_correlation Correlate activation changes with symptom subscales a_fmri->a_correlation a_domain Consider cognitive domain specificity q_no_effect->a_domain Yes a_dose Conduct thorough dose-response study a_domain->a_dose a_model Evaluate appropriateness of animal model a_dose->a_model N_Back_Task_Workflow cluster_task N-Back Task cluster_conditions Experimental Conditions stimulus Stimulus Presentation (e.g., 'A') match Match? stimulus->match response Participant Response match->response Yes/No zero_back 0-Back (Target = 'X') zero_back->match one_back 1-Back (Previous) one_back->match two_back 2-Back (Two back) two_back->match

References

AZD-8529 Technical Support Center: Investigating the Lack of Efficacy in Schizophrenia Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive analysis of the clinical trial failure of AZD-8529 for the treatment of schizophrenia. The information is presented in a question-and-answer format to directly address potential queries and guide troubleshooting for future research endeavors.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of this compound's development for schizophrenia?

The development of this compound for schizophrenia was halted due to a lack of efficacy in a Phase 2 clinical trial. The trial demonstrated no statistically significant improvement in the primary and secondary endpoints for patients treated with this compound compared to placebo.

Q2: What was the mechanism of action for this compound?

This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1] As a PAM, it does not activate the receptor directly but enhances the effect of the endogenous ligand, glutamate. The therapeutic hypothesis was that by potentiating mGluR2 signaling, which is predominantly inhibitory on presynaptic glutamate release, this compound would correct the hypothesized glutamatergic dysregulation in schizophrenia.

Troubleshooting Guide

Issue: Replicating or designing a similar study with an mGluR2 PAM.

Troubleshooting Steps:

  • Review the this compound Phase 2 Trial Design: Understanding the parameters of the failed trial is critical. Key aspects of the study are summarized below.

  • Consider Patient Population: The characteristics of the patient population in the this compound trial may have influenced the outcome. Future studies could explore different patient subgroups.

  • Evaluate Target Engagement: While this compound demonstrated good brain penetration, confirming adequate target engagement at the clinical dose is crucial for any new compound.[1]

  • Explore Alternative Dosing Regimens: The 40 mg once-daily dose of this compound may not have been optimal. Investigating different dosing strategies could be warranted.[1]

Experimental Protocols

This compound Phase 2 Clinical Trial Methodology

This section details the key methodologies from the Phase 2 proof-of-principle study that evaluated the efficacy and safety of this compound in patients with schizophrenia.

Study Design:

  • A 28-day, randomized, double-blind, placebo-controlled, multi-center, parallel-group study.[2]

  • Treatment Arms:

    • This compound (40 mg, once daily)[2]

    • Placebo[2]

    • Risperidone (4 mg, once daily) as an active comparator to ensure the trial was capable of detecting an antipsychotic effect.[2]

Inclusion and Exclusion Criteria (General)

While the specific inclusion and exclusion criteria for the this compound trial are not publicly available in full detail, typical criteria for acute schizophrenia trials include:

  • Inclusion:

    • Diagnosis of schizophrenia as defined by the Diagnostic and Statistical Manual of Mental Disorders (DSM).

    • Acute exacerbation of psychotic symptoms.

    • A minimum score on the Positive and Negative Syndrome Scale (PANSS) at baseline.

  • Exclusion:

    • Significant medical comorbidities.

    • Substance abuse or dependence.

    • History of non-response to antipsychotic treatment.

Efficacy Assessments:

  • Primary Endpoint: Change from baseline in the PANSS total score. The PANSS is a 30-item scale used to assess the severity of positive symptoms, negative symptoms, and general psychopathology in schizophrenia.[3][4][5] Each item is rated on a 7-point scale, with higher scores indicating greater severity.[3][4]

  • Secondary Endpoint: Change from baseline in the Clinical Global Impression-Severity (CGI-S) scale score. The CGI-S is a 7-point scale that requires the clinician to rate the overall severity of the patient's illness.[6][7]

Data Presentation

Summary of Efficacy Results from the this compound Phase 2 Trial

The following tables summarize the key quantitative findings from the study, highlighting the lack of efficacy for this compound.

Table 1: Change in PANSS Total Score from Baseline to Day 28

Treatment GroupMean Change from Baseline (±SD)p-value vs. Placebo
This compound (40 mg)-Not Significant
Placebo--
Risperidone (4 mg)-Significant

Specific numerical data for mean change and standard deviation are not publicly available.

Table 2: Change in CGI-S Score from Baseline to Day 28

Treatment GroupMean Change from Baseline (±SD)p-value vs. Placebo
This compound (40 mg)-Not Significant
Placebo--
Risperidone (4 mg)-Significant

Specific numerical data for mean change and standard deviation are not publicly available.

Mandatory Visualizations

Signaling Pathway of mGluR2 Activation

Activation of the mGluR2 receptor, a G-protein coupled receptor, initiates an inhibitory signaling cascade. The following diagram illustrates the key steps in this pathway.

mGluR2_Signaling cluster_presynaptic Presynaptic Terminal Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds AZD8529 This compound (PAM) AZD8529->mGluR2 Potentiates G_protein Gi/o Protein mGluR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to Vesicle Glutamate Vesicle Ca_channel->Vesicle Triggers fusion of Release Reduced Glutamate Release Vesicle->Release Leads to

Caption: mGluR2 signaling pathway leading to reduced glutamate release.

Experimental Workflow of the this compound Phase 2 Trial

The following diagram outlines the logical flow of the clinical trial, from patient recruitment to data analysis.

AZD8529_Trial_Workflow cluster_workflow Phase 2 Clinical Trial Workflow Recruitment Patient Recruitment (Acute Schizophrenia) Screening Screening (Inclusion/Exclusion Criteria) Recruitment->Screening Randomization Randomization Screening->Randomization AZD8529_Arm Treatment Arm: This compound (40mg/day) Randomization->AZD8529_Arm Placebo_Arm Control Arm: Placebo Randomization->Placebo_Arm Risperidone_Arm Active Comparator Arm: Risperidone (4mg/day) Randomization->Risperidone_Arm Treatment_Period 28-Day Treatment Period AZD8529_Arm->Treatment_Period Placebo_Arm->Treatment_Period Risperidone_Arm->Treatment_Period Assessment Efficacy Assessment (PANSS, CGI-S) Treatment_Period->Assessment Data_Analysis Statistical Analysis (Comparison to Placebo) Assessment->Data_Analysis Outcome Outcome: No Significant Difference for this compound vs. Placebo Data_Analysis->Outcome

Caption: Logical workflow of the this compound Phase 2 clinical trial.

References

Navigating the Nuances of AZD-8529: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing AZD-8529, this technical support center provides essential information to navigate the complexities of this selective metabotropic glutamate (B1630785) receptor 2 (mGluR2) positive allosteric modulator (PAM). Here, we address common challenges and provide detailed guidance to ensure the effective use of this compound as a research tool.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and specific positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1] It does not activate the receptor directly but potentiates the effect of the endogenous ligand, glutamate.[1] This allosteric modulation enhances the receptor's response to glutamate, leading to downstream signaling.

Q2: What are the key in vitro potency and selectivity characteristics of this compound?

This compound exhibits high potency for mGluR2. For detailed quantitative data on its binding affinity and functional potentiation, please refer to the data tables below. Importantly, it shows significantly weaker activity at other mGluR subtypes, such as a weak PAM effect on mGluR5 and antagonistic activity at mGluR8 at much higher concentrations.[1]

Q3: Has this compound been tested in clinical trials?

Yes, this compound was evaluated in a Phase II clinical trial for schizophrenia. However, the trial did not show a significant improvement in the Positive and Negative Syndrome Scale (PANSS) or negative symptom scales compared to placebo.[2] It's been suggested that the single dose used in the trial may have been insufficient to achieve complete mGluR2 engagement and that modulation of mGluR2 alone may not be sufficient for antipsychotic effects.[2][3]

Q4: What are the known off-target effects of this compound?

While highly selective for mGluR2, at a concentration of 10 μM, this compound has been observed to have modest activity at nine other targets in a screening panel of 161 receptors, enzymes, and ion channels.[1] More specifically, it has been shown to cause over 50% inhibition of ligand binding at adenosine (B11128) A3 receptors and the norepinephrine (B1679862) transporter (NET).

Q5: What are the recommendations for storing this compound?

For optimal stability, this compound stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month in sealed vials, protected from moisture.

Troubleshooting Guide

Problem/Observation Potential Cause Suggested Solution
No or low activity observed in an in vitro assay. Compound Precipitation: this compound may have limited solubility in aqueous buffers.Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your assay system and does not exceed the recommended percentage (typically <0.1%). Prepare fresh dilutions for each experiment. Consider using a formulation with PEG300, Tween-80, or SBE-β-CD for improved solubility in aqueous solutions.
Compound Degradation: Improper storage or multiple freeze-thaw cycles of stock solutions can lead to degradation.Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store as recommended (-80°C or -20°C).
Insufficient Glutamate Concentration: As a PAM, this compound requires the presence of glutamate to exert its effect.Ensure that the assay buffer contains an appropriate concentration of glutamate to observe potentiation. This may need to be empirically determined for your specific cell line and assay.
Low mGluR2 Expression: The cell line used may not express sufficient levels of mGluR2.Confirm mGluR2 expression in your cell line using techniques such as qPCR, western blot, or flow cytometry.
Inconsistent results between experiments. Variability in Cell Passage Number: Cellular responses can change with increasing passage number.Use cells within a consistent and defined passage number range for all experiments.
Inconsistent Glutamate Concentration: Fluctuations in the basal glutamate levels in your cell culture media can affect the activity of a PAM.Use a consistent source and batch of media and serum. For tightly controlled experiments, consider using a defined, serum-free media.
Vehicle Control Issues: The solvent used to dissolve this compound may have its own biological effects.Always include a vehicle control group in your experiments, using the same final concentration of the solvent as in the this compound treated groups.
Unexpected off-target effects observed. High Concentration Used: At higher concentrations, the likelihood of engaging off-target receptors increases.Use the lowest effective concentration of this compound as determined by a dose-response curve. Be mindful of the known off-target activities at adenosine A3 and NET, and consider if these could be contributing to your observed phenotype.
Lack of efficacy in an in vivo model. Poor Bioavailability/CNS Penetration: While this compound has good CNS penetration, suboptimal formulation or route of administration can limit its exposure at the target site.For in vivo rodent studies, consider using established subcutaneous (s.c.) or intraperitoneal (i.p.) dosing protocols. Formulations with PEG300/Tween-80/saline or corn oil have been used.
Insufficient Target Engagement: The dose administered may not be sufficient to achieve the required level of mGluR2 modulation for a therapeutic effect.Refer to published in vivo studies for appropriate dose ranges. Consider conducting a pharmacokinetic/pharmacodynamic (PK/PD) study to correlate drug exposure with target engagement and behavioral outcomes.
Model-Specific Limitations: The chosen animal model may not be sensitive to mGluR2 modulation for the desired phenotype.The lack of efficacy in the schizophrenia clinical trial highlights that mGluR2 PAMs may not be effective in all models of a particular disease. Consider the translational relevance of your model.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueSpecies/SystemReference
mGluR2 Binding Affinity (Ki) 16 nMRecombinant[1]
mGluR2 Potentiation (EC50) 195 nMRecombinant[1]
mGluR5 PAM Activity (EC50) 3.9 µMRecombinant HEK cells[1]
mGluR8 Antagonist Activity (IC50) 23 µMRecombinant HEK cells[1]

Table 2: Off-Target Activities of this compound at 10 µM

Target% Inhibition of Ligand BindingReference
Adenosine A3 Receptor >50%
Norepinephrine Transporter (NET) >50%

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Objective: To prepare a high-concentration stock solution of this compound for in vitro and in vivo studies.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be required.

    • Aliquot the stock solution into single-use, amber microcentrifuge tubes to protect from light and avoid repeated freeze-thaw cycles.

    • Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

2. In Vitro Cell-Based Functional Assay (General Protocol)

  • Objective: To assess the potentiation of glutamate-induced response by this compound in a cell line expressing mGluR2.

  • Materials:

    • mGluR2-expressing cells (e.g., HEK293 or CHO cells)

    • Cell culture medium

    • Assay buffer (e.g., HBSS)

    • Glutamate

    • This compound stock solution (in DMSO)

    • Assay plate (e.g., 96-well plate)

    • Detection reagents for the specific assay readout (e.g., calcium flux dye, cAMP assay kit)

  • Procedure:

    • Cell Plating: Seed the mGluR2-expressing cells into the assay plate at a predetermined density and allow them to adhere and grow overnight.

    • Compound Preparation: Prepare a serial dilution of this compound in assay buffer from the DMSO stock solution. Also, prepare a range of glutamate concentrations. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <0.1%).

    • Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the compound-treated wells.

    • Assay:

      • Wash the cells with assay buffer.

      • Pre-incubate the cells with the desired concentrations of this compound or vehicle for a specified period (e.g., 15-30 minutes).

      • Add the glutamate solution to the wells.

      • Measure the cellular response (e.g., changes in intracellular calcium or cAMP levels) using a plate reader.

    • Data Analysis: Plot the response against the glutamate concentration in the presence and absence of different concentrations of this compound. Calculate the EC50 shift to determine the potentiation effect.

Visualizations

mGluR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds AZD8529 This compound AZD8529->mGluR2 Potentiates G_protein Gi/o Protein mGluR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces

Caption: Simplified signaling pathway of mGluR2 activation and potentiation by this compound.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (DMSO) pre_incubation Pre-incubate cells with This compound or Vehicle prep_stock->pre_incubation prep_cells Plate mGluR2-expressing Cells prep_cells->pre_incubation glutamate_addition Add Glutamate pre_incubation->glutamate_addition readout Measure Cellular Response (e.g., Calcium Flux) glutamate_addition->readout data_analysis Analyze Dose-Response and EC50 Shift readout->data_analysis

Caption: General experimental workflow for an in vitro cell-based assay with this compound.

troubleshooting_logic start No/Low Activity Observed check_solubility Is the compound soluble in the assay buffer? start->check_solubility check_storage Was the stock solution stored correctly? check_solubility->check_storage Yes solution_solubility Optimize formulation or reduce final DMSO concentration. check_solubility->solution_solubility No check_glutamate Is there sufficient glutamate present? check_storage->check_glutamate Yes solution_storage Prepare fresh stock solution and aliquot for single use. check_storage->solution_storage No check_expression Does the cell line express mGluR2? check_glutamate->check_expression Yes solution_glutamate Titrate glutamate concentration. check_glutamate->solution_glutamate No solution_expression Validate mGluR2 expression or use a different cell line. check_expression->solution_expression No

Caption: Troubleshooting flowchart for unexpected results with this compound in vitro.

References

AZD-8529 species differences in metabolism and efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD-8529. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][2] It does not directly activate the receptor but potentiates the effect of the endogenous ligand, glutamate.[1][2] This leads to a reduction in glutamate release in overactive brain regions.

Q2: In which preclinical models has this compound shown efficacy?

This compound has demonstrated efficacy in various rodent and non-human primate models. In murine models of schizophrenia, it has been shown to reverse hyper-locomotion induced by phencyclidine.[2] In rats, it has been found to decrease nicotine-induced dopamine (B1211576) release in the nucleus accumbens and reduce cue-induced relapse to alcohol seeking.[3][4][5] Furthermore, in squirrel monkeys, this compound has been shown to decrease nicotine (B1678760) self-administration and reinstatement of nicotine-seeking behavior.[3]

Q3: What is the selectivity profile of this compound?

This compound is highly selective for the mGluR2. In vitro assays have shown that it has weak activity at other mGluR subtypes, including mGluR1, 3, 4, 5, 7, and 8.[1]

Troubleshooting Guides

Issue 1: Inconsistent or lack of efficacy in preclinical models.

  • Question: We are not observing the expected efficacy of this compound in our rodent model of [disease]. What could be the potential reasons?

  • Answer: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

    • Dose and Route of Administration: Ensure that the dose and route of administration are appropriate for the species and model being used. Refer to the table below for doses that have been reported to be effective in different species.

    • Pharmacokinetics: Be aware of potential species differences in the metabolism and pharmacokinetics of this compound. Although detailed comparative pharmacokinetic data is not publicly available, it is known that such differences can significantly impact drug exposure at the target site. Consider conducting a pilot pharmacokinetic study in your specific animal strain.

    • Target Engagement: Confirm that this compound is reaching the central nervous system in sufficient concentrations to engage the mGluR2 target. In healthy human volunteers, cerebrospinal fluid (CSF) levels of this compound were found to be approximately half of the plasma free-fraction, indicating good blood-brain barrier penetration.[2]

    • Animal Model Validity: Re-evaluate the validity of your animal model for the specific therapeutic indication. The signaling pathways and disease pathology in your model may not be amenable to modulation by an mGluR2 PAM.

Issue 2: Unexpected off-target effects or toxicity.

  • Question: We are observing unexpected behavioral or physiological changes in our animals treated with this compound. Are there any known off-target effects or toxicities?

  • Answer: While this compound is highly selective for mGluR2, high doses may lead to off-target effects.

    • Preclinical Safety Findings: Preclinical studies of up to 3 months in rats and dogs have reported reversible effects on the testes.[2] In rats, cataracts, as well as mild effects on the liver and ovaries, were observed at high doses.[2]

    • Dose-Ranging Studies: It is crucial to perform a thorough dose-ranging study to identify a therapeutic window with minimal off-target effects.

    • Clinical Tolerability: In human studies, this compound has been generally well-tolerated. The most common adverse events reported in patients with schizophrenia were headache, schizophrenia-related events, and dyspepsia.[2] In healthy volunteers, mild headache and gastrointestinal upsets were noted.[2]

Data Presentation

Table 1: Species Differences in the Efficacy of this compound

SpeciesModelEfficacious Dose RangeObserved EffectReference
Mouse Phencyclidine-induced hyper-locomotion57.8 to 115.7 mg/kg, s.c.Reversal of hyper-locomotion[2]
Rat Nicotine-induced dopamine releaseNot specifiedDecrease in dopamine release in nucleus accumbens[3]
Cue-induced relapse to alcohol seeking20 and 40 mg/kg, s.c.Blockade of cue-induced reinstatement[4][5]
Squirrel Monkey Nicotine self-administration0.3 - 3 mg/kg, i.m.Decreased nicotine self-administration[3]
Nicotine-seeking behaviorNot specifiedReduced nicotine priming- and cue-induced reinstatement[3]
Human Schizophrenia (Phase 2 study)40 mg, once dailyNo significant change in PANSS score compared to placebo[2]

Table 2: Summary of Available Pharmacokinetic and Metabolism Data for this compound

SpeciesParameterValueNotesReference
Human CSF PenetrationCSF levels ~50% of plasma free-fractionFollowing a 60 mg, QD dose for 12 days in healthy volunteers.[2]
Dosing in Clinical TrialsSingle doses up to 310 mg; repeated doses up to 250 mg once daily for 15 days (healthy volunteers). 40 mg every second day for 28 days (schizophrenia patients).Generally well-tolerated.[2]
Rat MetabolismNo publicly available data.Limited information available in the public domain.
Dog MetabolismNo publicly available data.Limited information available in the public domain.
Monkey MetabolismNo publicly available data.Limited information available in the public domain.

Experimental Protocols

Protocol 1: Evaluation of this compound in a Rodent Model of Phencyclidine (PCP)-Induced Hyperactivity

  • Animals: Male C57BL/6 mice.

  • Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment.

  • Habituation: On the day of the experiment, habituate the mice to the open-field arenas for 30 minutes.

  • Drug Administration:

    • Administer this compound (57.8 to 115.7 mg/kg) or vehicle via subcutaneous (s.c.) injection.

    • 30 minutes after this compound administration, administer PCP (e.g., 5 mg/kg, s.c.) or saline.

  • Behavioral Assessment: Immediately place the mice back into the open-field arenas and record locomotor activity for 60-90 minutes using an automated activity monitoring system.

  • Data Analysis: Analyze the total distance traveled, rearing frequency, and time spent in the center of the arena. Compare the activity of the this compound + PCP group to the vehicle + PCP group.

Protocol 2: Nicotine Self-Administration in Squirrel Monkeys

  • Animals: Adult male squirrel monkeys.

  • Surgical Implantation: Surgically implant chronic intravenous catheters.

  • Training: Train monkeys to self-administer nicotine (e.g., 0.003 mg/kg/infusion) on a fixed-ratio schedule of reinforcement in operant conditioning chambers.

  • This compound Treatment: Once stable self-administration behavior is established, administer this compound (0.3 - 3 mg/kg) or vehicle via intramuscular (i.m.) injection prior to the self-administration session.

  • Data Collection: Record the number of nicotine infusions earned during each session.

  • Data Analysis: Compare the number of infusions earned following this compound administration to the baseline (vehicle) levels.

Visualizations

AZD8529_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate_vesicle Glutamate Vesicle Glutamate_release Glutamate Release Glutamate_vesicle->Glutamate_release Exocytosis mGluR2 mGluR2 mGluR2->Glutamate_release Inhibits AZD8529 This compound AZD8529->mGluR2 Binds & Potentiates Glutamate_release->mGluR2 Activates Postsynaptic_receptors Postsynaptic Glutamate Receptors Glutamate_release->Postsynaptic_receptors Activates Signal_transduction Signal Transduction Postsynaptic_receptors->Signal_transduction

Caption: Signaling pathway of this compound at the presynaptic terminal.

Experimental_Workflow start Hypothesis: This compound will be effective in [Model] protocol_dev Protocol Development (Dose, Route, Schedule) start->protocol_dev pilot_pk Pilot Pharmacokinetic Study (Optional but Recommended) protocol_dev->pilot_pk efficacy_study Main Efficacy Study protocol_dev->efficacy_study If PK is known pilot_pk->efficacy_study data_collection Data Collection (Behavioral, Biomarker) efficacy_study->data_collection data_analysis Data Analysis data_collection->data_analysis results Results Interpretation data_analysis->results success Efficacy Demonstrated results->success Positive failure No Efficacy Observed results->failure Negative troubleshoot Troubleshooting (See Guide) failure->troubleshoot troubleshoot->protocol_dev Revise Protocol

Caption: A typical experimental workflow for evaluating the efficacy of this compound.

Caption: A logical troubleshooting guide for unexpected efficacy results with this compound.

References

Technical Support Center: Improving the Translational Relevance of AZD-8529 Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD-8529, a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). Our goal is to help improve the translational relevance of preclinical and clinical studies involving this compound.

Troubleshooting Guides & FAQs

This section addresses specific issues that researchers may encounter during their experiments with this compound, focusing on the disconnect between promising preclinical data and challenging clinical outcomes.

Q1: My in vitro assays show potent mGluR2 modulation with this compound, but the compound shows no efficacy in my animal model of psychosis. What could be the issue?

A1: This is a critical translational challenge. Several factors could be at play:

  • Animal Model Limitations: The phencyclidine (PCP)-induced hyperlocomotion model, while a standard for screening antipsychotic potential, may not fully recapitulate the complex neurobiology of schizophrenia.[1][2][3][4][5] Consider supplementing this model with others that assess negative and cognitive symptoms.

  • Pharmacokinetics and Brain Penetration: While this compound has shown good central nervous system (CNS) penetration in humans, this needs to be confirmed in your specific animal model.[6] Ensure that the dosage and route of administration achieve and maintain sufficient target engagement in the brain.

  • Target Engagement: Potency in an in vitro system doesn't always translate to effective target modulation in vivo. It's crucial to measure target engagement in the brain of the animals at the doses being tested.

Q2: We are designing a clinical trial for this compound in schizophrenia, but a previous Phase II trial failed to show efficacy. How can we improve our study design?

A2: The previous trial's outcome, where this compound did not significantly improve PANSS scores compared to placebo, highlights the need for a refined approach.[7][8][9] Consider the following:

  • Patient Stratification: Schizophrenia is a heterogeneous disorder. Consider using biomarkers to stratify patients who are more likely to respond to a glutamatergic modulator. For instance, fMRI studies have shown that this compound can increase activation in the striatum and anterior cingulate during working memory tasks, and this effect correlates with symptom reduction in some individuals.[10][11]

  • Endpoint Selection: The Positive and Negative Syndrome Scale (PANSS) may not be sensitive enough to detect the specific effects of an mGluR2 PAM. Consider including more objective, target-proximal endpoints, such as cognitive assessments and functional brain imaging (fMRI), which have shown sensitivity to this compound's effects.[10][12][13][14][15]

  • Dosing and Treatment Duration: The previous trial used a 40 mg dose every other day for 28 days.[7][9] Pharmacokinetic and pharmacodynamic modeling may help in optimizing the dosing regimen to ensure sustained and adequate target engagement.

Q3: We are observing inconsistent results in our nicotine (B1678760) self-administration studies with this compound in squirrel monkeys. What are some potential sources of variability?

A3: Studies in non-human primates can be complex. Here are some factors to consider:

  • Experimental History of the Animals: The prior experimental history of the monkeys, such as previous exposure to other drugs of abuse like cocaine, can significantly influence their response to nicotine self-administration paradigms.[16]

  • Behavioral Paradigm: The specifics of the self-administration protocol, such as the schedule of reinforcement (e.g., fixed-ratio vs. progressive-ratio), can impact the results.[10]

  • Individual Variability: As with any biological system, there will be individual differences in the animals' response to both nicotine and this compound. Ensure your study is adequately powered to account for this variability.

Q4: What are the known off-target effects of this compound that could confound my experimental results?

A4: this compound is a highly selective mGluR2 PAM. However, at higher concentrations, some weak off-target activity has been reported. Selectivity profiling has shown weak positive allosteric modulation of mGluR5 and antagonism of mGluR8 at significantly higher concentrations than its effect on mGluR2.[6] It is crucial to use concentrations of this compound that are within the selective range for mGluR2 to avoid confounding results.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Pharmacology of this compound

ParameterValueCell LineAssayReference
Binding Affinity (Ki) 16 nMHEK cellsRadioligand binding[6]
Potentiation (EC50) 195 nMHEK cellsGlutamate potentiation[6]
mGluR5 PAM (EC50) 3.9 µMHEK cellsGlutamate potentiation[6]
mGluR8 Antagonism (IC50) 23 µMHEK cellsAntagonist activity[6]

Table 2: Dosing in Preclinical and Clinical Studies

Study TypeSpecies/PopulationDose(s)RouteOutcomeReference
Preclinical Murine model of schizophrenia57.8 to 115.7 mg/kgs.c.Reversed PCP-induced hyperlocomotion[6]
Preclinical Squirrel Monkey (nicotine self-administration)0.3-3 mg/kgi.m.Decreased nicotine self-administration[11]
Clinical Trial Healthy Human VolunteersSingle doses up to 310 mg, repeated doses up to 250 mg daily for 15 daysOralMild adverse events (headache, GI upset)[6]
Clinical Trial Schizophrenia Patients40 mg every other day for 28 daysOralNo significant improvement in PANSS score[7][9]
Clinical fMRI Study Schizophrenia Patients80 mg daily for 3 daysOralIncreased fMRI activation in striatum and anterior cingulate[10][11]

Experimental Protocols

The following are representative protocols for key experiments involving this compound. Note: These are illustrative and may require optimization for your specific laboratory conditions.

In Vitro mGluR2 Potentiation Assay (HEK293 cells)

This protocol describes a method to assess the ability of this compound to potentiate the response of mGluR2 to glutamate in a cell-based assay.

  • Cell Culture: Maintain HEK293 cells stably expressing human mGluR2 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

  • Assay Preparation: Seed cells in a 96-well plate and grow to confluence. On the day of the assay, wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series of this compound in assay buffer. Also, prepare a range of glutamate concentrations.

  • Assay Procedure:

    • Add the this compound dilutions to the cells and incubate for a specified time (e.g., 15 minutes) at 37°C.

    • Add the glutamate dilutions to the wells.

    • Measure the cellular response. A common method is to measure changes in intracellular calcium using a fluorescent calcium indicator (e.g., Fluo-4 AM) or to measure downstream signaling events like cAMP levels.

  • Data Analysis: For each this compound concentration, determine the EC50 of glutamate. The potentiation effect of this compound is quantified by the leftward shift in the glutamate dose-response curve.

Phencyclidine (PCP)-Induced Hyperlocomotion in Rats

This protocol outlines a behavioral assay to evaluate the potential antipsychotic-like effects of this compound.

  • Animals: Use adult male rats (e.g., Sprague-Dawley or Wistar). House them in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Apparatus: Use open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).

  • Habituation: On the day before testing, habituate the rats to the open-field arenas for a set period (e.g., 60 minutes).

  • Drug Administration:

    • On the test day, administer this compound (or vehicle) via the desired route (e.g., subcutaneous injection).

    • After a pre-treatment period (e.g., 30 minutes), administer PCP (e.g., 5 mg/kg, intraperitoneal injection).

  • Behavioral Recording: Immediately after PCP injection, place the rats in the open-field arenas and record their locomotor activity for a specified duration (e.g., 60-120 minutes).

  • Data Analysis: Analyze the locomotor activity data (e.g., total distance traveled, number of beam breaks) to determine if this compound attenuates the hyperlocomotion induced by PCP.

Functional Magnetic Resonance Imaging (fMRI) with a Working Memory Task

This protocol describes a clinical research paradigm to assess the effects of this compound on brain function in patients with schizophrenia.

  • Participants: Recruit clinically stable patients with schizophrenia and a control group of healthy volunteers. Obtain informed consent.

  • Study Design: Employ a double-blind, placebo-controlled, crossover design. Participants will receive this compound (e.g., 80 mg/day for 3 days) and a placebo in a randomized order, with a washout period in between.

  • Working Memory Task: Use a well-validated working memory task, such as the N-back task, to be performed by the participants during fMRI scanning. The task should have varying levels of difficulty (e.g., 0-back, 1-back, 2-back).

  • fMRI Data Acquisition: Acquire functional brain images using a 3T MRI scanner. Use a standard echo-planar imaging (EPI) sequence to measure the blood-oxygen-level-dependent (BOLD) signal.

  • Data Analysis:

    • Pre-process the fMRI data (e.g., motion correction, spatial normalization).

    • Perform statistical analysis to identify brain regions showing significant activation during the working memory task.

    • Compare the BOLD signal changes between the this compound and placebo conditions to determine the effect of the drug on brain activation in specific regions of interest (e.g., prefrontal cortex, striatum).

    • Correlate changes in brain activation with changes in cognitive performance and clinical symptoms.

Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism of action and the challenges in its translational development.

mGluR2_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate_vesicle Glutamate Vesicle Glutamate_release Glutamate Release Glutamate_vesicle->Glutamate_release Leads to mGluR2 mGluR2 AC Adenylyl Cyclase mGluR2->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Ca_channel Voltage-gated Ca2+ Channel cAMP->Ca_channel Inhibits Ca_channel->Glutamate_vesicle Triggers fusion Postsynaptic_receptor Postsynaptic Glutamate Receptor Glutamate_release->Postsynaptic_receptor Activates Glutamate Glutamate Glutamate->mGluR2 Binds AZD8529 This compound AZD8529->mGluR2 Binds (Allosteric site) Neuronal_response Neuronal Response Postsynaptic_receptor->Neuronal_response Initiates Translational_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase invitro In Vitro Assays (Potency, Selectivity) animal_models Animal Models (PCP-induced hyperlocomotion, Nicotine self-administration) invitro->animal_models Promising Results pk_pd Pharmacokinetics/ Pharmacodynamics animal_models->pk_pd Positive Data phase1 Phase I (Safety, Tolerability in Healthy Volunteers) pk_pd->phase1 Proceed to Clinic phase2 Phase II (Efficacy in Schizophrenia Patients - PANSS score) phase1->phase2 Good Safety Profile fmri_study Mechanistic Study (fMRI in Schizophrenia Patients) phase2->fmri_study Disappointing Efficacy, Further Investigation Translational_Failure_Analysis cluster_preclinical_success Preclinical Success Factors cluster_clinical_failure Potential Reasons for Clinical Failure high_potency High In Vitro Potency and Selectivity model_limitations Limitations of Animal Models patient_heterogeneity Patient Heterogeneity in Schizophrenia high_potency->patient_heterogeneity dosing_issues Suboptimal Dosing Regimen animal_efficacy Efficacy in Animal Models of Psychosis and Addiction animal_efficacy->model_limitations endpoint_insensitivity Insensitivity of Primary Endpoint (PANSS) animal_efficacy->endpoint_insensitivity good_pk Good Preclinical PK/PD good_pk->dosing_issues

References

Validation & Comparative

A Preclinical Comparison of AZD-8529 and LY379268: Targeting the mGluR2/3 Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical data for two compounds targeting the metabotropic glutamate (B1630785) receptor 2/3 (mGluR2/3) pathway: AZD-8529, a selective positive allosteric modulator (PAM) of mGluR2, and LY379268, a potent mGluR2/3 receptor agonist. This comparison aims to assist researchers in understanding the distinct pharmacological profiles and potential therapeutic applications of these molecules in relevant preclinical models.

Mechanism of Action: A Tale of Two Modalities

This compound and LY379268 both modulate the activity of group II metabotropic glutamate receptors, but through fundamentally different mechanisms. LY379268 is an orthosteric agonist, directly binding to and activating both mGluR2 and mGluR3 subtypes.[1][2][3][4] In contrast, this compound is a positive allosteric modulator (PAM) that selectively binds to a different site on the mGluR2 receptor, potentiating the effect of the endogenous agonist, glutamate, without directly activating the receptor itself.[5][6][7] This difference in mechanism confers a higher degree of selectivity for mGluR2 over mGluR3 for this compound.

cluster_0 LY379268 (Agonist) cluster_1 This compound (PAM) LY379268 LY379268 mGluR2_3 mGluR2/3 Receptor LY379268->mGluR2_3 Binds to orthosteric site Activation Direct Activation mGluR2_3->Activation Response Cellular Response Activation->Response AZD8529 This compound mGluR2 mGluR2 Receptor AZD8529->mGluR2 Binds to allosteric site Glutamate Glutamate (Endogenous Agonist) Glutamate->mGluR2 Binds to orthosteric site Potentiation Potentiated Activation mGluR2->Potentiation Response2 Enhanced Cellular Response Potentiation->Response2

Figure 1: Mechanism of action for LY379268 versus this compound.

In Vitro Pharmacological Profile

The following table summarizes the key in vitro pharmacological parameters for this compound and LY379268, highlighting their potency and selectivity.

ParameterThis compoundLY379268Source
Target(s) mGluR2 PAMmGluR2/3 Agonist[5],[1]
Binding Affinity (Ki) 16 nM (mGluR2)14.1 nM (mGlu2), 5.8 nM (mGlu3)[5],[8]
Functional Potency (EC50) 195 nM (glutamate potentiation)Not directly comparable[5][7]
Selectivity Selective for mGluR2; weak activity at mGluR5 (EC50 = 3.9 µM) and mGluR8 (IC50 = 23 µM)Agonist at both mGluR2 and mGluR3[5]

Preclinical Efficacy in Animal Models

Both compounds have been evaluated in a range of preclinical models, primarily focusing on psychiatric and neurological disorders.

Schizophrenia Models

LY379268 has demonstrated efficacy in rodent models of schizophrenia, reversing behavioral deficits induced by social isolation.[3] Specifically, it has been shown to reverse locomotor hyperactivity and deficits in novel object recognition in rats.[3] this compound has also been tested in a murine model of schizophrenia, where it reversed hyper-locomotion induced by phencyclidine (PCP).[5]

Addiction Models

Both molecules have shown promise in preclinical models of addiction. This compound has been reported to decrease nicotine (B1678760) self-administration and cue-induced relapse in squirrel monkeys.[7][9] It has also been shown to block cue-induced alcohol seeking in rats.[10][11] Similarly, LY379268 has been effective in animal models of drug abuse, including suppressing alcohol self-administration and cue-induced reinstatement of alcohol seeking.[1]

The table below provides a comparative summary of the findings in key preclinical models.

Preclinical ModelThis compoundLY379268Source
Schizophrenia (PCP-induced hyper-locomotion) Reversed hyper-locomotion (57.8 to 115.7 mg/kg, sc)Data not available in cited sources[5]
Schizophrenia (Social isolation-induced deficits) Data not available in cited sourcesReversed locomotor hyperactivity and object recognition deficit (1 mg/kg, i.p.)[3]
Nicotine Self-Administration (Squirrel Monkeys) Decreased self-administration (0.3-3 mg/kg, i.m.)Data not available in cited sources[7][9]
Alcohol Seeking (Rats) Blocked cue-induced reinstatement (20 and 40 mg/kg, s.c.)Suppressed self-administration and cue-induced reinstatement[10][11],[1]
Anxiety-like Behavior (Rats) Data not available in cited sourcesAnxiogenic-like effect at high dose (3 mg/kg)

Experimental Protocols

To provide a clearer context for the presented data, this section outlines the methodologies for some of the key experiments mentioned.

Phencyclidine (PCP)-Induced Hyper-locomotion (for this compound)

This model is used to assess the antipsychotic-like potential of a compound.

A Acclimatize mice to locomotor activity chambers B Administer this compound (57.8 to 115.7 mg/kg, sc) or vehicle A->B C 30 minutes post-treatment, administer PCP or saline B->C D Record locomotor activity for 60 minutes C->D E Analyze data to compare locomotor activity between treatment groups D->E

Figure 2: Workflow for the PCP-induced hyper-locomotion model.

  • Animals: Male mice are typically used.

  • Procedure: Animals are first habituated to the testing environment (e.g., locomotor activity chambers). They are then pre-treated with either this compound or a vehicle control. After a set period (e.g., 30 minutes), they are administered PCP to induce hyper-locomotion. Locomotor activity is then recorded for a specified duration (e.g., 60 minutes). The data is analyzed to determine if the compound can attenuate the PCP-induced increase in activity.[5]

Social Isolation-Induced Behavioral Deficits (for LY379268)

This neurodevelopmental model aims to mimic some of the behavioral abnormalities observed in schizophrenia.

A Wean rat pups and house them in social isolation or in groups for 6 weeks B Administer LY379268 (1 mg/kg, i.p.) or vehicle 30 minutes prior to testing A->B C Conduct behavioral tests: - Locomotor activity in a novel arena - Novel object recognition test B->C D Record and analyze behavioral parameters C->D E Compare performance between isolated and group-housed rats, and the effect of LY379268 D->E

Figure 3: Workflow for the social isolation model in rats.

  • Animals: Male Lister Hooded rat pups are used.

  • Procedure: After weaning, rats are either housed in social isolation or in groups for a period of six weeks. Following this rearing period, animals are acutely injected with LY379268 or vehicle. Behavioral testing, such as locomotor activity in a novel environment and the novel object recognition test, is then conducted to assess the compound's ability to reverse the deficits induced by social isolation.[3]

Signaling Pathways

Both this compound and LY379268 ultimately modulate glutamatergic neurotransmission by acting on presynaptic mGluR2/3 receptors, which are negatively coupled to adenylyl cyclase. Activation of these receptors leads to a decrease in cyclic AMP (cAMP) levels and subsequent downstream effects, including the inhibition of voltage-gated calcium channels and a reduction in neurotransmitter release. LY379268 has also been shown to influence the trafficking of AMPA receptors in prefrontal cortical neurons.

cluster_0 Presynaptic Terminal Glutamate Glutamate mGluR2_3 mGluR2/3 Glutamate->mGluR2_3 Gi_o Gi/o Protein mGluR2_3->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP ↓ cAMP AC->cAMP VGCC ↓ Ca2+ Influx (via VGCC) cAMP->VGCC Release ↓ Glutamate Release VGCC->Release

Figure 4: Simplified signaling pathway for mGluR2/3 activation.

Summary and Conclusion

This compound and LY379268 represent two distinct approaches to modulating the mGluR2/3 system. LY379268, as a direct agonist of both mGluR2 and mGluR3, has demonstrated broad efficacy in a variety of preclinical models. This compound, with its selective potentiation of mGluR2, offers a more targeted mechanism of action. This selectivity may provide a different therapeutic window and side-effect profile, which is a key consideration in drug development. The choice between a broad-spectrum agonist and a selective PAM will depend on the specific therapeutic indication and the desired pharmacological effect. Further research, including direct comparative studies, would be beneficial to fully elucidate the relative advantages and disadvantages of these two approaches.

References

A Comparative Guide to AZD-8529 and JNJ-40411813: mGluR2 Positive Allosteric Modulators in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key mGluR2 positive allosteric modulators (PAMs), AZD-8529 and JNJ-40411813. The following sections detail their pharmacological profiles, supported by experimental data, to assist in the evaluation of these compounds for further research and development.

The metabotropic glutamate (B1630785) receptor 2 (mGluR2) has emerged as a promising therapeutic target for various neuropsychiatric disorders, including schizophrenia and anxiety. As a presynaptic autoreceptor, its activation leads to a reduction in glutamate release, thereby modulating excitatory neurotransmission. Positive allosteric modulators of mGluR2 offer a nuanced approach to enhancing the receptor's function by potentiating the effects of the endogenous agonist, glutamate. This mechanism is thought to provide a more physiologically relevant modulation compared to direct agonists, potentially reducing the risk of receptor desensitization and off-target effects.[1] This guide focuses on a comparative analysis of two prominent mGluR2 PAMs: this compound, developed by AstraZeneca, and JNJ-40411813 (also known as ADX71149), developed by Janssen Pharmaceuticals.

In Vitro Pharmacological Profile

ParameterThis compoundJNJ-40411813
Mechanism of Action Positive Allosteric Modulator of mGluR2Positive Allosteric Modulator of mGluR2
Binding Affinity (Ki) 16 nMNot Reported
Potency (EC50) in [³⁵S]GTPγS Binding Assay 195 nM (human mGluR2)[2]147 ± 42 nM (human mGluR2)[1]
Potency (EC50) in Calcium Mobilization Assay Not Reported64 ± 29 nM (human mGluR2)[1]
Maximal Potentiation of Glutamate EC50 7.4-fold shiftNot explicitly quantified as a fold-shift, but shown to decrease glutamate EC50 from 5.8 to 0.5 µM with 10 µM of the compound.[1]
Maximal Efficacy (Emax) 110% (potentiation of Emax by 1.3-fold)Potentiated glutamate-induced [³⁵S]GTPγS binding up to 273 ± 32%.[1]
Selectivity Weak PAM activity at mGluR5 (EC50 = 3.9 µM) and antagonism at mGluR8 (IC50 = 23 µM). No significant activity at other mGluR subtypes or a panel of 161 other targets at 10 µM.Moderate affinity for human 5-HT2A receptor (Kb = 1.1 µmol/L). A rodent-specific metabolite shows more pronounced 5-HT2A antagonism in vivo.[1][3]

Table 1: Comparative In Vitro Pharmacology of this compound and JNJ-40411813.

In Vivo Preclinical and Clinical Overview

Both compounds have been evaluated in preclinical models and advanced into human clinical trials, primarily for the treatment of schizophrenia.

ParameterThis compoundJNJ-40411813
Animal Models Reversed phencyclidine (PCP)-induced hyperlocomotion in mice.[4]Inhibited spontaneous and PCP-induced hyperlocomotion in mice.[3]
Clinical Development for Schizophrenia A Phase 2 monotherapy trial did not show efficacy in improving symptoms of schizophrenia compared to placebo.[2][5]A Phase 2a exploratory study as an add-on therapy met primary safety and tolerability objectives. It suggested potential benefits for patients with residual negative symptoms.[1]
CNS Penetration Good blood-brain barrier penetration, with CSF levels approximately half of the plasma free-fraction in healthy volunteers.[4]Orally bioavailable and penetrates the blood-brain barrier.[6]

Table 2: Summary of In Vivo and Clinical Data for this compound and JNJ-40411813.

Pharmacokinetic Properties

A direct comparison of pharmacokinetic parameters is challenging due to variations in study design and species. The following table provides a summary of available data.

ParameterThis compoundJNJ-40411813
Species RatRat
Route of Administration Not explicitly detailed in readily available sources.Oral (p.o.) and Intravenous (i.v.)
Oral Bioavailability Not explicitly detailed in readily available sources.31% (in fed rats)[1]
Tmax (Oral) Not explicitly detailed in readily available sources.0.5 hours (10 mg/kg in fed rats)[1]
Cmax (Oral) Not explicitly detailed in readily available sources.938 ng/mL (10 mg/kg in fed rats)[1]
Half-life (t1/2) Not explicitly detailed in readily available sources.Not explicitly detailed for rats. In humans, t1/2 ranged from 19.4 to 34.2 hours across different doses.[4]
Brain-to-Plasma Ratio Good BBB penetration suggested by human CSF data.[4]Not explicitly quantified.

Table 3: Comparative Pharmacokinetic Parameters of this compound and JNJ-40411813 in Rats.

Experimental Protocols

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

Protocol for JNJ-40411813:

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR2 (hmGluR2) receptor.

  • Membrane Preparation: Membranes from the CHO-hmGluR2 cells are prepared and protein concentration is determined.

  • Assay Buffer: Typically contains 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂.

  • Procedure:

    • Cell membranes are incubated with varying concentrations of the test compound (JNJ-40411813) in the presence of a fixed concentration of glutamate (e.g., an EC₂₀ concentration of 4 µM).

    • The reaction mixture also includes GDP (to facilitate the exchange for GTPγS) and [³⁵S]GTPγS.

    • The incubation is carried out at 30°C for a defined period.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • Data are analyzed to determine the EC₅₀ of the PAM in potentiating the glutamate response.[1]

Note: A similar protocol would be employed for this compound, though the specific concentrations of glutamate and other reagents may vary.[2]

Calcium Mobilization Assay

This assay is used for Gq-coupled receptors or, in the case of Gi/o-coupled receptors like mGluR2, by co-expressing a promiscuous Gα subunit (e.g., Gα16) that links the receptor to the phospholipase C (PLC) pathway, resulting in an increase in intracellular calcium.

Protocol for JNJ-40411813:

  • Cell Line: Human Embryonic Kidney (HEK293) cells co-transfected with hmGluR2 and Gα16.

  • Procedure:

    • Cells are plated in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The cells are then exposed to varying concentrations of the test compound (JNJ-40411813) in the presence of a fixed concentration of glutamate.

    • The change in fluorescence, corresponding to the increase in intracellular calcium, is measured over time using a fluorescence plate reader.

    • The EC₅₀ value is determined from the concentration-response curve.[1]

Phencyclidine (PCP)-Induced Hyperlocomotion in Mice

This is a common in vivo model used to screen for potential antipsychotic activity. PCP, an NMDA receptor antagonist, induces a hyperlocomotor state in rodents that is considered to mimic some aspects of psychosis.

General Protocol:

  • Animals: Male mice are typically used.

  • Habituation: Animals are habituated to the testing environment (e.g., open-field arena) to minimize novelty-induced activity.

  • Drug Administration:

    • The test compound (this compound or JNJ-40411813) or vehicle is administered at various doses (e.g., subcutaneously or orally) at a specified time before the PCP challenge.

    • PCP (e.g., 2.5 mg/kg) or saline is administered.

  • Data Collection: Immediately after PCP administration, the mice are placed in the open-field arena, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration (e.g., 60-90 minutes) using automated tracking software.

  • Data Analysis: The locomotor activity of the compound-treated groups is compared to the vehicle-treated, PCP-challenged group to determine if the compound can attenuate the PCP-induced hyperlocomotion.[3][4]

Visualizations

mGluR2_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft Glutamate_Release Glutamate Release mGluR2 mGluR2 Gi_alpha Gαi/o mGluR2->Gi_alpha Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates VGCC Voltage-Gated Ca²⁺ Channel PKA->VGCC Modulates VGCC->Glutamate_Release Triggers Gi_alpha->AC Inhibits Gi_alpha->VGCC Inhibits PAM PAM (this compound or JNJ-40411813) PAM->mGluR2 Potentiates Glutamate Glutamate Glutamate->mGluR2 Binds Glutamate_cleft

Caption: mGluR2 signaling pathway and the action of PAMs.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Cell_Culture Cell Culture (e.g., CHO-hmGluR2) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Ca_Assay Calcium Mobilization Assay Cell_Culture->Ca_Assay GTP_Assay [³⁵S]GTPγS Binding Assay Membrane_Prep->GTP_Assay Data_Analysis_InVitro Data Analysis (EC₅₀, Emax) GTP_Assay->Data_Analysis_InVitro Ca_Assay->Data_Analysis_InVitro Animals Rodents (e.g., Mice) Habituation Habituation to Arena Animals->Habituation Drug_Admin Compound/Vehicle Admin. Habituation->Drug_Admin PCP_Admin PCP/Saline Admin. Drug_Admin->PCP_Admin Behavioral_Test PCP-Induced Hyperlocomotion Test PCP_Admin->Behavioral_Test Data_Analysis_InVivo Data Analysis (Locomotor Activity) Behavioral_Test->Data_Analysis_InVivo

Caption: General experimental workflow for mGluR2 PAM evaluation.

Conclusion

Both this compound and JNJ-40411813 are potent and selective mGluR2 PAMs that have demonstrated efficacy in preclinical models relevant to psychosis. However, their clinical development trajectories have diverged. This compound did not show efficacy as a monotherapy for schizophrenia in a Phase 2 trial.[2][5] In contrast, JNJ-40411813 showed promise as an adjunctive therapy for the negative symptoms of schizophrenia in an exploratory Phase 2a study.[1] The differing clinical outcomes may be attributable to various factors, including differences in their secondary pharmacology (e.g., the 5-HT2A activity of a JNJ-40411813 metabolite in rodents), patient populations, or clinical trial design. For researchers, the choice between these two compounds may depend on the specific research question. This compound offers a highly selective tool for probing the effects of mGluR2 modulation, while JNJ-40411813's clinical profile might make it a more relevant tool for translational studies focused on the negative symptoms of schizophrenia. This guide provides a foundation for such an evaluation, and further investigation into the cited literature is encouraged for a more in-depth understanding.

References

A Comparative Guide to AZD-8529 and Other mGluR2/3 Agonists in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The modulation of metabotropic glutamate (B1630785) receptor 2 (mGluR2) and 3 (mGluR3) presents a promising therapeutic avenue for various neurological and psychiatric disorders, including schizophrenia and addiction. This guide provides an objective comparison of the efficacy of AZD-8529, a selective mGluR2 Positive Allosteric Modulator (PAM), with other prominent mGluR2/3 agonists, supported by experimental data.

Introduction to mGluR2/3 Modulation

Group II metabotropic glutamate receptors, comprising mGluR2 and mGluR3, are G-protein coupled receptors that play a crucial role in regulating synaptic transmission and neuronal excitability.[1] Activation of these receptors generally leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels.[2] This mechanism has been a key focus for the development of novel therapeutics. Traditional approaches have centered on orthosteric agonists that directly activate both mGluR2 and mGluR3.[3] More recently, Positive Allosteric Modulators (PAMs) like this compound have emerged, offering a more nuanced approach by selectively enhancing the receptor's response to the endogenous ligand, glutamate.[4][5] This selectivity for mGluR2 and the preservation of physiological patterns of receptor activation are key advantages of PAMs over orthosteric agonists.[4][6]

Comparative Efficacy Data

The following tables summarize the quantitative data comparing the preclinical efficacy of this compound with other mGluR2/3 agonists.

Table 1: In Vitro Receptor Binding and Potency

CompoundTarget(s)Binding Affinity (Ki)Potency (EC50)SelectivityReference(s)
This compound mGluR2 PAM16 nM195 nM (in potentiating glutamate)Highly selective for mGluR2 over mGluR3 and other mGluRs. Weak activity at mGluR5 (EC50 = 3.9 µM) and mGluR8 (IC50 = 23 µM).[7]
LY379268 mGluR2/3 AgonistmGluR2: ~15 nM, mGluR3: ~4 nMmGluR2: ~2 nM, mGluR3: ~1.5 nM~4-fold higher affinity for mGluR3 over mGluR2.[8]
LY354740 mGluR2/3 AgonistmGluR2: ~19 nM, mGluR3: ~17 nMmGluR2: ~10 nM, mGluR3: ~8 nMEquipotent at mGluR2 and mGluR3.[8]
Pomaglumetad Methionil (LY2140023) mGluR2/3 AgonistNot explicitly stated, but is a prodrug of LY404039.Not explicitly stated.Selective for mGluR2/3 receptors.[9]

Table 2: In Vivo Efficacy in Preclinical Models

CompoundModelSpeciesKey FindingsReference(s)
This compound Phencyclidine (PCP)-induced hyper-locomotion (Schizophrenia model)MouseReversed PCP-induced hyper-locomotion at 57.8 to 115.7 mg/kg (sc).[7]
Nicotine (B1678760) self-administration and reinstatement (Addiction model)Squirrel MonkeyDecreased nicotine self-administration and reduced cue- and nicotine-primed reinstatement of nicotine-seeking behavior at doses of 0.3-3 mg/kg (i.m.).[6][10]
Cue-induced alcohol seeking (Addiction model)RatBlocked cue-induced reinstatement of alcohol seeking at 20 and 40 mg/kg (s.c.).[11]
LY379268 PCP-induced hyperlocomotionRatAttenuated PCP-induced hyperlocomotion.[5]
Nicotine-induced dopamine (B1211576) releaseRatReduced nicotine-induced dopamine release in the nucleus accumbens.[6]
LY354740 Amphetamine-induced hyperlocomotionRatShowed efficacy in reducing amphetamine-induced hyperlocomotion.[12]
Pomaglumetad Methionil (LY2140023) MAM model of schizophreniaRatDose-dependently reduced the number of spontaneously active dopamine neurons in the VTA of MAM rats.[13]

Experimental Protocols

In Vitro [³⁵S]GTPγS Binding Assay for this compound Potency

This assay was utilized to determine the potency of this compound in potentiating agonist-induced activation of human mGluR2.[10]

  • Membrane Preparation: Membranes were prepared from a cell line stably expressing human mGluR2.

  • Assay Buffer: The assay was conducted in a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, at a pH of 7.4.

  • Incubation: Membranes were incubated with 0.1 nM [³⁵S]GTPγS, 30 µM GDP, varying concentrations of L-glutamate, and varying concentrations of this compound.

  • Detection: The amount of bound [³⁵S]GTPγS was determined by scintillation counting after filtration.

  • Data Analysis: The EC₅₀ value, representing the concentration of this compound that produces 50% of the maximal potentiation of glutamate-stimulated [³⁵S]GTPγS binding, was calculated.

In Vivo Phencyclidine (PCP)-Induced Hyper-locomotion in Mice

This model is commonly used to assess the antipsychotic-like potential of compounds.[7]

  • Animals: Male mice were used for the study.

  • Habituation: Mice were habituated to the testing environment (e.g., open-field arenas) for a specified period before drug administration.

  • Drug Administration: Mice were pre-treated with either vehicle or this compound (57.8 to 115.7 mg/kg, subcutaneous injection). After a specified time, they were administered PCP (e.g., 5 mg/kg, intraperitoneal injection) to induce hyper-locomotion.

  • Locomotor Activity Measurement: Locomotor activity was recorded for a defined period (e.g., 60 minutes) using an automated activity monitoring system.

  • Data Analysis: The total distance traveled or the number of beam breaks was quantified and compared between treatment groups to determine the effect of this compound on PCP-induced hyper-locomotion.

Nicotine Self-Administration and Reinstatement in Squirrel Monkeys

This behavioral paradigm is a robust model for evaluating the abuse potential of drugs and the efficacy of potential treatments for addiction.[10]

  • Animals: Adult male squirrel monkeys were trained to self-administer nicotine intravenously.

  • Training: Monkeys were trained to press a lever to receive an infusion of nicotine. The training continued until stable responding was achieved.

  • This compound Treatment: Once stable self-administration was established, monkeys were treated with various doses of this compound (0.03-10 mg/kg, intramuscular injection) before the self-administration sessions.

  • Extinction and Reinstatement: Following the self-administration phase, responding was extinguished by replacing nicotine with saline. Reinstatement of nicotine-seeking behavior was then triggered by a non-contingent "priming" injection of nicotine or by the presentation of cues previously associated with nicotine availability. The effect of this compound on this reinstated behavior was assessed.

  • Data Analysis: The number of nicotine infusions earned and the number of lever presses during self-administration and reinstatement phases were recorded and analyzed to determine the efficacy of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating these compounds.

mGluR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds to orthosteric site AZD8529 This compound (PAM) AZD8529->mGluR2 Binds to allosteric site G_protein Gi/o Protein mGluR2->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effects (e.g., Ion Channel Modulation, Reduced Neurotransmitter Release) PKA->Downstream Phosphorylates

Caption: Simplified mGluR2 signaling pathway with a Positive Allosteric Modulator (PAM).

mGluR2_3_Agonist_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist mGluR2/3 Agonist (e.g., LY379268) mGluR2 mGluR2 Agonist->mGluR2 Activates mGluR3 mGluR3 Agonist->mGluR3 Activates G_protein2 Gi/o Protein mGluR2->G_protein2 G_protein3 Gi/o Protein mGluR3->G_protein3 AC2 Adenylyl Cyclase G_protein2->AC2 AC3 Adenylyl Cyclase G_protein3->AC3 cAMP2 ↓ cAMP AC2->cAMP2 cAMP3 ↓ cAMP AC3->cAMP3

Caption: Signaling pathway of a non-selective mGluR2/3 agonist.

Experimental_Workflow cluster_preclinical Preclinical Evaluation A Compound Selection (this compound vs. Agonists) B In Vitro Characterization (Binding, Potency, Selectivity) A->B C In Vivo Model Selection (e.g., PCP-induced hyperlocomotion) B->C D Behavioral Testing (Dose-response studies) C->D E Data Analysis & Comparison D->E

Caption: General experimental workflow for comparative efficacy studies.

Discussion and Conclusion

The available data indicate that this compound is a potent and highly selective mGluR2 PAM.[7] This selectivity represents a significant advantage over non-selective mGluR2/3 agonists like LY379268 and LY354740, as it allows for the specific investigation of mGluR2-mediated effects and potentially reduces off-target effects associated with mGluR3 modulation.[6]

In preclinical models of schizophrenia and addiction, this compound has demonstrated efficacy comparable to or exceeding that of traditional mGluR2/3 agonists.[6][7][11] For instance, its ability to reverse PCP-induced hyper-locomotion and reduce drug-seeking behaviors in robust animal models highlights its therapeutic potential.[6][7]

The positive allosteric mechanism of this compound, which enhances the effect of endogenous glutamate, is thought to better preserve the temporal and spatial dynamics of physiological glutamatergic neurotransmission compared to the tonic activation induced by orthosteric agonists.[4] This may contribute to a more favorable side-effect profile in clinical settings.

While the clinical development of some mGluR2/3 agonists has faced challenges, the distinct pharmacological profile of mGluR2 PAMs like this compound warrants continued investigation.[4][9] Future head-to-head studies in a wider range of preclinical models and ultimately in clinical trials will be crucial to fully elucidate the comparative efficacy and therapeutic potential of this compound versus traditional mGluR2/3 agonists.

References

Illuminating the Brain: A Comparative Guide to Validating AZD-8529 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic agent reaches and interacts with its intended target in the brain is a critical step in the development of novel treatments for central nervous system (CNS) disorders. This guide provides a comprehensive comparison of methodologies for validating the target engagement of AZD-8529, a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), with alternative approaches. Supported by experimental data, this document outlines key techniques, presents comparative data, and offers detailed experimental protocols.

This compound is a CNS-penetrant small molecule that potentiates the activity of mGluR2, a receptor implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders.[1] Validating that this compound effectively engages mGluR2 in the brain is paramount for establishing a clear relationship between drug exposure, target interaction, and therapeutic effect. This guide explores three primary methodologies for assessing in-brain target engagement: Positron Emission Tomography (PET), functional Magnetic Resonance Imaging (fMRI), and preclinical techniques including in vivo microdialysis and ex vivo receptor occupancy.

Comparative Analysis of Target Engagement Methodologies

The selection of a target engagement methodology depends on several factors, including the stage of drug development, the specific questions being addressed, and the available resources. Below is a comparative summary of the key techniques used to validate mGluR2 target engagement.

Methodology Principle Key Quantitative Readouts Advantages Disadvantages
Positron Emission Tomography (PET) Utilizes radiolabeled ligands that specifically bind to the target receptor (mGluR2) to visualize and quantify receptor occupancy by the therapeutic agent.Receptor Occupancy (%), Binding Potential (BPND), Distribution Volume (VT)Non-invasive, quantitative, allows for in vivo measurement in humans.Requires development of a specific radioligand, exposure to ionizing radiation, expensive.
Functional Magnetic Resonance Imaging (fMRI) Measures changes in the blood-oxygen-level-dependent (BOLD) signal as an indirect marker of neural activity. Target engagement is inferred from the modulation of brain activity in specific circuits.Percent BOLD signal change, activation cluster size (k), Z-score.Non-invasive, no ionizing radiation, provides information on the functional consequences of target engagement.Indirect measure of target engagement, BOLD signal can be influenced by various physiological factors.
In Vivo Microdialysis An invasive preclinical technique that measures the concentration of neurotransmitters (e.g., glutamate) in the extracellular fluid of specific brain regions following drug administration.Percent change in extracellular neurotransmitter levels.Provides direct measurement of neurochemical changes in response to target engagement.Invasive, limited to preclinical studies, technically demanding.
Ex Vivo Receptor Occupancy A preclinical method where brain tissue is collected from drug-treated animals to measure the displacement of a radioligand from the target receptor by the therapeutic agent.Percent receptor occupancy, ED50 (dose for 50% occupancy).Direct and quantitative measure of receptor binding.Invasive, terminal procedure, requires a suitable radioligand.

Quantitative Data Summary

The following tables summarize key quantitative data from studies validating the target engagement of this compound and comparator mGluR2 PAMs.

Table 1: PET Imaging Data for mGluR2 PAMs
Compound Radioligand Species Brain Region Receptor Occupancy (%) Dose/Concentration Reference
JNJ-40411813 [3H]JNJ-46281222 (for ex vivo)RatBrainED50 = 16 mg/kg (p.o.)-[2][3]
MK-8056 [11C]MK-8056Rhesus MonkeyCerebellumAverage BPND of 0.70 ± 0.09-[4]
mG2P001 [11C]mG2P001Non-human primateBrainEnhanced accumulation with self-blocking-[5][6]
Table 2: fMRI Data for this compound
Compound Task Species Brain Region BOLD Signal Change Dose Reference
This compound n-back working memoryHuman (Schizophrenia patients)StriatumIncreased activation (p < 0.0001)80 mg/day for 3 days[1][7]
This compound n-back working memoryHuman (Schizophrenia patients)Anterior Cingulate/ParacingulateIncreased activation (p = 0.002)80 mg/day for 3 days[1][7]
Table 3: Preclinical Data for mGluR2 PAMs
Compound Methodology Species Brain Region Key Finding Dose Reference
JNJ-40411813 Ex Vivo Receptor OccupancyRatBrainED50 = 16 mg/kg (p.o.)-[2][3]
Generic mGluR2 Agonist (ACPD) In Vivo Microdialysis with 13C5-Gln labelingRatCortex59% reduction in neuronal 13C5-Glu200 µM in perfusate[8][9]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and comparison.

Positron Emission Tomography (PET) Receptor Occupancy Protocol

Objective: To quantify the in vivo occupancy of mGluR2 by this compound or a comparator compound.

Methodology:

  • Radioligand Selection: A validated PET radioligand for mGluR2, such as [11C]mG2P001 or another suitable tracer, is required.

  • Subject Population: Healthy volunteers or the target patient population.

  • Study Design: A test-retest design is typically employed. Each subject undergoes a baseline PET scan without the drug and a second scan after administration of this compound at a specific dose.

  • PET Scan Acquisition:

    • Subjects are positioned in the PET scanner, and a transmission scan for attenuation correction is performed.

    • The radioligand is injected intravenously as a bolus.

    • Dynamic 3D PET data are acquired for 90-120 minutes.

    • Arterial blood sampling is performed throughout the scan to measure the concentration of the radioligand in plasma and its metabolites, which is used to generate an input function for kinetic modeling.

  • Data Analysis:

    • PET images are reconstructed and co-registered with an anatomical MRI for region of interest (ROI) delineation.

    • Time-activity curves (TACs) are generated for various brain regions.

    • The distribution volume (VT) or binding potential (BPND) is calculated for each ROI using appropriate kinetic models (e.g., two-tissue compartment model).

    • Receptor occupancy (RO) is calculated using the following formula: RO (%) = 100 * (BPND_baseline - BPND_drug) / BPND_baseline

Functional Magnetic Resonance Imaging (fMRI) Protocol

Objective: To assess the modulatory effect of this compound on brain activity in circuits relevant to the therapeutic target.

Methodology:

  • Subject Population: Schizophrenia patients or healthy volunteers.

  • Study Design: A double-blind, placebo-controlled, crossover design is often used.

  • Task Paradigm: An n-back working memory task is commonly employed to engage frontostriatal circuits. The task involves presenting a sequence of stimuli and having the participant indicate when the current stimulus matches the one from 'n' steps earlier.

  • fMRI Acquisition:

    • Images are acquired on a 3T MRI scanner.

    • A high-resolution T1-weighted anatomical scan is acquired for registration.

    • Blood-oxygen-level-dependent (BOLD) images are acquired using a T2*-weighted echo-planar imaging (EPI) sequence (e.g., TR=3000 ms, TE=32 ms, flip angle=90°).

  • Data Analysis:

    • fMRI data are preprocessed, including motion correction, slice-timing correction, spatial normalization to a standard template (e.g., MNI), and spatial smoothing.

    • A general linear model (GLM) is used to analyze the data. The model includes regressors for the different conditions of the n-back task.

    • Contrast images are generated to identify brain regions showing significant activation during the task.

    • Group-level analyses are performed to compare brain activation between the this compound and placebo conditions.

In Vivo Microdialysis Protocol (Preclinical)

Objective: To measure the effect of this compound on extracellular glutamate levels in a specific brain region of a freely moving animal.

Methodology:

  • Animal Model: Typically rats or mice.

  • Surgical Procedure:

    • Animals are anesthetized, and a guide cannula is stereotaxically implanted targeting the brain region of interest (e.g., prefrontal cortex, striatum).

    • The cannula is secured to the skull with dental cement.

  • Microdialysis Procedure:

    • After a recovery period, a microdialysis probe is inserted through the guide cannula.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Dialysate samples are collected at regular intervals (e.g., every 20 minutes).

    • After a stable baseline is established, this compound is administered systemically (e.g., intraperitoneally or subcutaneously) or locally via reverse dialysis.

  • Sample Analysis:

    • The concentration of glutamate in the dialysate samples is measured using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.

    • Data are expressed as a percentage of the baseline glutamate concentration.

Mandatory Visualizations

Signaling Pathway of mGluR2

mGluR2_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicle Glutamate_release Glutamate Release Glutamate_vesicle->Glutamate_release mGluR2 mGluR2 Glutamate_release->mGluR2 Activates Glutamate_cleft Glutamate Glutamate_release->Glutamate_cleft AC Adenylyl Cyclase mGluR2->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Ca_channel Voltage-gated Ca2+ Channel PKA->Ca_channel Inhibits Ca_channel->Glutamate_release Mediates AZD8529 This compound (mGluR2 PAM) AZD8529->mGluR2 Potentiates Glutamate Effect Postsynaptic_receptor Postsynaptic Glutamate Receptors Glutamate_cleft->Postsynaptic_receptor

Caption: Simplified signaling pathway of the presynaptic mGluR2 receptor.

Experimental Workflow for PET Target Engagement Study

PET_Workflow cluster_subject_prep Subject Preparation cluster_scan_procedure PET Scan Procedure cluster_data_analysis Data Analysis Subject_Recruitment Subject Recruitment (Healthy Volunteer or Patient) Informed_Consent Informed Consent Subject_Recruitment->Informed_Consent Screening Screening Informed_Consent->Screening Baseline_Scan Baseline PET Scan (No Drug) Screening->Baseline_Scan Drug_Administration Administer this compound or Placebo Baseline_Scan->Drug_Administration Arterial_Sampling Arterial Blood Sampling Baseline_Scan->Arterial_Sampling Post_Drug_Scan Post-Drug PET Scan Drug_Administration->Post_Drug_Scan Post_Drug_Scan->Arterial_Sampling Image_Reconstruction Image Reconstruction & Co-registration with MRI Post_Drug_Scan->Image_Reconstruction Kinetic_Modeling Kinetic Modeling (Calculate BPND) Arterial_Sampling->Kinetic_Modeling Image_Reconstruction->Kinetic_Modeling Occupancy_Calculation Calculate Receptor Occupancy (%) Kinetic_Modeling->Occupancy_Calculation

Caption: Workflow for a typical PET receptor occupancy study.

Logical Diagram for Target Validation

Target_Validation_Logic cluster_preclinical Preclinical Validation cluster_clinical Clinical Validation Hypothesis Hypothesis: This compound engages mGluR2 in the brain In_Vitro In Vitro Binding Assays (Confirms affinity & selectivity) Hypothesis->In_Vitro Ex_Vivo Ex Vivo Receptor Occupancy (Quantifies binding in brain tissue) In_Vitro->Ex_Vivo Microdialysis In Vivo Microdialysis (Measures neurochemical changes) In_Vitro->Microdialysis PET PET Imaging (Quantifies in vivo occupancy) Ex_Vivo->PET fMRI fMRI (Assesses functional consequences) Microdialysis->fMRI Target_Engagement_Confirmed Target Engagement Confirmed PET->Target_Engagement_Confirmed fMRI->Target_Engagement_Confirmed

Caption: Logical flow for validating CNS drug target engagement.

References

AZD-8529 Fails to Show Efficacy Against Placebo in Phase 2 Schizophrenia Trial

Author: BenchChem Technical Support Team. Date: December 2025

AstraZeneca's experimental drug, AZD-8529, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), did not demonstrate a statistically significant improvement in the symptoms of schizophrenia compared to placebo in a Phase 2 clinical trial. The study, which also included an active comparator arm with the atypical antipsychotic risperidone (B510), showed that risperidone did achieve a significant therapeutic effect, highlighting the lack of efficacy for this compound in this patient population.

This comparison guide provides a detailed overview of the clinical trial data for this compound versus placebo in the treatment of schizophrenia, aimed at researchers, scientists, and drug development professionals.

Efficacy Outcomes

The primary measure of efficacy in the key clinical trial (NCT00921804) was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score over 28 days of treatment. The results, as reported by Litman et al. (2016), indicated no significant difference between the this compound and placebo groups.[1][2] In contrast, the risperidone group showed a statistically significant improvement compared to placebo, confirming the trial's ability to detect an antipsychotic effect.[1]

Table 1: Efficacy of this compound vs. Placebo in Schizophrenia (28-Day Study)

Outcome MeasureThis compound (40 mg/day)PlaceboRisperidone (4 mg/day)
Change in PANSS Total Score No significant difference from placebo-Statistically significant improvement vs. placebo
Change in PANSS Positive Subscale Score No significant difference from placebo-Data not available
Change in PANSS Negative Subscale Score No significant difference from placebo-Data not available

Note: Specific mean change and standard deviation values are not publicly available in the primary publication.

Safety and Tolerability

This compound was generally well-tolerated in the clinical trial.[3] The most commonly reported adverse events in patients with schizophrenia receiving this compound were headache, exacerbation of schizophrenia symptoms, and dyspepsia.[3] The adverse events were generally considered mild.[3] A detailed quantitative breakdown of the frequency of adverse events for each treatment group is not available in the public domain.

Table 2: Reported Adverse Events

Adverse EventThis compoundPlaceboRisperidone
HeadacheReportedData not availableData not available
Schizophrenia (exacerbation)ReportedData not availableData not available
DyspepsiaReportedData not availableData not available

Note: This table reflects the most common adverse events reported for this compound; comparative frequency data is not available.

Experimental Protocols

The primary clinical trial (NCT00921804) was a 28-day, randomized, double-blind, placebo-controlled, parallel-group, multicenter Phase 2 study.

Inclusion Criteria:

  • Patients diagnosed with schizophrenia.

  • Specific symptom severity as determined by the investigator.

  • Ability to provide informed consent.

Exclusion Criteria:

  • Recent history of significant illness.

  • Positive urine drug screen.

  • Smoking more than two packs of cigarettes per day.

Treatment Arms:

  • This compound: 40 mg administered orally once daily.

  • Risperidone: 4 mg administered orally once daily (as an active comparator).

  • Placebo: administered orally once daily.

Primary Outcome Measure:

  • Change from baseline in the PANSS total score at day 28.

Secondary Outcome Measures:

  • Change from baseline in PANSS positive and negative subscale scores.

  • Change from baseline in Clinical Global Impression (CGI) scores.

Mechanism of Action and Signaling Pathway

This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). As a PAM, it does not activate the receptor directly but enhances the effect of the endogenous ligand, glutamate. The mGluR2 is a G-protein coupled receptor (GPCR) that is coupled to the Gi/o protein. Activation of the mGluR2 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade is believed to modulate neurotransmission in brain regions relevant to schizophrenia.

Below is a diagram illustrating the simplified signaling pathway of mGluR2.

mGluR2_Signaling_Pathway cluster_presynaptic Presynaptic Terminal Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds AZD8529 This compound (PAM) AZD8529->mGluR2 Enhances Binding G_protein Gi/o Protein mGluR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Vesicle Glutamate Vesicle cAMP->Vesicle Modulates X Release Reduced Glutamate Release Vesicle->Release X

Caption: Simplified signaling pathway of the mGluR2 receptor.

Conclusion

The available clinical trial data does not support the efficacy of this compound as a monotherapy for schizophrenia. While the drug was well-tolerated, it failed to demonstrate superiority over placebo in improving the positive and negative symptoms of the disorder. The significant effect of the active comparator, risperidone, suggests that the trial was adequately designed to detect an antipsychotic signal. These findings contribute to the broader understanding of the role of mGluR2 modulation in the treatment of schizophrenia and may guide future drug development efforts targeting the glutamatergic system.

References

Reproducibility of AZD-8529 Findings in Neuroscience: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of AZD-8529, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), with other mGluR2-targeting compounds investigated for neurological and psychiatric disorders. The information is intended to offer an objective overview of the reproducibility of findings related to this compound by presenting preclinical and clinical data alongside that of comparable agents.

Preclinical Efficacy in a Rodent Model of Schizophrenia

A key preclinical model used to evaluate the antipsychotic potential of compounds like this compound is the phencyclidine (PCP)-induced hyperlocomotion model in rodents. PCP, an NMDA receptor antagonist, induces a hyperactive state in animals that is considered to model some of the psychotic symptoms of schizophrenia. The ability of a test compound to reverse this hyperactivity is a common measure of potential antipsychotic efficacy.

Experimental Protocol: Phencyclidine (PCP)-Induced Hyperlocomotion in Mice

This protocol outlines a general procedure for assessing the efficacy of mGluR2 modulators in the PCP-induced hyperlocomotion model, based on methodologies reported in the literature.

Objective: To determine if a test compound can attenuate the increase in locomotor activity induced by PCP in mice.

Materials:

  • Male mice (e.g., C57BL/6 strain)

  • Phencyclidine (PCP) hydrochloride

  • Test compounds (e.g., this compound, JNJ-40411813) and vehicle control

  • Locomotor activity chambers equipped with infrared beams to automatically track movement.

Procedure:

  • Habituation: Mice are individually placed in the locomotor activity chambers for a period of 60-120 minutes to allow them to acclimate to the new environment. This minimizes the influence of novelty-induced hyperactivity on the experimental results.

  • Pre-treatment: Following habituation, mice are administered the test compound or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. The pre-treatment time can vary depending on the pharmacokinetic profile of the compound but is typically 30-60 minutes.

  • PCP Administration: After the pre-treatment period, mice are administered PCP (typically 3-10 mg/kg, s.c. or i.p.) to induce hyperlocomotion.

  • Locomotor Activity Recording: Immediately after PCP administration, locomotor activity is recorded for a period of 60-120 minutes. Key parameters measured include total distance traveled, horizontal activity, and vertical activity (rearing).

  • Data Analysis: The locomotor activity data for the test compound group is compared to the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine if the compound significantly reduced PCP-induced hyperlocomotion.

Comparative Preclinical Data
CompoundMechanism of ActionAnimal ModelDosing RegimenOutcome on PCP-Induced Hyperlocomotion
This compound mGluR2 PAMMurine model of schizophrenia57.8 to 115.7 mg/kg, s.c.Reversed hyper-locomotion induced by phencyclidine.[1]
JNJ-40411813 (ADX71149) mGluR2 PAMMiceNot specified in readily available resultsInhibited phencyclidine-induced hyperlocomotion.[2]
Biphenylindanone A (BINA) mGluR2 PAMRats and Mice32 mg/kg i.p. (rats)Attenuated PCP-induced locomotor activity.[3]

Clinical Trials in Schizophrenia

The ultimate test of a compound's efficacy and the reproducibility of its preclinical findings lies in human clinical trials. This compound and other mGluR2-targeting agents have been evaluated in patients with schizophrenia.

Experimental Workflow: Phase II Clinical Trial in Schizophrenia

The following diagram illustrates a typical workflow for a Phase II, randomized, double-blind, placebo-controlled clinical trial for a novel antipsychotic agent in schizophrenia.

G cluster_screening Screening & Baseline cluster_treatment Treatment Phase (e.g., 28 days) cluster_assessment Efficacy & Safety Monitoring screening Patient Screening (Inclusion/Exclusion Criteria) baseline Baseline Assessments (e.g., PANSS, CGI-S) screening->baseline randomization Randomization baseline->randomization drug Investigational Drug (e.g., this compound) randomization->drug placebo Placebo randomization->placebo comparator Active Comparator (e.g., Risperidone) randomization->comparator weekly_assess Weekly Assessments (e.g., PANSS, Adverse Events) drug->weekly_assess placebo->weekly_assess comparator->weekly_assess endpoint_assess End-of-Treatment Assessments weekly_assess->endpoint_assess data_analysis data_analysis endpoint_assess->data_analysis Data Analysis

A typical workflow for a Phase II clinical trial in schizophrenia.
Comparative Clinical Trial Data in Schizophrenia

StudyCompoundMechanism of ActionPhasePrimary EndpointKey Findings
Litman et al., 2016This compound mGluR2 PAMIIChange from baseline in PANSS total scoreNo significant difference between this compound and placebo. Risperidone (active comparator) showed significant efficacy.[4]
Salih et al., 2015 (preclinical data)JNJ-40411813 (ADX71149) mGluR2 PAMI/IISafety and tolerabilityGenerally well-tolerated. Showed some potential in reducing negative symptoms induced by ketamine in healthy volunteers.[5][6][7]
Downing et al., 2014Pomaglumetad (LY2140023) mGluR2/3 AgonistIIChange from baseline in PANSS total scoreDid not show significant improvement compared to placebo.[8]
Detailed Comparison of Phase II/III Schizophrenia Clinical Trial Protocols
ParameterThis compound (Litman et al., 2016)JNJ-40411813 (ADX71149) (Various Reports)Pomaglumetad (Downing et al., 2014)
Patient Population Symptomatic patients with schizophreniaPatients with schizophreniaAdult patients with an acute exacerbation of schizophrenia.[8]
Inclusion Criteria Diagnosis of schizophrenia (DSM-IV)Diagnosis of schizophreniaAges 18-65 with symptom exacerbation within 2 weeks prior to entry.[8]
Exclusion Criteria Acute psychiatric instability, substance abuse/dependenceNot specified in detail in readily available resultsStandard exclusions for clinical trials in this population.
Study Design Randomized, double-blind, placebo- and active-controlledRandomized, double-blind, placebo-controlledRandomized, double-blind, placebo- and active-controlled.[8]
Treatment Arms This compound (40 mg), Risperidone (4 mg), PlaceboJNJ-40411813 (various doses), PlaceboPomaglumetad (40 mg BID, 80 mg BID), Risperidone (2 mg BID), Placebo.[8]
Treatment Duration 28 daysVaried by study6 weeks.[8]
Primary Outcome Measure Change from baseline in PANSS total scoreVaried by study (often safety and PANSS)Change from baseline in PANSS total score.[8]
Secondary Outcome Measures PANSS subscales, Clinical Global Impression (CGI) scoresCognitive function, negative symptomsNot detailed in readily available results

Mechanism of Action: mGluR2 Signaling Pathway

This compound and other mGluR2 PAMs do not directly activate the mGluR2 receptor. Instead, they bind to an allosteric site on the receptor, enhancing its sensitivity to the endogenous ligand, glutamate. mGluR2 is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulatory effect is thought to reduce excessive glutamate release in brain regions implicated in the pathophysiology of schizophrenia.

mGluR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space glutamate Glutamate mglur2 mGluR2 glutamate->mglur2 Binds to orthosteric site azd8529 This compound (PAM) azd8529->mglur2 Binds to allosteric site g_protein Gi/o Protein mglur2->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp atp ATP atp->ac downstream Downstream Effects (e.g., Reduced Neurotransmitter Release) camp->downstream Reduced levels lead to

References

A Head-to-Head Comparison of AZD-8529 with Novel mGluR2 Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of AZD-8529, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), with other novel mGluR2 modulators. This document is intended to serve as a resource for researchers and professionals in the field of drug development, offering a comparative analysis of the pharmacological profiles and preclinical efficacy of these compounds. The information is presented through structured data tables, detailed experimental methodologies, and visualizations of key biological pathways and experimental workflows.

Introduction to mGluR2 Modulation

The metabotropic glutamate receptor 2 (mGluR2) is a G-protein coupled receptor that plays a crucial role in modulating glutamatergic neurotransmission.[1][2] As a presynaptic autoreceptor, its activation leads to the inhibition of glutamate release, making it an attractive therapeutic target for neurological and psychiatric disorders characterized by excessive glutamate transmission, such as schizophrenia and addiction.[1][2][3] Positive allosteric modulators (PAMs) of mGluR2, such as this compound, offer a nuanced approach to receptor modulation by enhancing the receptor's response to the endogenous ligand, glutamate, rather than directly activating it.[3] This mechanism is believed to offer greater therapeutic selectivity and a lower potential for side effects compared to orthosteric agonists.

Comparative Pharmacological Profiles

This section provides a quantitative comparison of the in vitro pharmacological properties of this compound against two other notable mGluR2 modulators: JNJ-40411813 (also known as ADX-71149), another mGluR2 PAM, and LY379268, an orthosteric agonist for mGluR2/3.

CompoundMechanism of ActionBinding Affinity (Ki)In Vitro Potency (EC50)Efficacy (% of Glutamate Max)Selectivity
This compound mGluR2 PAM16 nM[4]195 nM ([³⁵S]GTPγS)[4]110% (1.3-fold potentiation of Emax)[4]Weak PAM for mGluR5 (EC50 = 3.9 µM) and antagonist for mGluR8 (IC50 = 23 µM).[4]
JNJ-40411813 mGluR2 PAMNot directly reported, but displaces mGluR2 PAM radioligands.[5]147 nM ([³⁵S]GTPγS)[5]~273% potentiation of glutamate-induced [³⁵S]GTPγS binding.[5]High selectivity for mGluR2 over other mGluRs.[5]
LY379268 mGluR2/3 Orthosteric AgonistNot applicable (agonist)-Full agonist at mGluR2/3.Agonist at both mGluR2 and mGluR3.

Preclinical Efficacy in Animal Models

The therapeutic potential of these mGluR2 modulators has been evaluated in various preclinical models of central nervous system disorders. A key model for assessing antipsychotic-like activity is the phencyclidine (PCP)-induced hyperlocomotion model in rodents. PCP, an NMDA receptor antagonist, induces a hyperdopaminergic state that mimics some of the positive symptoms of schizophrenia.

CompoundAnimal ModelDosingEffect on PCP-Induced HyperlocomotionReference
This compound Murine model of schizophrenia57.8 to 115.7 mg/kg, s.c.Reversed hyper-locomotion.[4][4]
JNJ-40411813 MouseNot specifiedInhibited PCP-induced hyperlocomotion.[6][6]
LY379268 RatNot specifiedEffective in animal models of schizophrenia.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures discussed, the following diagrams are provided.

mGluR2_Signaling_Pathway mGluR2 Signaling Pathway Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds mGluR2_PAM mGluR2 PAM (e.g., this compound) mGluR2_PAM->mGluR2 Potentiates Gi_o Gαi/o mGluR2->Gi_o Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_o->Adenylyl_Cyclase Inhibits MAPK_ERK MAPK/ERK Pathway Gi_o->MAPK_ERK Activates Ion_Channels Ion Channels (Ca²⁺, K⁺) Gi_o->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Glutamate_Release ↓ Glutamate Release PKA->Glutamate_Release MAPK_ERK->Glutamate_Release Ion_Channels->Glutamate_Release

Caption: A diagram of the mGluR2 signaling cascade.

GTP_gamma_S_Workflow [³⁵S]GTPγS Binding Assay Workflow cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_detection Detection Cell_Culture 1. Culture cells expressing human mGluR2 Homogenization 2. Homogenize cells in buffer Cell_Culture->Homogenization Centrifugation 3. Centrifuge to pellet membranes Homogenization->Centrifugation Resuspension 4. Resuspend membranes in assay buffer Centrifugation->Resuspension Incubation_Mix 5. Prepare incubation mix: - Membranes - Test Compound (PAM) - Glutamate (EC₂₀) - GDP - [³⁵S]GTPγS Resuspension->Incubation_Mix Incubate 6. Incubate at 30°C Incubation_Mix->Incubate Filtration 7. Rapidly filter through GF/B filters Incubate->Filtration Washing 8. Wash filters with ice-cold buffer Filtration->Washing Scintillation 9. Add scintillation fluid and count radioactivity Washing->Scintillation

Caption: Workflow for the [³⁵S]GTPγS binding assay.

PCP_Hyperlocomotion_Workflow PCP-Induced Hyperlocomotion Workflow cluster_acclimation Acclimation cluster_treatment Treatment cluster_measurement Measurement Habituation 1. Habituate rats to the locomotor activity chambers Pretreatment 2. Administer test compound (e.g., this compound) or vehicle Habituation->Pretreatment PCP_Admin 3. Administer PCP or saline Pretreatment->PCP_Admin Record_Activity 4. Record locomotor activity (e.g., distance traveled) for a defined period PCP_Admin->Record_Activity Data_Analysis 5. Analyze data to determine the effect of the test compound on PCP-induced hyperactivity Record_Activity->Data_Analysis

Caption: Workflow for PCP-induced hyperlocomotion study.

Detailed Experimental Protocols

[³⁵S]GTPγS Binding Assay for mGluR2 PAMs

This protocol is adapted from methodologies described in the literature for assessing the activity of mGluR2 PAMs.[7][8][9][10][11]

1. Membrane Preparation:

  • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human mGluR2 receptor.

  • Harvest cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with fresh buffer and resuspend in the assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂).

  • Determine the protein concentration of the membrane preparation.

2. Assay Procedure:

  • In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein per well), the test compound (e.g., this compound) at various concentrations, a sub-maximal concentration of glutamate (typically the EC₂₀), and GDP (e.g., 10 µM).

  • Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

3. Data Analysis:

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

  • Data are typically expressed as a percentage of the maximal stimulation induced by a saturating concentration of glutamate.

  • Calculate EC₅₀ values by fitting the concentration-response data to a sigmoidal dose-response curve.

Phencyclidine (PCP)-Induced Hyperlocomotion in Rats

This protocol is a generalized procedure based on common practices in preclinical antipsychotic drug screening.[12][13][14][15][16]

1. Animals and Housing:

  • Use adult male rats (e.g., Sprague-Dawley or Wistar strains).

  • House the animals in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.

  • Allow the animals to acclimate to the facility for at least one week before the experiment.

2. Experimental Procedure:

  • Habituate the rats to the locomotor activity test chambers for a set period (e.g., 30-60 minutes) on the day of the experiment.

  • Administer the test compound (e.g., this compound, JNJ-40411813) or vehicle via the appropriate route (e.g., subcutaneous, intraperitoneal, or oral).

  • After a specified pretreatment time, administer PCP (typically 2.5-5 mg/kg, s.c. or i.p.) or saline.

  • Immediately place the animals back into the locomotor activity chambers.

  • Record locomotor activity (e.g., distance traveled, beam breaks) automatically for a defined period (e.g., 60-120 minutes).

3. Data Analysis:

  • Quantify the total locomotor activity for each animal during the test session.

  • Compare the locomotor activity of the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

  • A significant reduction in PCP-induced hyperlocomotion by the test compound compared to the vehicle-treated group indicates potential antipsychotic-like activity.

Conclusion

This guide provides a comparative overview of this compound and other novel mGluR2 modulators, focusing on their pharmacological characteristics and preclinical efficacy. The data presented in the tables, along with the visualized signaling pathways and experimental workflows, offer a framework for understanding the similarities and differences between these compounds. The detailed experimental protocols provide a foundation for replicating and expanding upon these findings. As research in this area continues, a deeper understanding of the therapeutic potential of mGluR2 modulation will undoubtedly emerge.

References

AZD-8529: A Potent and Selective mGluR2 Positive Allosteric Modulator for Validating Glutamatergic Hypotheses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AZD-8529 with other tool compounds used to investigate the role of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). Experimental data, detailed protocols, and pathway visualizations are presented to assist researchers in selecting the most appropriate tool for their studies and to facilitate the validation of hypotheses related to mGluR2 function in various physiological and pathological processes.

Introduction to mGluR2 and the Role of Allosteric Modulation

The metabotropic glutamate receptor 2 (mGluR2) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission and neuronal excitability. As a member of the group II mGluRs, it is primarily coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent modulation of downstream signaling pathways.[1][2] This ultimately fine-tunes neurotransmitter release. Given its significant role in regulating glutamatergic signaling, mGluR2 has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including schizophrenia, anxiety, and substance use disorders.[3][4]

Positive allosteric modulators (PAMs) like this compound offer a sophisticated approach to targeting mGluR2. Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct site and potentiate the receptor's response to the endogenous ligand, glutamate. This mechanism provides greater spatial and temporal precision, enhancing physiological signaling rather than causing tonic activation, which can lead to receptor desensitization and off-target effects.[1][5]

This compound: A Profile of a Leading mGluR2 Tool Compound

This compound is a potent, selective, and orally bioavailable positive allosteric modulator of the mGluR2 receptor.[6] Its favorable pharmacological profile makes it an excellent tool compound for both in vitro and in vivo studies aimed at elucidating the function of mGluR2.

Preclinical Pharmacology of this compound

This compound exhibits high binding affinity for mGluR2 with a Ki of 16 nM.[6] It effectively potentiates the effects of glutamate, with an EC50 of 195 nM, leading to a 7.4-fold shift in the glutamate EC50 and a 1.3-fold increase in the maximal response.[6] Importantly, this compound demonstrates high selectivity for mGluR2. When tested against other mGluR subtypes, it showed only weak activity as a PAM for mGluR5 (EC50 of 3.9 µM) and as an antagonist for mGluR8 (IC50 of 23 µM).[6] Further screening against a panel of 161 receptors and enzymes revealed only modest activity at nine other targets at a concentration of 10 µM.[6]

In vivo studies have demonstrated the utility of this compound in preclinical models of disease. For instance, in a murine model of schizophrenia, this compound reversed hyper-locomotion induced by phencyclidine, both alone and in combination with an atypical antipsychotic.[6]

Comparative Analysis of mGluR2 Tool Compounds

The selection of an appropriate tool compound is critical for the accurate interpretation of experimental results. The following tables provide a comparative overview of this compound and other commonly used mGluR2 modulators.

In Vitro Pharmacological Comparison
CompoundClassTarget(s)Potency (EC50/IC50/Ki)SelectivityReference(s)
This compound PAM mGluR2 Ki: 16 nM; EC50: 195 nM High selectivity over other mGluRs and a broad panel of other targets. [6]
JNJ-40411813 (ADX71149)PAMmGluR2EC50: 147 nM ([³⁵S]GTPγS)Selective for mGluR2.[7][8][9]
BINAPAMmGluR2EC50: ~100-200 nMHighly selective for mGluR2 over other mGluRs.[1][10][11]
LY379268Orthosteric AgonistmGluR2/mGluR3EC50: 2.69 nM (mGluR2), 4.48 nM (mGluR3)Agonist at both mGluR2 and mGluR3.[2]
LY354740 (Eglumegad)Orthosteric AgonistmGluR2/mGluR3High potency agonist at mGluR2/3.Agonist at both mGluR2 and mGluR3.[2]
In Vivo Effects Comparison in a Schizophrenia Model (Phencyclidine-induced Hyperlocomotion)
CompoundClassAnimal ModelDosingEffect on HyperlocomotionReference(s)
This compound PAM Mouse 57.8 to 115.7 mg/kg, s.c. Reversed PCP-induced hyperlocomotion. [6]
JNJ-40411813PAMRatNot specified for this model in the provided context.Effective in other preclinical models of schizophrenia.[4]
BINAPAMMouseNot specified for this model in the provided context.Shows antipsychotic-like effects in other models.[10]
LY379268Orthosteric AgonistRat/MouseNot specified for this model in the provided context.Generally effective in attenuating PCP-induced behaviors.[4]

Experimental Protocols

To ensure reproducibility and facilitate the design of new experiments, detailed protocols for key assays are provided below.

[³⁵S]GTPγS Binding Assay for mGluR2 PAM Activity

This functional assay measures the activation of G-proteins coupled to mGluR2 and is a standard method for characterizing the potency and efficacy of PAMs.

Materials:

  • Membranes from cells expressing recombinant human mGluR2 (e.g., CHO or HEK293 cells)

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4

  • GDP (Guanosine 5'-diphosphate)

  • [³⁵S]GTPγS (Guanosine 5′-(γ-thio)triphosphate, [³⁵S]-)

  • Glutamate (orthosteric agonist)

  • Test compound (e.g., this compound)

  • Unlabeled GTPγS

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing mGluR2 according to standard laboratory procedures. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Assay Buffer

    • GDP (final concentration typically 10-30 µM)

    • Glutamate at a fixed concentration (e.g., EC₂₀) to assess PAM activity.

    • Serial dilutions of the test compound (this compound). For determining non-specific binding, include wells with a high concentration of unlabeled GTPγS (e.g., 10 µM).

  • Initiation of Reaction: Add the cell membrane preparation to each well.

  • Incubation: Add [³⁵S]GTPγS (final concentration ~0.1-0.5 nM) to initiate the binding reaction. Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration: Terminate the reaction by rapidly filtering the contents of the wells through the filter plate using a vacuum manifold.

  • Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Quantification: Allow the filters to dry, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Nicotine (B1678760) Self-Administration Model in Squirrel Monkeys

This in vivo model is used to assess the reinforcing properties of nicotine and the potential of compounds like this compound to modulate addiction-related behaviors.

Apparatus:

  • Operant conditioning chambers equipped with two response levers, stimulus lights, and an infusion pump connected to a vascular catheter.

  • Intravenous catheter surgically implanted in the monkey.

Procedure:

  • Acquisition of Nicotine Self-Administration:

    • Monkeys are trained to press a lever to receive an intravenous infusion of nicotine (e.g., 0.01-0.03 mg/kg/infusion).

    • A fixed-ratio (FR) schedule of reinforcement is typically used, where the monkey must press the lever a fixed number of times (e.g., FR5 or FR10) to receive a single infusion.[12][13]

    • Each infusion is paired with a visual or auditory cue (e.g., illumination of a stimulus light).

    • Training continues until a stable pattern of responding is established.

  • Dose-Response Determination:

    • Once stable self-administration is achieved, different unit doses of nicotine are tested to generate a dose-response curve and confirm the reinforcing effects of the drug.[13]

  • Evaluation of this compound:

    • Prior to a self-administration session, monkeys are pre-treated with either vehicle or various doses of this compound.

    • The number of lever presses and infusions earned are recorded and compared between the vehicle and this compound treatment conditions.

    • To assess specificity, the effect of this compound on responding for a non-drug reinforcer (e.g., food pellets) can also be evaluated in separate sessions.

  • Data Analysis:

    • The primary dependent variables are the number of infusions self-administered and the rate of responding on the active and inactive levers.

    • Statistical analysis (e.g., ANOVA) is used to determine the effect of this compound on nicotine self-administration.

Visualizing the Mechanisms of Action

Understanding the signaling pathways and experimental workflows is crucial for interpreting data and designing future studies. The following diagrams, generated using Graphviz, provide a visual representation of these concepts.

mGluR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds to orthosteric site This compound This compound This compound->mGluR2 Binds to allosteric site G_protein Gi/o Protein mGluR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (Ca²⁺, K⁺) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Neurotransmitter_Release Reduced Neurotransmitter Release PKA->Neurotransmitter_Release Modulates Ion_Channels->Neurotransmitter_Release Regulates

mGluR2 Signaling Pathway.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_hypothesis Hypothesis Validation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay [³⁵S]GTPγS Binding Assay (Determine EC₅₀, Eₘₐₓ) Binding_Assay->Functional_Assay Selectivity_Screen Selectivity Screening (Other mGluRs, Receptor Panel) Functional_Assay->Selectivity_Screen PK_PD Pharmacokinetics & Pharmacodynamics (Bioavailability, Brain Penetration) Selectivity_Screen->PK_PD Behavioral_Model Disease-Relevant Behavioral Model (e.g., PCP-induced hyperlocomotion) PK_PD->Behavioral_Model Target_Engagement Target Engagement (e.g., ex vivo binding, PET) Behavioral_Model->Target_Engagement Hypothesis Validate mGluR2 Hypothesis Target_Engagement->Hypothesis

Workflow for Characterizing a Novel mGluR2 PAM.

Conclusion

This compound stands out as a valuable tool compound for investigating the role of mGluR2 in health and disease. Its high potency, selectivity, and demonstrated in vivo efficacy provide a solid foundation for validating hypotheses related to the glutamatergic system. This guide has provided a comparative analysis of this compound with other mGluR2 modulators, detailed experimental protocols for key assays, and visual representations of the underlying biological and experimental frameworks. By leveraging this information, researchers can make informed decisions about the most appropriate tools for their studies and contribute to a deeper understanding of mGluR2's function and therapeutic potential. While clinical trials with this compound in schizophrenia did not show significant improvement in overall symptoms, it remains a critical tool for preclinical research.[3][14][15][16] Further investigation into its effects in different patient populations and for other indications, such as smoking cessation, is ongoing.[3]

References

AZD-8529: A Comparative Analysis of a Failed mGluR2 Modulator and Alternative Approaches

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the negative and unpublished data for AZD-8529, a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), reveals a challenging landscape for novel therapeutic development in neuropsychiatric disorders. This guide provides a comparative analysis of this compound with alternative strategies, focusing on glycine (B1666218) transporter 1 (GlyT1) inhibitors, and offers detailed experimental data and pathway visualizations for researchers, scientists, and drug development professionals.

This compound was investigated for its potential therapeutic efficacy in schizophrenia and as a treatment for addiction. However, clinical trials in schizophrenia failed to demonstrate a significant improvement in symptoms compared to placebo.[1][2] This has led to the discontinuation of its development for this indication. Preclinical studies, however, showed some promise in animal models of addiction.[3][4][5] This guide will delve into the available data for this compound and compare it with other investigational drugs that have also faced development hurdles, namely the GlyT1 inhibitors bitopertin (B1667534) (RG1678) and PF-03463275.

Comparative Efficacy in Schizophrenia: A Look at the Negative Data

Clinical trials for this compound and the GlyT1 inhibitors bitopertin and PF-03463275 have unfortunately not yielded the desired positive outcomes in treating core symptoms of schizophrenia. The following tables summarize the key quantitative data from these studies.

Table 1: this compound Phase II Schizophrenia Trial Results

Outcome MeasureThis compound (40 mg)Placebop-value
PANSS Total Score (Change from Baseline) Not ReportedNot ReportedNo significant difference
PANSS Positive Symptom Subscale (Change from Baseline) Not ReportedNot ReportedNo significant difference
PANSS Negative Symptom Subscale (Change from Baseline) Not ReportedNot ReportedNo significant difference

Data from the 28-day, randomized, placebo-controlled Phase II study (NCT00487532) in patients with schizophrenia. While specific mean change values and standard deviations are not publicly available, the study concluded no significant difference between this compound and placebo on the primary and secondary endpoints.[1][2]

Table 2: Bitopertin (GlyT1 Inhibitor) Phase III Schizophrenia Trial Results (FlashLyte and DayLyte Studies)

Treatment GroupMean Change from Baseline in PANSS Negative Symptom Factor Score (SE)
DayLyte Study
Placebo-8.1 (0.6)
Bitopertin 5 mg-8.7 (0.6)
Bitopertin 10 mg-8.8 (0.6)
FlashLyte Study
Placebo-8.4 (0.6)
Bitopertin 10 mg-9.0 (0.6)
Bitopertin 20 mg-8.6 (0.6)

Data from two 24-week, randomized, double-blind, placebo-controlled Phase III studies in patients with persistent, predominant negative symptoms of schizophrenia. No statistically significant separation from placebo was observed for any bitopertin dose.[6][7]

Table 3: PF-03463275 (GlyT1 Inhibitor) Cognitive Impairment in Schizophrenia Trial Results

Outcome MeasurePF-03463275 + Cognitive TrainingPlacebo + Cognitive Training
MATRICS Consensus Cognitive Battery (MCCB) Composite Score (Change from Baseline) Not Reported to be superior to placeboParticipation in CT was associated with improvement

Data from a randomized, double-blind, placebo-controlled, crossover study (NCT01911676) evaluating the efficacy of PF-03463275 in enhancing cognitive training in patients with schizophrenia. The study found that PF-03463275 did not produce greater improvement in cognitive impairment associated with schizophrenia (CIAS) compared to cognitive training alone.[8][9]

Preclinical Data: A Glimmer of Hope in Addiction?

While the clinical development of this compound for schizophrenia was halted, preclinical studies in animal models of addiction suggested potential efficacy.

Table 4: Preclinical Studies of this compound in Addiction Models

Animal ModelKey Findings
Nicotine (B1678760) Self-Administration and Relapse (Squirrel Monkeys) This compound decreased nicotine self-administration and reduced nicotine priming- and cue-induced reinstatement of nicotine-seeking behavior.[5]
Alcohol Seeking (Rats) This compound blocked cue-induced reinstatement of alcohol seeking.[3]
Methamphetamine Craving (Rats) This compound decreased cue-induced methamphetamine seeking after prolonged abstinence.[4]

Experimental Protocols

A detailed understanding of the methodologies employed in the key clinical and preclinical studies is crucial for interpreting the results.

This compound Phase II Schizophrenia Trial (NCT00487532) Protocol
  • Study Design: A 28-day, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: Patients diagnosed with schizophrenia.

  • Intervention: this compound (40 mg once daily) or placebo.

  • Primary Outcome Measure: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.

  • Secondary Outcome Measures: Change from baseline in PANSS positive and negative symptom subscale scores.

Bitopertin Phase III Schizophrenia Trials (FlashLyte and DayLyte) Protocol
  • Study Design: Two 24-week, randomized, double-blind, placebo-controlled, parallel-group Phase III studies.[6]

  • Participants: Patients with persistent, predominant negative symptoms of schizophrenia who were stable on a single antipsychotic medication.[6] Inclusion criteria included a DSM-IV diagnosis of schizophrenia for at least one year and a score of ≥40 on the sum of the 14 PANSS negative and disorganized thought factor items.[6]

  • Intervention: Placebo, bitopertin (5 mg, 10 mg, or 20 mg once daily) as an adjunct to their ongoing antipsychotic treatment.[6]

  • Primary Outcome Measure: Change from baseline in the PANSS negative symptom factor score at week 24.[6]

PF-03463275 Cognitive Impairment in Schizophrenia Trial (NCT01911676) Protocol
  • Study Design: A randomized, double-blind, placebo-controlled, crossover study.[8]

  • Participants: Patients with schizophrenia and cognitive impairment.

  • Intervention: PF-03463275 (40 mg or 60 mg twice daily) or placebo, in combination with computerized cognitive training.[8]

  • Primary Outcome Measure: Change in the MATRICS Consensus Cognitive Battery (MCCB) composite score.[9]

  • Cognitive Training: Participants received 4 weeks of computerized cognitive training in each treatment period.[8] The training targeted various cognitive domains.

This compound Preclinical Addiction Models Protocol
  • Nicotine Self-Administration (Squirrel Monkeys): Monkeys were trained to self-administer intravenous nicotine. The effect of this compound on the rate of nicotine self-administration and on reinstatement of nicotine-seeking behavior induced by cues or a priming dose of nicotine was assessed.[5]

  • Alcohol and Methamphetamine Seeking (Rats): Rats were trained to self-administer alcohol or methamphetamine. Following a period of abstinence, the ability of this compound to block the reinstatement of drug-seeking behavior triggered by drug-associated cues was evaluated.[3][10]

Signaling Pathways and Mechanisms of Action

Understanding the underlying signaling pathways of these compounds is essential for rational drug design and for interpreting their clinical outcomes.

This compound and the mGluR2 Signaling Pathway

This compound is a positive allosteric modulator of the mGluR2 receptor. mGluR2 is a G-protein coupled receptor (GPCR) that is typically coupled to the Gαi/o subunit. Activation of mGluR2 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). Presynaptically, mGluR2 activation generally leads to a reduction in neurotransmitter release.

mGluR2_Signaling_Pathway cluster_presynaptic Presynaptic Terminal Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds AZD8529 This compound (mGluR2 PAM) AZD8529->mGluR2 Potentiates G_protein Gαi/o βγ mGluR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Vesicle Glutamate Vesicle PKA->Vesicle Modulates Release Machinery Release Reduced Glutamate Release Vesicle->Release

Caption: mGluR2 Signaling Pathway

GlyT1 Inhibitors and the NMDA Receptor Signaling Pathway

GlyT1 inhibitors, such as bitopertin and PF-03463275, work by blocking the reuptake of glycine from the synaptic cleft.[11] Glycine is an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor.[12] By increasing the synaptic concentration of glycine, GlyT1 inhibitors aim to enhance NMDA receptor function, which is hypothesized to be hypoactive in schizophrenia.[11][13]

GlyT1_NMDA_Signaling_Pathway cluster_synapse Glutamatergic Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_glia Glial Cell Glutamate_Vesicle Glutamate Glutamate_synapse Glutamate Glutamate_Vesicle->Glutamate_synapse Release NMDAR NMDA Receptor Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Signaling Downstream Signaling (e.g., LTP) Ca_ion->Signaling Activates GlyT1 GlyT1 GlyT1_inhibitor GlyT1 Inhibitor (e.g., Bitopertin) GlyT1_inhibitor->GlyT1 Blocks Glycine_in Glycine Glycine_in->GlyT1 Reuptake Glutamate_synapse->NMDAR Binds Glycine_synapse Glycine Glycine_synapse->NMDAR Co-agonist Binding

Caption: GlyT1 and NMDA Receptor Signaling

Conclusion

The journey of this compound, from promising preclinical data to disappointing clinical trial results in schizophrenia, underscores the significant challenges in developing novel treatments for complex neuropsychiatric disorders. The similar fates of the GlyT1 inhibitors bitopertin and PF-03463275 further highlight the translational gap between promising mechanisms and clinical efficacy.

While the primary indication of schizophrenia for these compounds has not been realized, the preclinical data for this compound in addiction models may warrant further investigation. The detailed analysis of the negative and unpublished data presented in this guide, along with the elucidation of the underlying signaling pathways, provides valuable insights for the scientific community. This information can inform future drug discovery efforts, aid in the design of more robust clinical trials, and ultimately contribute to the development of effective therapies for these debilitating conditions.

References

A Comparative Guide to the Preclinical and Clinical Outcomes of AZD-8529

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical and clinical performance of AZD-8529, a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), with alternative therapeutic strategies. Experimental data from key studies are summarized to facilitate a comprehensive evaluation of its therapeutic potential.

Introduction to this compound

This compound is a small molecule that acts as a positive allosteric modulator of the mGluR2 receptor.[1] This mechanism of action is being investigated for its potential to treat neuropsychiatric disorders, including schizophrenia and addiction, by modulating glutamate neurotransmission. The rationale behind this approach is that enhancing mGluR2 activity can dampen excessive glutamate release, a pathological feature implicated in these conditions.

Preclinical Efficacy and Safety

Preclinical studies have explored the efficacy of this compound in various animal models of neuropsychiatric disorders.

Schizophrenia Models

In a murine model of schizophrenia, this compound demonstrated the ability to reverse hyper-locomotion induced by phencyclidine (PCP), a non-competitive NMDA receptor antagonist that mimics psychosis-like symptoms.[1]

Table 1: Preclinical Efficacy of this compound and a Comparator mGluR2 PAM in the Phencyclidine (PCP)-Induced Hyperlocomotion Model

CompoundAnimal ModelDoses TestedOutcomeReference
This compound Mouse57.8 to 115.7 mg/kg (s.c.)Reversed PCP-induced hyper-locomotion.[1]AstraZeneca
JNJ-40411813 (ADX71149) MouseNot specifiedInhibited PCP-induced hyperlocomotion.[2][3]Lavreysen et al.

Note: Data for this compound and JNJ-40411813 are from separate studies and not from a head-to-head comparison.

Addiction Models

This compound has also been evaluated in preclinical models of addiction, showing promise in reducing drug-seeking behaviors.

Safety Profile

Preclinical safety studies of up to 3 months in duration have been conducted on this compound. Findings include reversible effects on the testis in rats and dogs, cataracts in rats after 3 months of treatment, and mild effects on the liver and ovary at high doses.

Clinical Outcomes

The clinical development of this compound has primarily focused on its potential as a treatment for schizophrenia.

Efficacy in Schizophrenia

A 28-day, Phase 2, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of this compound in patients with schizophrenia. The study also included an active comparator arm with risperidone (B510), an established atypical antipsychotic. The primary outcome measure was the change in the Positive and Negative Syndrome Scale (PANSS) total score.

The results of this trial showed that this compound did not lead to a statistically significant improvement in PANSS scores compared to placebo.[4][5] In contrast, risperidone demonstrated a significant reduction in PANSS scores, confirming the study's ability to detect an antipsychotic effect.[4][5]

Table 2: Clinical Efficacy of this compound vs. Risperidone in a Phase 2 Schizophrenia Trial

Treatment GroupNBaseline PANSS Total Score (Mean ± SD)Change from Baseline in PANSS Total Score (Mean ± SD)p-value vs. Placebo
This compound (40 mg) 5593.5 ± 10.4-13.1 ± 14.8Not Significant
Risperidone (4 mg) 5494.2 ± 10.3-21.1 ± 16.5<0.05
Placebo 5693.8 ± 11.2-14.3 ± 15.9-

Data adapted from Litman et al. (2016).

Safety and Tolerability in Humans

In clinical trials with healthy volunteers, this compound was administered at single doses up to 310 mg and repeated doses up to 250 mg once daily for 15 days.[1] The reported adverse events were generally mild and included headache and gastrointestinal issues.[1] In patients with schizophrenia, the most common adverse events reported with 40 mg of this compound administered every other day for 28 days were headache, schizophrenia-related symptoms, and dyspepsia.[1]

Experimental Protocols

Phencyclidine (PCP)-Induced Hyperlocomotion in Mice

This preclinical model is widely used to screen for potential antipsychotic activity.

Workflow:

G cluster_0 Acclimation cluster_1 Drug Administration cluster_2 Data Collection cluster_3 Data Analysis acclimate Mice are habituated to the testing environment (e.g., open-field arena) for a set period before the experiment. drug_admin The test compound (e.g., this compound) or vehicle is administered at a specified time before the PCP injection. pcp_admin PCP is administered to induce hyperlocomotion. drug_admin->pcp_admin data_coll Immediately following PCP administration, locomotor activity is recorded for a specified duration. pcp_admin->data_coll data_analysis The total distance traveled or the number of beam breaks is quantified and compared between treatment groups. data_coll->data_analysis

PCP-Induced Hyperlocomotion Workflow
Phase 2 Clinical Trial in Schizophrenia

The clinical trial for this compound in schizophrenia followed a standard design for evaluating the efficacy and safety of a novel antipsychotic candidate.

Workflow:

G cluster_0 Screening and Baseline cluster_1 Randomization and Treatment cluster_2 Efficacy and Safety Assessments cluster_3 End of Study and Analysis screening Patients with a diagnosis of schizophrenia are screened for eligibility based on inclusion and exclusion criteria. baseline Baseline assessments, including PANSS, are conducted. screening->baseline randomization Eligible patients are randomly assigned to receive this compound, risperidone, or placebo. baseline->randomization treatment Patients receive the assigned treatment for a fixed duration (e.g., 28 days). randomization->treatment assessments Regular assessments of efficacy (e.g., PANSS) and safety (e.g., adverse events, vital signs) are performed throughout the study. treatment->assessments end_of_study Final assessments are conducted at the end of the treatment period. assessments->end_of_study analysis Data are analyzed to compare the change in PANSS scores and safety profiles between the treatment groups. end_of_study->analysis

Schizophrenia Phase 2 Trial Workflow

Mechanism of Action: mGluR2 Signaling Pathway

This compound positively modulates the mGluR2 receptor, which is a G-protein coupled receptor (GPCR) typically located on presynaptic terminals. Activation of mGluR2 by glutamate is enhanced in the presence of this compound. This leads to the activation of an associated inhibitory G-protein (Gi/o).

The activated Gi/o protein inhibits adenylyl cyclase, which in turn reduces the intracellular levels of cyclic AMP (cAMP).[6] This reduction in cAMP leads to a decrease in the activity of protein kinase A (PKA). Ultimately, this signaling cascade results in the inhibition of voltage-gated calcium channels, which reduces the release of glutamate from the presynaptic terminal. By dampening excessive glutamate release, mGluR2 activation is thought to restore synaptic homeostasis.

G cluster_0 Presynaptic Terminal Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds AZD8529 This compound AZD8529->mGluR2 Modulates Gio Gi/o mGluR2->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Ca_channel Voltage-gated Ca2+ Channel cAMP->Ca_channel Modulates Glutamate_release Reduced Glutamate Release Ca_channel->Glutamate_release Inhibition leads to

mGluR2 Signaling Pathway

Conclusion

Preclinical studies with this compound showed promising activity in animal models of psychosis and addiction. However, these findings did not translate into clinical efficacy in a Phase 2 trial for schizophrenia. While the drug was well-tolerated, it failed to demonstrate a significant improvement in symptoms compared to placebo. In contrast, the active comparator, risperidone, showed a clear antipsychotic effect. These results suggest that positive allosteric modulation of the mGluR2 receptor alone, at least with the dosing and patient population studied for this compound, may not be a sufficient therapeutic strategy for the acute treatment of schizophrenia. Further research may be needed to explore the potential of this mechanism in different patient subpopulations or in combination with other therapeutic agents.

References

AZD-8529: A Comparative Analysis of its Selectivity for mGluR Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AZD-8529 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][2] This guide provides a comparative analysis of this compound's selectivity for mGluR2 over other mGluR subtypes, supported by experimental data. Understanding the selectivity profile of a compound like this compound is crucial for predicting its therapeutic efficacy and potential side effects.

Quantitative Selectivity Profile

This compound demonstrates high potency and selectivity for mGluR2. The following table summarizes its activity at various mGluR subtypes based on in vitro studies.

Receptor SubtypeMode of ActionPotency (EC50/Ki/IC50)Reference
mGluR2 Positive Allosteric Modulator (PAM) 195 nM (EC50, [35S]GTPγS binding) [1][3]
285 ± 20 nM (EC50, fluorescence-based assay) [3]
16 nM (Ki, binding affinity) [1]
mGluR1No PAM activity up to 20-25 µM-[3]
mGluR3No PAM activity up to 20-25 µM-[3]
mGluR4No PAM activity up to 20-25 µM-[3]
mGluR5Weak PAM3.9 µM (EC50)[1]
mGluR6No PAM activity up to 20-25 µM-[3]
mGluR7No PAM activity up to 20-25 µM-[3]
mGluR8Antagonist23 µM (IC50)[1]

As the data indicates, this compound is a potent potentiator of mGluR2, with significantly weaker or no activity at other mGluR subtypes. This high selectivity is a desirable characteristic for a therapeutic agent, as it minimizes off-target effects. Allosteric modulators like this compound offer an advantage over orthosteric ligands by having greater subtype selectivity and a more favorable pharmacokinetic profile.[4]

Signaling Pathway and Mechanism of Action

This compound acts as a PAM at the mGluR2 receptor. This means it binds to a site on the receptor that is distinct from the glutamate binding site (orthosteric site).[5] This binding event does not activate the receptor on its own but rather potentiates the receptor's response to the endogenous ligand, glutamate. mGluR2 is a G-protein coupled receptor (GPCR) that, upon activation, typically couples to the Gαi/o subunit. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. Presynaptically located mGluR2s play a crucial role in regulating neurotransmitter release.

mGluR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR2 Orthosteric Site mGluR2 Allosteric Site Glutamate->mGluR2:ortho Binds This compound This compound This compound->mGluR2:allo Binds & Potentiates G_Protein Gαi/o-βγ mGluR2->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Neuronal_Inhibition Decreased Neurotransmitter Release G_Protein->Neuronal_Inhibition Leads to cAMP cAMP ATP ATP ATP->cAMP Converted by Adenylyl Cyclase

Caption: mGluR2 signaling pathway modulated by this compound.

Experimental Protocols for Selectivity Determination

The selectivity of this compound was determined using a variety of in vitro assays. The following is a generalized description of the key experimental workflows.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors. In the presence of an agonist, the Gα subunit of the G-protein exchanges GDP for GTP. By using a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, the level of receptor activation can be quantified by measuring the amount of radiolabel incorporated.

To determine the PAM activity of this compound, the assay is performed in the presence of a sub-maximal concentration of glutamate. An increase in [³⁵S]GTPγS binding in the presence of this compound indicates positive allosteric modulation.

GTPgS_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_detection Detection & Analysis Membranes Prepare cell membranes expressing mGluR subtype Addition Add Glutamate (agonist) and this compound (test compound) Membranes->Addition Reagents Prepare assay buffer with GDP and [³⁵S]GTPγS Reagents->Addition Incubate Incubate at 30°C Addition->Incubate Separation Separate bound and free [³⁵S]GTPγS (e.g., filtration) Incubate->Separation Quantification Quantify bound radioactivity using scintillation counting Separation->Quantification Analysis Analyze data to determine EC50 and Emax Quantification->Analysis

Caption: Workflow for [³⁵S]GTPγS binding assay.

Fluorescence-Based Functional Assays

These assays utilize cell lines co-expressing the mGluR of interest and a calcium-sensitive fluorescent dye or a reporter gene linked to a calcium-responsive element. Upon receptor activation and subsequent G-protein signaling, intracellular calcium levels change, leading to a change in fluorescence that can be measured.

For selectivity profiling, this compound was tested against a panel of cell lines, each expressing a different human mGluR subtype.[3] The potentiation of the glutamate-induced response was measured to determine the EC50 value for its PAM activity at each receptor.

Conclusion

The available data strongly support that this compound is a potent and highly selective positive allosteric modulator of mGluR2. Its weak activity at other mGluR subtypes, such as mGluR5, and antagonist activity at mGluR8 only occur at concentrations significantly higher than those required for mGluR2 potentiation.[1] This selectivity profile makes this compound a valuable tool for studying the physiological roles of mGluR2 and a promising candidate for the development of therapeutics targeting this receptor.

References

A Comparative Analysis of AZD-8529 and Standard-of-Care Antipsychotics for Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational drug AZD-8529, a metabotropic glutamate (B1630785) receptor 2 (mGluR2) positive allosteric modulator (PAM), against established standard-of-care antipsychotics, primarily dopamine (B1211576) D2 receptor antagonists. The information presented is intended to offer an objective overview supported by available preclinical and clinical data to inform research and development efforts in psychiatric therapeutics.

Introduction

Current antipsychotic treatments for schizophrenia predominantly target the dopaminergic system, specifically through antagonism of the D2 receptor.[1][2][3][4] While effective for many patients in managing positive symptoms, these medications often have limited efficacy against negative and cognitive symptoms and can be associated with significant side effects.[5] This has spurred the investigation of novel mechanisms of action, such as the modulation of the glutamatergic system, which is also implicated in the pathophysiology of schizophrenia.[6][7][8] this compound represents one such approach, aiming to correct glutamatergic deficits by enhancing the function of mGluR2.[9][10]

Mechanism of Action

Standard-of-care antipsychotics, including first-generation (e.g., haloperidol) and second-generation (e.g., risperidone, olanzapine) agents, exert their primary therapeutic effect by blocking D2 receptors in the mesolimbic pathway.[1][3][11] Second-generation antipsychotics also typically exhibit antagonism at serotonin (B10506) 5-HT2A receptors, which is thought to contribute to a lower risk of extrapyramidal side effects.[1]

In contrast, this compound is a positive allosteric modulator of the mGluR2 receptor.[9] It does not directly activate the receptor but potentiates the effect of the endogenous ligand, glutamate.[9][12] MGluR2 is an inhibitory G-protein coupled receptor that, when activated, reduces glutamate release. This mechanism is hypothesized to correct the excessive glutamatergic activity thought to contribute to the symptoms of schizophrenia.[13]

cluster_0 Standard-of-Care (D2 Antagonist) Dopamine Dopamine D2R D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D2R->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA DARPP32 ↓ DARPP-32 PKA->DARPP32 Therapeutic Antipsychotic Effect DARPP32->Therapeutic Antipsychotic Haloperidol, Risperidone, Olanzapine Antipsychotic->D2R Blocks

Fig. 1: Simplified signaling pathway for standard-of-care D2 receptor antagonists.

cluster_1 This compound (mGluR2 PAM) Glutamate Glutamate mGluR2 mGluR2 Receptor Glutamate->mGluR2 Gi Gi Protein mGluR2->Gi AC_m Adenylyl Cyclase Gi->AC_m GlutamateRelease ↓ Glutamate Release Gi->GlutamateRelease cAMP_m ↓ cAMP AC_m->cAMP_m Therapeutic_m Therapeutic Effect GlutamateRelease->Therapeutic_m AZD8529 This compound AZD8529->mGluR2 Potentiates

Fig. 2: Hypothesized signaling pathway for this compound, an mGluR2 positive allosteric modulator.

Data Presentation

Table 1: Receptor Binding Affinity Profile

This table summarizes the in vitro receptor binding affinities (Ki, nM) of this compound and selected standard-of-care antipsychotics. Lower Ki values indicate higher binding affinity.

CompoundPrimary TargetD25-HT2AH1α1M1
This compound mGluR2 (Ki) >10,000>10,000>10,000>10,000>10,000
HaloperidolD20.89[14]194,100115,800
RisperidoneD2/5-HT2A3.13[15]0.16[15]2.23[15]0.8[15]>10,000
OlanzapineD2/5-HT2A1147191.9

Data for Haloperidol, Risperidone, and Olanzapine are representative values from literature and may vary between studies.

Table 2: Preclinical Efficacy Models

This table compares the effects of this compound and standard-of-care antipsychotics in two common preclinical models used to predict antipsychotic efficacy.

CompoundConditioned Avoidance Response (CAR)Prepulse Inhibition (PPI) Disruption Reversal
This compound No data availableNo data available
HaloperidolDisrupts avoidance responding[16][17]Reverses deficits induced by dopamine agonists
RisperidoneDisrupts avoidance responding[16]Reverses deficits induced by NMDA antagonists
OlanzapineDisrupts avoidance responding[16][17]Reverses deficits induced by NMDA antagonists

This compound did reverse hyper-locomotion induced by phencyclidine in a murine model of schizophrenia.[9]

Table 3: Clinical Efficacy and Side Effect Profile

This table provides a high-level overview of the clinical findings for this compound and the general profile of standard-of-care antipsychotics.

FeatureThis compoundStandard-of-Care Antipsychotics (Typical & Atypical)
Positive Symptoms No significant improvement vs. placebo in a 28-day trial[13]Generally effective in reducing positive symptoms[18][19]
Negative Symptoms No significant improvement vs. placebo[13]Limited and variable efficacy, some atypicals may have modest benefits
Cognitive Symptoms No significant improvement vs. placebo[13]Generally do not improve cognitive deficits
Extrapyramidal Symptoms (EPS) Low potential due to non-dopaminergic mechanismHigh risk with typicals, lower but still present risk with atypicals[1]
Metabolic Side Effects (Weight gain, etc.) Low potentialHigh risk, particularly with some atypical agents like olanzapine
Prolactin Elevation Low potentialHigh risk with typicals and some atypicals like risperidone

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the affinity of a compound for various neurotransmitter receptors.

Methodology:

  • Preparation of cell membranes expressing the receptor of interest.

  • Incubation of the membranes with a radiolabeled ligand that specifically binds to the target receptor.

  • Addition of increasing concentrations of the test compound (e.g., this compound, haloperidol) to compete with the radioligand for binding.

  • Separation of bound and free radioligand by filtration.

  • Quantification of the radioactivity of the bound ligand using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The IC50 value is converted to an affinity constant (Ki) using the Cheng-Prusoff equation.

Conditioned Avoidance Response (CAR)

Objective: To assess the antipsychotic-like activity of a compound.[20]

Methodology:

  • A rat is placed in a shuttle box with two compartments.

  • A conditioned stimulus (CS), such as a light or tone, is presented for a short duration (e.g., 10 seconds).

  • This is followed by an unconditioned stimulus (US), a mild foot shock, delivered through the grid floor.

  • The rat can avoid the shock by moving to the other compartment during the CS presentation (avoidance response).

  • If the rat does not move during the CS, it can escape the shock by moving to the other compartment during the US presentation (escape response).

  • Animals are trained until they consistently exhibit the avoidance response.

  • The test compound is then administered, and the number of avoidance and escape responses is recorded.

  • A compound with antipsychotic potential will selectively suppress the avoidance response without impairing the escape response.[16][20]

Start Start Acclimation Acclimate Animal (30-60 min) Start->Acclimation Training Training Phase: CS (Tone) -> US (Shock) Animal learns to avoid Acclimation->Training DrugAdmin Drug Administration (Test Compound or Vehicle) Training->DrugAdmin Testing Testing Phase: Present CS DrugAdmin->Testing Decision Avoidance Response? Testing->Decision Avoid Record Avoidance Decision->Avoid Yes NoAvoid Present US (Shock) Decision->NoAvoid No End End Avoid->End EscapeDecision Escape Response? NoAvoid->EscapeDecision Escape Record Escape EscapeDecision->Escape Yes Failure Record Failure EscapeDecision->Failure No Escape->End Failure->End

Fig. 3: Experimental workflow for the Conditioned Avoidance Response (CAR) test.

Conclusion

This compound, a selective mGluR2 PAM, represents a departure from the traditional dopamine-centric approach to antipsychotic drug development. Its highly specific receptor profile suggests a potential for a favorable side effect profile, particularly concerning EPS, metabolic disturbances, and hyperprolactinemia. However, a proof-of-principle clinical trial did not demonstrate efficacy in improving the positive, negative, or cognitive symptoms of schizophrenia over a 28-day period.[13]

Standard-of-care antipsychotics, while having well-documented side effect liabilities, remain the cornerstone of treatment due to their established efficacy in controlling psychosis.[19] The comparison between this compound and these agents highlights the ongoing challenge in translating novel neurobiological hypotheses into clinically effective treatments for schizophrenia. Future research may explore the potential of glutamatergic modulators in specific subpopulations of patients or in combination with existing antipsychotic agents.

References

The Rationale for AZD-8529: A Comparative Guide to a Selective Glutamatergic Agent

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of glutamatergic drug development, the pursuit of receptor subtype selectivity and nuanced modulation of neurotransmission is paramount for enhancing therapeutic efficacy while minimizing off-target effects. AZD-8529, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), represents a targeted approach to modulating glutamatergic signaling. This guide provides a comprehensive comparison of this compound with other glutamatergic agents, presenting the rationale for its use supported by preclinical and clinical data.

Mechanism of Action: A Tale of Two Modulatory Strategies

The glutamatergic system, the primary excitatory network in the central nervous system, is a key target for therapeutic intervention in a range of neurological and psychiatric disorders.[1][2] Agents targeting this system can be broadly categorized by their mechanism of action.

This compound: A Positive Allosteric Modulator of mGluR2

This compound exemplifies a refined strategy of glutamatergic modulation. As a PAM, it does not activate the mGluR2 receptor directly but rather potentiates the effect of the endogenous ligand, glutamate.[3][4][5] This mechanism offers several theoretical advantages, including the preservation of the natural spatial and temporal patterns of glutamate signaling, potentially leading to a more physiological response and a wider therapeutic window compared to direct agonists.[4][6]

Contrasting Mechanisms of Other Glutamatergic Agents

In contrast, other glutamatergic agents employ more direct or broader mechanisms of action:

  • NMDA Receptor Antagonists (e.g., Ketamine, Memantine): These agents directly block the ion channel of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal communication.[7][8] While agents like ketamine have demonstrated rapid antidepressant effects, their use can be associated with psychotomimetic side effects, highlighting the challenges of broad channel blockade.[1][9]

  • Glutamate Release Inhibitors (e.g., Lamotrigine (B1674446), Riluzole): These drugs act presynaptically to reduce the release of glutamate.[4][8][10] Their mechanism often involves the blockade of voltage-gated sodium or calcium channels, which can impact overall neuronal excitability.[2][3][10]

  • mGluR Antagonists (e.g., MTEP for mGluR5): These compounds block the activation of specific metabotropic glutamate receptors, thereby inhibiting their downstream signaling pathways.[11][12][13][14]

Comparative Preclinical and Clinical Data

The rationale for selecting a particular agent is heavily reliant on its pharmacological profile, including its potency, selectivity, and observed effects in preclinical and clinical studies.

In Vitro Pharmacology

The following table summarizes the in vitro pharmacological data for this compound and selected comparator glutamatergic agents.

CompoundPrimary TargetMechanism of ActionBinding Affinity (Ki)Functional Potency (EC50/IC50)
This compound mGluR2Positive Allosteric Modulator16 nM[3]EC50 = 195 nM[3][15]
KetamineNMDA ReceptorNon-competitive Antagonist~0.5 - 7 µM[16]IC50 ≈ 1.5 - 2.1 µM[15]
Memantine (B1676192)NMDA ReceptorUncompetitive Antagonist-IC50 ≈ 0.5 - 1 µM[17][18]
LamotrigineVoltage-gated Na+ channelsGlutamate Release Inhibitor-IC50 ≈ 20 µM (for glutamate release)[4]
Riluzole (B1680632)Voltage-gated Na+ channelsGlutamate Release Inhibitor-Inhibits glutamate release[2][3][10]
MTEPmGluR5Antagonist--

Key Insights from In Vitro Data:

  • This compound demonstrates high potency for the mGluR2 receptor, with a binding affinity in the nanomolar range.[3]

  • Its selectivity is a key feature, showing weak activity at other mGluR subtypes.[3]

  • NMDA receptor antagonists like ketamine and memantine have micromolar affinities for their target.[15][16]

  • Glutamate release inhibitors such as lamotrigine exhibit their effects at micromolar concentrations.[4]

In Vivo Preclinical and Clinical Findings

The therapeutic potential of these agents has been explored in various preclinical models and clinical trials.

AgentPreclinical ModelsClinical Indications/Findings
This compound Reversed phencyclidine-induced hyperlocomotion in mice (schizophrenia model).[3] Reduced nicotine (B1678760) and alcohol seeking in preclinical models.[5][15][16]Phase 2 trial in schizophrenia did not meet primary endpoint (PANSS score).[3][18] fMRI data suggests potential effects on brain circuitry related to negative symptoms.[4]
KetamineAntidepressant-like effects in various animal models.[1]Rapid and robust antidepressant effects in treatment-resistant depression.[1][9]
MemantineNeuroprotective effects in models of excitotoxicity.Approved for the treatment of Alzheimer's disease; has not shown efficacy in depression.[2][10]
LamotrigineAnticonvulsant and mood-stabilizing properties in animal models.Approved for bipolar disorder and epilepsy.[1]
RiluzoleNeuroprotective effects in models of neurodegeneration.[10]Approved for amyotrophic lateral sclerosis (ALS).[10]
MTEPAntidepressant-like and anxiolytic-like effects in rodent models.[11][12][13][14]Investigated in preclinical models of various CNS disorders.

Signaling Pathways and Experimental Workflows

Visualizing the underlying molecular pathways and experimental designs provides a clearer understanding of the rationale for using this compound.

Signaling Pathways

mGluR2_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Glutamate_vesicle Glutamate mGluR2 mGluR2 Glutamate_vesicle->mGluR2 Binds Glutamate_released Glutamate Glutamate_vesicle->Glutamate_released Gi_Go Gi/o mGluR2->Gi_Go Activates AZD8529 This compound (PAM) AZD8529->mGluR2 Potentiates AC Adenylyl Cyclase Gi_Go->AC Inhibits Release Reduced Glutamate Release Gi_Go->Release cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates VGCC Voltage-Gated Ca2+ Channel PKA->VGCC Phosphorylates (Modulates) Ca_influx Ca2+ Influx VGCC->Ca_influx NMDA_R NMDA Receptor Glutamate_released->NMDA_R AMPA_R AMPA Receptor Glutamate_released->AMPA_R Ca_postsynaptic Ca2+ Influx NMDA_R->Ca_postsynaptic Signaling_cascade Downstream Signaling Ca_postsynaptic->Signaling_cascade NMDA_Antagonist_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Glutamate_vesicle Glutamate Glutamate_released Glutamate Glutamate_vesicle->Glutamate_released NMDA_R NMDA Receptor Glutamate_released->NMDA_R Binds Ion_channel Ion Channel NMDA_R->Ion_channel Opens Ketamine Ketamine Ketamine->Ion_channel Blocks Ca_influx Ca2+ Influx (Blocked) Ion_channel->Ca_influx Signaling_cascade Altered Downstream Signaling Ca_influx->Signaling_cascade Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Preclinical Models cluster_clinical Clinical Evaluation Binding_Assay Radioligand Binding Assay Functional_Assay GTPγS Functional Assay Binding_Assay->Functional_Assay Determine Potency Selectivity_Panel Receptor Selectivity Panel Functional_Assay->Selectivity_Panel Confirm Selectivity PCP_Model PCP-Induced Hyperlocomotion (Mice) Selectivity_Panel->PCP_Model Proceed to In Vivo Addiction_Model Drug Self-Administration and Reinstatement PCP_Model->Addiction_Model Explore Further Applications Phase1 Phase 1 Safety and Tolerability Addiction_Model->Phase1 Transition to Clinical Studies Phase2 Phase 2 Efficacy (e.g., Schizophrenia) Phase1->Phase2 fMRI fMRI Biomarker Assessment Phase2->fMRI Investigate Circuit-Level Effects

References

A Meta-Analysis of AZD-8529 Efficacy in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of the preclinical efficacy of AZD-8529, a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). The data presented herein is collated from publicly available research and is intended to offer an objective overview of its performance against alternative therapeutic strategies in various animal models.

Mechanism of Action

This compound functions by potentiating the effect of the endogenous ligand, glutamate, on mGluR2.[1][2] This receptor is predominantly located on presynaptic terminals, where its activation leads to an inhibition of glutamate release. By selectively modulating mGluR2, this compound aims to correct the glutamatergic dysregulation implicated in several neurological and psychiatric disorders.[3][4] Unlike direct agonists, mGluR2 PAMs like this compound offer the advantage of enhancing physiological, activity-dependent receptor activation, which may reduce adverse effects and the potential for receptor desensitization.[2][3]

Efficacy in Animal Models of Schizophrenia

In murine models of schizophrenia, this compound has demonstrated the ability to reverse hyper-locomotion induced by the NMDA receptor antagonist, phencyclidine (PCP).[1] While clinical trials in schizophrenia patients did not show a significant improvement in symptoms with this compound monotherapy compared to placebo, preclinical evidence suggests potential utility.[5][6]

Comparative Efficacy Data in Schizophrenia Models

Animal ModelTreatmentDosageKey Outcome MeasureResult
PCP-induced hyper-locomotion in miceThis compound57.8 - 115.7 mg/kg, s.c.Reversal of hyper-locomotionSignificant reduction in psychomotor activity.[1]
PCP-induced hyper-locomotion in miceThis compound + atypical antipsychotic5.8 mg/kg, s.c.Reversal of hyper-locomotionPotentiation of the antipsychotic effect.[1]

Efficacy in Animal Models of Addiction

This compound has shown considerable promise in non-human primate and rodent models of nicotine (B1678760) and alcohol addiction, suggesting that mGluR2 modulation could be a viable strategy for relapse prevention.

In squirrel monkeys, this compound decreased intravenous nicotine self-administration at doses that did not affect food self-administration, indicating a specific effect on drug-seeking behavior.[7] Furthermore, it reduced both nicotine priming- and cue-induced reinstatement of nicotine-seeking behavior.[7] In rats, this compound was found to decrease nicotine-induced dopamine (B1211576) release in the nucleus accumbens shell, a key component of the brain's reward circuitry.[7]

For alcohol-related behaviors, this compound effectively blocked cue-induced reinstatement of alcohol seeking in rats.[8] This effect was absent in rats with a genetic mutation disrupting the mGluR2 gene, confirming the on-target activity of the compound.[8]

Comparative Efficacy Data in Addiction Models

Animal ModelTreatmentDosageKey Outcome MeasureResult
Nicotine self-administration in squirrel monkeysThis compound0.3 - 3 mg/kg, i.m.Nicotine infusionsDose-dependent decrease in nicotine self-administration.[7]
Cue-induced reinstatement of nicotine seeking in squirrel monkeysThis compound0.3, 1, or 3 mg/kg, i.m.Lever pressesSignificant reduction in reinstatement of nicotine seeking.[7]
Cue-induced reinstatement of alcohol seeking in Wistar ratsThis compound20 and 40 mg/kg, s.c.Lever pressesPotent blockade of cue-induced alcohol seeking.[2][8]
Saccharin (B28170) self-administration in Wistar ratsThis compound20 and 40 mg/kg, s.c.Lever pressesNo effect on saccharin self-administration, suggesting behavioral specificity.[8]

Efficacy in Animal Models of Parkinson's Disease

Recent studies have explored the potential of this compound in treating L-DOPA-induced dyskinesia and psychosis-like behaviors (PLBs) in a marmoset model of Parkinson's disease. The results indicate that this compound can significantly alleviate these debilitating side effects of long-term dopamine replacement therapy.

Comparative Efficacy Data in Parkinson's Disease Models

Animal ModelTreatmentDosageKey Outcome MeasureResult
MPTP-lesioned marmoset with L-DOPA-induced dyskinesia and PLBsThis compound0.1, 0.3, 1, and 10 mg/kgGlobal dyskinesia and PLB severityUp to 70% reduction in dyskinesia and 64% reduction in PLBs.[9]
MPTP-lesioned marmoset with L-DOPA-induced dyskinesia and PLBsThis compound≥ 0.3 mg/kgDuration of anti-parkinsonian action of L-DOPAUp to 29% increase in the therapeutic window of L-DOPA.[9]

Experimental Protocols

PCP-Induced Hyper-locomotion in Mice

Objective: To assess the antipsychotic-like potential of this compound.

Methodology: Male mice are habituated to the testing environment. Phencyclidine (PCP) is administered to induce hyper-locomotor activity, which serves as an animal model of psychosis. This compound or a vehicle control is administered subcutaneously at specified doses prior to or concurrently with PCP. Locomotor activity is then recorded and quantified using automated activity monitors. A reduction in PCP-induced hyper-locomotion is indicative of potential antipsychotic efficacy.[1]

Nicotine Self-Administration and Reinstatement in Squirrel Monkeys

Objective: To evaluate the effect of this compound on the reinforcing effects of nicotine and relapse-like behavior.

Methodology: Squirrel monkeys are trained to self-administer intravenous infusions of nicotine by pressing a lever. Once stable responding is achieved, the effect of various doses of this compound administered intramuscularly on nicotine intake is assessed. For reinstatement, responding is first extinguished by replacing nicotine with saline. Reinstatement of nicotine-seeking behavior is then triggered by a nicotine prime or presentation of nicotine-associated cues, following pretreatment with this compound or vehicle.[7]

Cue-Induced Reinstatement of Alcohol Seeking in Rats

Objective: To determine the efficacy of this compound in preventing relapse to alcohol-seeking behavior.

Methodology: Male Wistar rats are trained to self-administer 20% alcohol in an operant chamber, where responses on a lever are paired with the delivery of alcohol and associated cues (e.g., a light and a tone). Following the acquisition of stable self-administration, the behavior is extinguished by withholding alcohol delivery. Once responding is extinguished, the effect of subcutaneous administration of this compound on reinstatement of alcohol seeking, triggered by the presentation of the alcohol-associated cues, is evaluated.[8]

Visualizations

AZD8529_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron Glutamate_Vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_Vesicle->Glutamate Release mGluR2 mGluR2 Gi Gi mGluR2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_Channel Voltage-gated Ca²⁺ Channel Gi->Ca_Channel Inhibits Ca_Channel->Glutamate_Vesicle Inhibits Release Glutamate->mGluR2 Binds AZD8529 This compound AZD8529->mGluR2 Binds (Allosteric Site)

Caption: Mechanism of action of this compound as an mGluR2 positive allosteric modulator.

Experimental_Workflow_Addiction_Model cluster_phase1 Phase 1: Self-Administration Training cluster_phase2 Phase 2: Extinction cluster_phase3 Phase 3: Reinstatement Test SA1 Animal trained to press lever for drug infusion SA2 Establish stable drug-taking behavior SA1->SA2 E1 Drug infusion is replaced with saline SA2->E1 Transition to Extinction E2 Lever pressing behavior decreases significantly E1->E2 R1 Pre-treatment with This compound or Vehicle E2->R1 Begin Reinstatement R2 Presentation of drug-associated cues or a drug prime R1->R2 R3 Measure lever pressing (relapse behavior) R2->R3

Caption: General experimental workflow for reinstatement models of drug addiction.

References

Safety Operating Guide

Navigating the Disposal of AZD-8529: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the meticulous management of investigational compounds is paramount, extending from initial handling to final disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of AZD-8529, a positive allosteric modulator of mGluR2. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

While a specific Safety Data Sheet (SDS) for this compound was not identified in the public domain, the following procedures are based on established best practices for the disposal of potent, solid, non-DEA controlled investigational drug compounds in a laboratory setting.[1][2] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements.[1][2]

Immediate Safety and Disposal Plan

The disposal of this compound, as with any research chemical, must be approached as a hazardous waste management process. Under no circumstances should this compound be disposed of in the regular trash or down the drain.[3]

Step 1: Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risks. This includes, but is not limited to:

  • Eye Protection: Chemical splash goggles or safety glasses with side shields.[4][5][6]

  • Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile gloves).[6][7]

  • Body Protection: A laboratory coat is mandatory. For larger quantities or situations with a higher risk of aerosolization, a chemical-resistant apron or coveralls should be considered.[4][5][7]

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[7]

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Designated Waste Stream: All materials contaminated with this compound, including the pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be collected as hazardous chemical waste.[2][8][9]

  • Separate Waste Containers: Maintain separate, clearly labeled waste containers for solid and liquid waste.

  • Avoid Incompatibilities: Do not mix this compound waste with other incompatible chemical waste streams.

Step 3: Container Selection and Labeling

The integrity and clear identification of waste containers are fundamental to safe disposal.

  • Container Type: Use a compatible, leak-proof container for waste collection. For solid waste, a high-density polyethylene (B3416737) (HDPE) container with a secure screw-top lid is recommended.[2][10]

  • Labeling: Affix a "HAZARDOUS WASTE" label to the container.[2] The label must include:

    • The full chemical name: this compound

    • The physical state (Solid)

    • The name of the Principal Investigator (PI) and laboratory contact information.[2]

    • An accumulation start date.

Step 4: Storage and Disposal

Temporary storage of hazardous waste must be managed to ensure safety and compliance.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated and registered SAA. This area should be at or near the point of generation and under the control of laboratory personnel.[2][9]

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[9][11]

  • Arrange for Pickup: Once the container is full or the accumulation time limit set by your institution is reached, contact your EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.[1][2] Disposal will typically be through high-temperature incineration.[1][8]

Quantitative Data

No specific quantitative data for the disposal of this compound (e.g., concentration limits for sewer disposal, reportable quantities) is publicly available. All quantities of this compound waste should be treated as hazardous.

Experimental Protocols

The procedure described above constitutes the standard protocol for the disposal of solid, non-controlled investigational compounds like this compound. No alternative experimental disposal protocols are recommended.

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

AZD_8529_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe select_container Select Compatible & Leak-Proof Waste Container ppe->select_container label_container Affix 'HAZARDOUS WASTE' Label (Chemical Name, PI Info, Date) select_container->label_container segregate Place Waste in Container (Keep Solid & Liquid Separate) label_container->segregate store_saa Store in Designated Satellite Accumulation Area (SAA) segregate->store_saa secondary_containment Use Secondary Containment store_saa->secondary_containment contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup secondary_containment->contact_ehs end End: Professional Disposal (Incineration) contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling AZD-8529

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the investigational compound AZD-8529. The following procedures are designed to ensure a safe laboratory environment and proper disposal of the compound.

This compound is a potent and specific positive allosteric modulator (PAM) for the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1] While clinical trials in healthy volunteers have reported only mild adverse events such as headache and gastrointestinal upsets, preclinical studies have indicated potential for reversible effects on the testes in rats and dogs, cataracts in rats, and mild effects on the liver and ovaries at high doses.[1] Therefore, handling this compound requires stringent safety protocols.

Personal Protective Equipment (PPE) and Engineering Controls

The primary goal is to minimize exposure through a combination of engineering controls and appropriate PPE.[2] For a compound with the characteristics of this compound, a risk-based approach to handling is essential.

Operation Engineering Control Required Personal Protective Equipment (PPE)
Weighing and Aliquoting (Solid) Ventilated laminar flow enclosure, powder-containment balance hood, or glove box.[3]Double gloves (nitrile), lab coat, safety glasses with side shields, and a fit-tested N95 or higher respirator.
Solution Preparation Chemical fume hood or ventilated enclosure.Nitrile gloves, lab coat, and safety glasses with side shields.
In Vitro/In Vivo Administration Biosafety cabinet or chemical fume hood, depending on the experimental system.Nitrile gloves, lab coat, and safety glasses.
General Laboratory Handling General laboratory ventilation.Lab coat, nitrile gloves, and safety glasses.

Experimental Protocols

General Handling Procedures:

  • Access Control: Designate specific areas for handling this compound and restrict access to authorized personnel.

  • Decontamination: All surfaces and equipment should be decontaminated after use. A suitable decontamination solution should be validated for effectiveness.

  • Spill Management: Have a spill kit readily available. In case of a spill, evacuate the area, and allow aerosols to settle before proceeding with cleanup, wearing appropriate PPE.

Signaling Pathway of this compound

This compound acts as a positive allosteric modulator of the mGluR2 receptor.[1][4][5][6] This means it binds to a site on the receptor that is different from the glutamate binding site and enhances the receptor's response to endogenous glutamate.[4][6]

AZD8529_Mechanism cluster_presynaptic Presynaptic Terminal Glutamate Glutamate mGluR2 mGluR2 Receptor Glutamate->mGluR2 Binds AZD8529 This compound AZD8529->mGluR2 Potentiates Inhibition Inhibition of Glutamate Release mGluR2->Inhibition Activates Vesicle Synaptic Vesicle (containing Glutamate) Inhibition->Vesicle Prevents Fusion

Caption: Mechanism of action of this compound as an mGluR2 positive allosteric modulator.

Disposal Plan

The disposal of investigational drugs like this compound must adhere to federal, state, and local regulations to prevent environmental contamination.[7][8]

Operational Plan:

  • Waste Segregation: All materials contaminated with this compound, including unused compounds, solutions, contaminated PPE, and labware, must be collected in designated, clearly labeled, and sealed hazardous waste containers.[9][10]

  • Labeling: Containers should be labeled as "Hazardous Waste" and include the full chemical name "this compound".[9]

  • Storage: Store hazardous waste in a designated, secure satellite accumulation area until disposal.[9]

Disposal Procedure:

  • Unused or expired this compound should not be disposed of down the drain or in regular trash.

  • Engage a licensed hazardous waste disposal vendor for the final disposal of all this compound waste.

  • The preferred method of disposal for potent pharmaceutical compounds is incineration by a permitted facility.[7][10]

  • Maintain a detailed record of the disposal, including the date, quantity, and a certificate of destruction from the vendor.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD-8529
Reactant of Route 2
Reactant of Route 2
AZD-8529

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。